molecular formula OSr B073684 Strontium oxide CAS No. 1314-11-0

Strontium oxide

Cat. No.: B073684
CAS No.: 1314-11-0
M. Wt: 103.6 g/mol
InChI Key: IATRAKWUXMZMIY-UHFFFAOYSA-N
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Description

Strontium oxide (SrO) is a versatile alkaline earth metal oxide of significant interest in materials science and heterogeneous catalysis research. It possesses a high melting point and excellent thermal stability, making it a valuable compound for developing ceramic materials, advanced glasses, and electronic components. A primary research application of SrO is as a basic catalyst or catalyst support for various organic transformations, including transesterification reactions for biodiesel production and the oxidative coupling of methane. Its mechanism of action is rooted in its strong basicity, which facilitates the abstraction of protons from substrates, thereby initiating and propagating key reaction pathways. Furthermore, this compound is investigated for its utility in phosphors and luminescent materials, where it can act as a host lattice when doped with rare-earth ions. In solid oxide fuel cell (SOFC) research, SrO-based materials are explored for their ionic conductivity properties. This product is provided as a high-purity, fine powder, optimized for laboratory use. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

strontium;oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O.Sr/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATRAKWUXMZMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

OSr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314-11-0
Record name Strontium oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name STRONTIUM OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64RA22280P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Strontium Oxide Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of strontium oxide (SrO), a compound of significant interest in various scientific and industrial applications. This document details the crystallographic parameters of SrO, outlines the experimental methodologies for its structural analysis, and presents key data in a clear, accessible format.

Core Crystallographic Data of this compound

This compound predominantly crystallizes in a cubic rock salt (halite) structure.[1][2] This structure is characterized by a face-centered cubic (FCC) lattice where strontium cations (Sr²⁺) and oxygen anions (O²⁻) are arranged in a highly ordered, repeating pattern. Each ion is octahedrally coordinated, meaning each strontium ion is surrounded by six oxygen ions, and each oxygen ion is surrounded by six strontium ions.[1][2]

The key crystallographic data for the common cubic phase of this compound are summarized in the tables below. It is important to note that slight variations in lattice parameters can be observed depending on the experimental conditions and the presence of defects or impurities.

Table 1: Crystal Structure and Lattice Parameters of Cubic this compound

ParameterValueReference
Crystal SystemCubic[1][2]
Space GroupFm-3m[1][2]
Space Group Number225[2]
Lattice Parameter (a)~5.16 Å[3]
Sr-O Bond Length~2.58 Å[1]
Coordination GeometryOctahedral (Sr²⁺ and O²⁻)[1][2]

Table 2: Atomic Coordinates and Displacement Parameters for Cubic this compound

AtomWyckoff PositionxyzIsotropic Displacement Parameter (B)Reference
Sr4a0000.55(4) Ų[3]
O4b0.50.50.50.60(5) Ų[3]

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

The determination of this compound's crystal structure is primarily achieved through powder X-ray diffraction (XRD).[4] This non-destructive technique provides detailed information about the crystalline phases, lattice parameters, and atomic arrangement within the material. The following protocol outlines the generalized steps for a comprehensive powder XRD analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality diffraction data.[5] The goal is to produce a fine, homogeneous powder with a random orientation of crystallites.

  • Grinding: The this compound sample is finely ground using an agate mortar and pestle to achieve a particle size in the micrometer range.[5][6] This minimizes peak broadening due to particle size effects and ensures a sufficient number of crystallites are irradiated by the X-ray beam.

  • Homogenization: To ensure uniform particle distribution, the ground powder should be thoroughly mixed.[6]

  • Mounting: The fine powder is carefully packed into a sample holder. It is essential to create a flat, smooth surface that is level with the holder's surface to avoid errors in peak positions.[7][8]

Data Collection

Data collection is performed using a powder diffractometer. The specific parameters may vary depending on the instrument.

  • X-ray Source: A common X-ray source is a copper anode tube, which produces Cu Kα radiation (wavelength λ ≈ 1.5406 Å).[9]

  • Goniometer Setup: The instrument is typically configured in a Bragg-Brentano geometry, where the sample rotates at an angle θ and the detector at 2θ.[10]

  • Scan Parameters:

    • 2θ Range: A typical scan range is from 20° to 80°, which covers the most significant diffraction peaks for this compound.

    • Step Size: A small step size, for example, 0.02°, is used to ensure good resolution of the diffraction peaks.

    • Scan Speed/Time per Step: The scan speed is chosen to achieve a good signal-to-noise ratio. Longer counting times per step will improve the data quality.

Data Analysis and Rietveld Refinement

The collected diffraction pattern is then analyzed to extract structural information. The Rietveld method is a powerful technique for refining the crystal structure model by fitting a calculated diffraction pattern to the experimental data.[11][12][13]

  • Phase Identification: The initial step is to identify the crystalline phases present in the sample by comparing the experimental peak positions and intensities to a crystallographic database.

  • Rietveld Refinement:

    • Initial Model: The refinement process starts with an initial structural model for this compound (rock salt structure, space group Fm-3m).

    • Refinement Parameters: A least-squares refinement procedure is used to adjust various parameters to minimize the difference between the calculated and observed diffraction profiles.[11][13] These parameters include:

      • Lattice parameters

      • Atomic coordinates

      • Isotropic or anisotropic displacement parameters (thermal parameters)

      • Peak shape parameters

      • Background parameters

    • Goodness-of-Fit: The quality of the refinement is assessed by various agreement indices (R-factors), such as Rwp (weighted-profile R-factor) and χ² (goodness-of-fit).

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the resulting crystal structure of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis start This compound Sample grinding Grinding to Fine Powder start->grinding homogenization Homogenization grinding->homogenization mounting Mounting in Sample Holder homogenization->mounting xrd Powder X-ray Diffraction mounting->xrd pattern Diffraction Pattern xrd->pattern phase_id Phase Identification pattern->phase_id rietveld Rietveld Refinement phase_id->rietveld structure Refined Crystal Structure rietveld->structure

References

electronic structure calculations of SrO molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electronic Structure Calculations of the SrO Molecule

Introduction

Strontium oxide (SrO) is a diatomic molecule of significant interest in various fields, including astrophysics, materials science, and ultracold molecular physics.[1] Its electronic structure is fundamental to understanding its chemical bonding, spectroscopic properties, and potential applications. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the electronic structure of the SrO molecule. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the computational methodologies and results in this area.

Computational Methodologies

The electronic structure of the SrO molecule has been extensively studied using various high-level ab initio and density functional theory (DFT) methods. These calculations are crucial for determining the potential energy curves (PECs), spectroscopic constants, dipole moments, and other molecular properties.

Ab Initio Methods

High-accuracy ab initio calculations are essential for a precise description of the electronic states of SrO. The primary methods employed include:

  • Complete Active Space Self-Consistent Field (CASSCF): This method is used to obtain a good initial description of the electronic wave function, especially for excited states and regions of the potential energy curve where electron correlation is strong. For SrO, the active space typically includes the Sr 5s and 4d orbitals and the O 2p orbitals.

  • Multi-Reference Configuration Interaction (MRCI): Following a CASSCF calculation, MRCI is used to account for dynamic electron correlation. The MRCI method, often with the Davidson correction (MRCI+Q), provides highly accurate potential energy curves and spectroscopic constants.[1][2][3]

  • Coupled-Cluster (CC) Methods: While not as commonly cited in the provided search results for extensive PEC calculations of SrO, coupled-cluster methods are a powerful tool for high-accuracy calculations, particularly for the ground state.

The choice of basis set is also critical for obtaining accurate results. For the strontium atom, an effective core potential (ECP) such as ECP28MWB is often used to account for relativistic effects of the core electrons. For the oxygen atom, augmented correlation-consistent basis sets like aug-cc-pVTZ, aug-cc-pV5Z, and aug-cc-pV6Z are employed to accurately describe the valence electrons and provide flexibility for describing anionic character.[1]

Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules and materials, including solid-state phases of SrO.[4][5][6]

  • Functionals: The Perdew–Burke–Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common choice for DFT calculations of SrO.[4][5][6]

  • Pseudopotentials: To simplify the calculations, pseudopotentials like the Optimized Norm-Conserving Vanderbilt (ONCV) pseudopotential are used to represent the core electrons.[4][5][6]

  • Software: Quantum Espresso is a popular software package for performing DFT calculations on periodic systems.[4][5]

Computational Workflow

The general workflow for performing ab initio electronic structure calculations of the SrO molecule is illustrated in the following diagram.

computational_workflow cluster_setup 1. Theoretical Model Setup cluster_calculation 2. Potential Energy Curve Calculation cluster_analysis 3. Analysis of Results cluster_output 4. Output and Interpretation define_molecule Define Molecule (SrO) choose_method Choose Method (e.g., CASSCF/MRCI) define_molecule->choose_method choose_basis Choose Basis Set (e.g., ECP28MWB for Sr, aug-cc-pVTZ for O) choose_method->choose_basis scan_distance Scan Internuclear Distance (R) choose_basis->scan_distance single_point Perform Single-Point Energy Calculations scan_distance->single_point For each R plot_pec Plot Potential Energy Curves single_point->plot_pec calc_spectro Calculate Spectroscopic Constants (Re, ωe, Te) plot_pec->calc_spectro calc_dipole Calculate Dipole Moments calc_spectro->calc_dipole calc_rovib Calculate Ro-vibrational Constants (Bv, Dv) calc_dipole->calc_rovib compare_exp Compare with Experimental Data calc_rovib->compare_exp publish Publish Results compare_exp->publish

Computational workflow for SrO electronic structure calculations.

Electronic States and Spectroscopic Constants

Numerous electronic states of the SrO molecule have been investigated theoretically. The ground state is identified as X¹Σ⁺.[1] The calculations have provided detailed information on the spectroscopic constants for a large number of singlet and triplet states.

Calculated Spectroscopic Constants

The following table summarizes the calculated spectroscopic constants for selected electronic states of the SrO molecule using the CASSCF/MRCI method with an ECP28MWB basis set for Sr and aug-cc-pV5Z for O.[1]

Electronic StateTₑ (cm⁻¹)Rₑ (Å)ωₑ (cm⁻¹)Bₑ (cm⁻¹)
(1)¹Σ⁺ (X)01.921652.30.334
(1)³Π13,8302.112521.80.286
(1)¹Π14,5702.120515.60.284
(2)¹Σ⁺16,9502.135498.70.280
(1)³Σ⁺19,8502.291412.30.245
(2)³Π22,3402.315398.50.240

Tₑ: Electronic energy relative to the ground state, Rₑ: Equilibrium internuclear distance, ωₑ: Harmonic vibrational frequency, Bₑ: Rotational constant.

Potential Energy Curves

The potential energy curves (PECs) describe the energy of the molecule as a function of the internuclear distance. They are fundamental for understanding chemical bonding and molecular dynamics. Ab initio calculations have been used to compute the PECs for 29 low-lying singlet and triplet electronic states of SrO.[1][2][3]

A simplified energy level diagram illustrating the relative energies of some of the low-lying electronic states is shown below.

energy_levels GS X¹Σ⁺ S1 (1)³Π label_gs 0 cm⁻¹ GS->label_gs S2 (1)¹Π label_s1 ~13,830 cm⁻¹ S1->label_s1 S3 (2)¹Σ⁺ label_s2 ~14,570 cm⁻¹ S2->label_s2 S4 (1)³Σ⁺ label_s3 ~16,950 cm⁻¹ S3->label_s3 label_s4 ~19,850 cm⁻¹ S4->label_s4

Simplified energy level diagram for selected states of SrO.

Dipole Moments and Ro-vibrational Properties

The electronic structure calculations also provide information on the static and transition dipole moments of the SrO molecule.[1] The static dipole moment is a measure of the charge separation in the molecule and has been calculated for various electronic states. For the singlet states, the dipole moment curves are predominantly in the negative region, corresponding to a Srᵟ⁺Oᵟ⁻ polarity.[1]

Furthermore, the calculated PECs can be used to determine ro-vibrational properties by solving the nuclear Schrödinger equation. Using a canonical approach, eigenvalues (Eᵥ), rotational constants (Bᵥ), and centrifugal distortion constants (Dᵥ) have been calculated for different vibrational levels of several electronic states.[1][2]

Conclusion

The electronic structure of the SrO molecule has been thoroughly investigated using advanced ab initio and DFT methods. These computational studies have provided a wealth of data on the potential energy curves, spectroscopic constants, dipole moments, and ro-vibrational properties of numerous electronic states. The results show good agreement with available experimental data and have led to the characterization of many new electronic states for the first time. This detailed theoretical understanding of SrO is invaluable for its applications in diverse areas of physics and chemistry.

References

Synthesis and Characterization of Strontium Oxide Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of strontium oxide (SrO) nanoparticles. It is designed to serve as a practical resource for researchers and professionals engaged in nanomaterials science and drug development, offering detailed experimental protocols, data summaries, and visual representations of key processes and pathways.

Introduction

This compound nanoparticles are attracting significant attention across various scientific disciplines due to their unique physicochemical properties and promising applications, particularly in the biomedical field. Their biocompatibility and ability to promote osteogenesis make them prime candidates for bone tissue engineering and drug delivery systems.[1][2] This guide delves into the common methodologies for synthesizing SrO nanoparticles and the analytical techniques employed for their thorough characterization.

Synthesis Methodologies

Several methods are employed for the synthesis of this compound nanoparticles, each offering distinct advantages in controlling particle size, morphology, and purity. The most prevalent techniques include sol-gel, co-precipitation, and green synthesis.

Sol-Gel Synthesis

The sol-gel method is a versatile bottom-up approach that allows for the synthesis of high-purity, homogeneous nanoparticles at relatively low temperatures.[3][4] The process involves the hydrolysis and condensation of molecular precursors in a liquid medium to form a "sol" (a colloidal suspension of solid particles in a liquid). Further processing leads to the formation of a "gel," a continuous solid network with entrapped solvent. Subsequent drying and calcination of the gel yield the desired oxide nanoparticles.

Experimental Protocol: Sol-Gel Synthesis

  • Precursor Solution Preparation: A 0.2 M solution of strontium nitrate (B79036) (Sr(NO₃)₂) is prepared by dissolving the appropriate amount of the salt in deionized water.

  • Gel Formation: A 0.5 M solution of sodium hydroxide (B78521) (NaOH) is added dropwise to the strontium nitrate solution under constant stirring. A white precipitate of strontium hydroxide (Sr(OH)₂) will form, leading to the creation of a gel. The pH of the solution is typically maintained around 12.6.[5]

  • Washing: The resulting precipitate is washed multiple times with methyl alcohol to eliminate ionic impurities.[5]

  • Centrifugation and Drying: The washed precipitate is centrifuged at 5000 rpm for 5 minutes to separate the solid from the liquid phase. The resulting solid is then dried at room temperature.[5]

  • Calcination: The dried powder is calcined in a muffle furnace at temperatures ranging from 200°C to 600°C to obtain this compound nanoparticles. The calcination temperature significantly influences the crystallinity and size of the nanoparticles.[5]

Co-precipitation Synthesis

Co-precipitation is a straightforward and cost-effective method for synthesizing this compound nanoparticles.[6][7] This technique involves the simultaneous precipitation of the desired compound from a solution containing the precursor salts upon the addition of a precipitating agent.

Experimental Protocol: Co-precipitation Synthesis

  • Precursor Solution: Prepare an aqueous solution of a soluble strontium salt, such as strontium nitrate (Sr(NO₃)₂) or strontium chloride (SrCl₂).

  • Precipitation: Add a precipitating agent, typically a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the precursor solution under vigorous stirring. This will induce the precipitation of strontium hydroxide (Sr(OH)₂).

  • Washing and Filtration: The precipitate is thoroughly washed with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts. The washed precipitate is then collected by filtration.

  • Drying: The filtered product is dried in an oven to remove the solvent.

  • Calcination: The dried strontium hydroxide powder is calcined at a specific temperature to yield this compound nanoparticles.

Green Synthesis

Green synthesis has emerged as an eco-friendly alternative that utilizes biological entities like plant extracts or microorganisms as reducing and capping agents.[8][9] This method avoids the use of harsh chemicals and high temperatures.

Experimental Protocol: Green Synthesis using Plant Extract

  • Preparation of Plant Extract: A specific amount of fresh, clean plant leaves (e.g., Albizia julibrissin or Solanum nigrum) is boiled in deionized water. The resulting solution is filtered to obtain the plant extract.[7][9]

  • Synthesis Reaction: A solution of a strontium precursor (e.g., 0.1 M Sr(NO₃)₂·6H₂O) is mixed with the prepared plant extract. The mixture is then stirred and heated (e.g., at 60°C) for a designated period. A color change in the solution often indicates the formation of nanoparticles.[7]

  • Separation and Purification: The synthesized nanoparticles are separated from the solution by centrifugation, followed by repeated washing with deionized water and ethanol.

  • Drying: The purified nanoparticles are dried in a hot air oven.

Characterization Techniques

A comprehensive characterization of the synthesized this compound nanoparticles is crucial to understand their physical and chemical properties.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The diffraction pattern of the nanoparticles is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for this compound to confirm the crystal structure. The average crystallite size can be calculated from the broadening of the diffraction peaks using the Debye-Scherrer equation.[3][8]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and size of the nanoparticles.[5][10] It provides high-resolution images that reveal the shape and agglomeration state of the synthesized particles. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is used to determine the elemental composition of the sample.

Transmission Electron Microscopy (TEM)

TEM offers higher resolution imaging than SEM and is used to observe the internal structure, size, and shape of individual nanoparticles.[7] Selected Area Electron Diffraction (SAED) patterns obtained from TEM can provide further information about the crystallinity of the nanoparticles.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the formation of the Sr-O bond. The characteristic absorption peak for the Sr-O bond is typically observed in the range of 814-855 cm⁻¹.[3][8]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is utilized to study the optical properties of the this compound nanoparticles. The absorption spectrum can provide information about the electronic transitions and can be used to calculate the band gap energy of the nanoparticles using a Tauc plot.[11][12]

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of this compound nanoparticles synthesized by different methods as reported in the literature.

Table 1: Synthesis Parameters and Resulting Nanoparticle Properties

Synthesis MethodPrecursorsPrecipitating Agent/Reducing AgentCalcination Temperature (°C)Average Crystallite Size (nm)MorphologyReference
Sol-GelStrontium Nitrate, Sodium Hydroxide-200 - 600~80Pseudo-spherical to cylindrical[3][5]
Sol-GelStrontium Nitrate-Not specified~47Not specified[4]
Co-precipitationStrontium Nitrate HexahydrateAlbizia julibrissin leaf extract9020-30 (particle size)Spherical[7]
Co-precipitationNot specifiedNot specifiedNot specified16.24Spherical to quasi-spherical[6]
Green SynthesisStrontium Nitrate, Sodium HydroxideHenna leaves extractRoom Temperature~40Pseudo-spherical[8]
Green SynthesisStrontium Nitrate HexahydrateSolanum nigrum leaf extractNot specified~36Agglomerates of individual particles[9]
Wet ProcessStrontium Chloride Hexahydrate, Potassium Hydroxide-Not specified28.6Not specified[13]

Table 2: Spectroscopic and Optical Properties of this compound Nanoparticles

Characterization TechniqueObserved FeatureWavenumber (cm⁻¹)/Wavelength (nm)InterpretationReference
FTIRSr-O bond vibration854.64Confirmation of SrO formation[3][5]
FTIRSr-O bond vibration821.23Confirmation of SrO formation[8]
FTIRSr-O bond vibration736, 814Confirmation of SrO formation[11]
UV-VisAbsorption Peak280Optical property[4]
UV-VisAbsorption Peak277Optical property[6]
UV-VisBand Gap Energy2.30 eVCalculated from absorption spectrum[4]
UV-VisBand Gap Energy2.64 eVCalculated from Tauc plot[11]
UV-VisBand Gap Energy3.55 eV (direct), 2.88 eV (indirect)Calculated from Tauc plot[6]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of this compound nanoparticles.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Precursors Precursor Preparation (e.g., Strontium Salt Solution) Reaction Reaction (e.g., Sol-Gel, Co-precipitation) Precursors->Reaction Separation Separation & Purification (Centrifugation, Washing) Reaction->Separation Drying Drying Separation->Drying Calcination Calcination Drying->Calcination SrO_NP This compound Nanoparticles Calcination->SrO_NP XRD XRD (Crystallinity, Size) SEM SEM/EDX (Morphology, Composition) TEM TEM (Size, Shape, Internal Structure) FTIR FTIR (Functional Groups) UVVis UV-Vis (Optical Properties) SrO_NP->XRD SrO_NP->SEM SrO_NP->TEM SrO_NP->FTIR SrO_NP->UVVis

Caption: Workflow for SrO Nanoparticle Synthesis and Characterization.

Signaling Pathway in Bone Regeneration

Strontium ions released from this compound nanoparticles have been shown to promote bone regeneration by activating the Wnt/β-catenin signaling pathway.[14][15] This pathway plays a crucial role in osteoblast differentiation and bone formation.

wnt_signaling_pathway SrO_NP SrO Nanoparticles Sr_ions Sr²⁺ Ions SrO_NP->Sr_ions Release CaSR Calcium-Sensing Receptor (CaSR) Sr_ions->CaSR Activates Wnt_Pathway Wnt/β-catenin Signaling Pathway CaSR->Wnt_Pathway Stimulates beta_catenin β-catenin Stabilization & Nuclear Translocation Wnt_Pathway->beta_catenin Gene_Expression Osteogenic Gene Expression (e.g., Runx2) beta_catenin->Gene_Expression Osteoblast Osteoblast Differentiation Gene_Expression->Osteoblast Bone_Formation Bone Formation Osteoblast->Bone_Formation

Caption: SrO NPs in Wnt/β-catenin Signaling for Bone Regeneration.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound nanoparticles, with a focus on sol-gel, co-precipitation, and green synthesis methods. The presented experimental protocols and summarized data offer a valuable resource for researchers in the field. The visualization of the experimental workflow and the Wnt/β-catenin signaling pathway further elucidates the practical aspects and biomedical relevance of these promising nanomaterials. Further research into optimizing synthesis parameters and exploring their full potential in drug delivery and tissue engineering is warranted.

References

An In-depth Technical Guide to the Phase Diagram and Stability of Strontium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals December 15, 2025

Executive Summary

Strontium oxide (SrO), or strontia, is a strongly basic oxide with significant applications ranging from cathode-ray tubes to catalysis and potentially in biomedical applications due to strontium's role in bone health.[1][2] A thorough understanding of its phase diagram and thermodynamic stability under varying conditions of temperature and pressure is critical for optimizing its synthesis, processing, and application. This guide provides a detailed overview of the structural phases of SrO, its thermodynamic properties, and the experimental and computational workflows used to characterize its stability.

Phase Diagram and Crystal Structures

At ambient conditions, this compound adopts the cubic rocksalt (B1) crystal structure, similar to NaCl.[3][4] This structure is characterized by a face-centered cubic (FCC) lattice with each ion having a coordination number of 6.[3] Under the influence of high pressure, SrO, like many other divalent metal oxides, is predicted and observed to undergo a structural phase transition to the more densely packed cesium chloride (B2) structure.[5][6]

B1 (Rocksalt) to B2 (Cesium Chloride) Transition

The primary phase transition in SrO is from the rocksalt (B1) structure to the cesium chloride (B2) structure.[5][6] In the B2 structure, each ion has a coordination number of 8, allowing for more efficient packing at elevated pressures.[7] Theoretical calculations, primarily using density functional theory (DFT), have consistently predicted this transition.[6][8] The transition pressure is a key parameter, with theoretical studies reporting values in the range of 31 to 40 GPa.[6][8]

Crystallographic Data

The fundamental properties of the two primary solid phases of this compound are summarized below.

PropertyB1 Phase (Rocksalt)B2 Phase (Cesium Chloride)
Crystal System CubicCubic
Space Group Fm-3m (No. 225)[1][3]Pm-3m (No. 221)[7]
Coordination No. 6 (Octahedral)[1]8 (Cubic)[7]
Lattice Parameter (a) ~5.16 Å~2.95 Å (at transition pressure)
Conditions Ambient PressureHigh Pressure (> 30 GPa)[6][8]

Thermodynamic Stability

The stability of any SrO phase is governed by its Gibbs free energy under specific temperature and pressure conditions. Key thermodynamic data provide insight into the compound's stability and reactivity.

Thermodynamic ParameterValueUnits
Standard Molar Enthalpy of Formation (ΔHf°) -592.0kJ·mol-1
Standard Molar Entropy (S°) 55.6J·mol-1·K-1
Molar Heat Capacity (Cp) 44.3J·mol-1·K-1[1]
Melting Point 2930K (2657 °C)
Boiling Point 3473K (3200 °C)[2]

Note: Values are for the B1 phase at standard conditions (298.15 K, 1 atm) unless otherwise specified.

Experimental Determination of Phase Stability

The investigation of phase diagrams under extreme conditions is a challenging experimental endeavor.[9] High-pressure phase transitions, such as the B1-B2 transition in SrO, are typically studied using a diamond anvil cell (DAC) coupled with in-situ analytical techniques like X-ray diffraction (XRD) or Raman spectroscopy.[10]

General Experimental Protocol: High-Pressure XRD in a DAC
  • Sample Preparation : High-purity SrO powder (>99.9%) is finely ground. A small amount of a pressure calibrant, such as ruby powder or a noble metal like gold or platinum, is mixed with the sample.

  • DAC Loading : A metal gasket is pre-indented between the two diamond anvils to a desired thickness. A hole is drilled in the center of the indentation to serve as the sample chamber. The SrO and calibrant mixture is loaded into this chamber.

  • Pressure Medium Loading : To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium (e.g., silicone oil, methanol-ethanol mixture, or a noble gas like neon or argon) is loaded into the sample chamber.[10]

  • Pressure Application and Calibration : The DAC is gradually tightened to increase the pressure on the sample. The pressure is determined in-situ by measuring the fluorescence shift of the ruby calibrant or from the equation of state of the noble metal calibrant via XRD.

  • In-situ Data Collection : At incremental pressure steps, synchrotron X-ray diffraction patterns are collected. The sample is exposed to a high-brilliance X-ray beam, and the diffracted rays are recorded on an area detector.

  • Data Analysis : The collected 2D diffraction images are integrated into 1D intensity vs. 2θ plots. The crystal structure is identified by indexing the diffraction peaks. The appearance of new peaks corresponding to the B2 phase and the disappearance of B1 phase peaks signals the phase transition. Lattice parameters and unit cell volume are refined from the peak positions at each pressure point.

Experimental_Workflow cluster_prep Sample Preparation cluster_loading DAC Loading cluster_exp Experiment Cycle cluster_analysis Data Analysis A Grind SrO Powder B Mix with Ruby Calibrant A->B C Prepare Gasket B->C D Load Sample Mixture C->D E Load Pressure Medium (e.g., Ne) D->E F Increase Pressure E->F G Calibrate Pressure (Ruby Shift) F->G Repeat H Collect Synchrotron XRD Data G->H Repeat H->F Repeat I Integrate Diffraction Pattern H->I J Index Peaks & Identify Phase I->J K Determine Transition Pressure J->K Computational_Workflow A Define Candidate Structures B1 (Rocksalt) B2 (CsCl) B DFT Energy Calculation Calculate E_total vs. Volume A->B C Fit Equation of State e.g., Birch-Murnaghan B->C D Calculate Enthalpy H = E + PV C->D E {Determine Transition Pressure|Find P where H_B1 = H_B2} D->E

References

A Technical Guide to the Physical Properties of Nanostructured Strontium Oxide Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanostructured thin films of strontium oxide (SrO) are gaining significant attention across various scientific and technological domains due to their unique physical and chemical properties. As a p-type semiconductor with a wide bandgap, SrO is a compelling material for applications in optoelectronics, catalysis, and as a component in various electronic devices. Its nanostructured form, in particular, offers a high surface-area-to-volume ratio, which can dramatically enhance its performance in these applications. This technical guide provides an in-depth overview of the core physical properties of nanostructured SrO thin films, focusing on their synthesis, structural, optical, and electrical characteristics. Detailed experimental protocols for key characterization techniques are also provided to aid researchers in their practical investigations.

Synthesis of Nanostructured SrO Thin Films

The physical properties of nanostructured SrO thin films are intrinsically linked to the method of their synthesis. The choice of deposition technique and its associated parameters directly influences the film's crystallinity, morphology, and consequently, its optical and electrical behavior. Two common methods for the synthesis of nanostructured SrO thin films are Chemical Bath Deposition (CBD) and Pulsed Laser Deposition (PLD).

Chemical Bath Deposition (CBD) is a solution-based, low-temperature method that is cost-effective and suitable for large-area deposition[1]. The process involves the controlled precipitation of SrO onto a substrate from an aqueous solution containing strontium and hydroxide (B78521) ions[2][3].

Pulsed Laser Deposition (PLD) is a physical vapor deposition technique that utilizes a high-power laser to ablate a target material (in this case, SrO or a precursor) in a vacuum chamber, leading to the deposition of a thin film on a substrate[4]. PLD offers precise control over film thickness and stoichiometry, often resulting in high-quality epitaxial films[4][5].

A summary of typical synthesis parameters for both methods is presented in Table 1.

ParameterChemical Bath Deposition (CBD)Pulsed Laser Deposition (PLD)
Precursors Strontium Chloride (SrCl₂) and Sodium Hydroxide (NaOH)[2]SrO or SrCO₃ target[6]
Substrate Glass[2]SrTiO₃ (STO)[6], Si(001)[5]
Deposition Temperature Room Temperature to ~80°C650°C - 700°C[4][5]
Deposition Pressure Atmospheric Pressure1 × 10⁻⁶ Torr to 50 mTorr O₂[5][7]
Laser Source Not ApplicableKrF Excimer Laser (λ = 248 nm)[4]
Laser Fluence Not Applicable~1.5 J/cm²[6]
Repetition Rate Not Applicable20 Hz[7]

Physical Properties of Nanostructured SrO Thin Films

The physical characteristics of nanostructured SrO thin films are a direct consequence of their synthesis and processing conditions. Understanding these properties is crucial for their application in various technologies.

Structural Properties

The structural properties of SrO thin films, including their crystal phase, crystallite size, and lattice parameters, are typically investigated using X-ray Diffraction (XRD). Nanostructured SrO thin films predominantly exhibit a cubic crystal structure[2]. The crystallite size is a key parameter in nanostructured materials and can be influenced by factors such as the deposition method and subsequent heat treatments.

PropertyValueSynthesis MethodReference
Crystal Structure CubicChemical Bath Deposition[2]
Crystallite Size 13 nm - 21 nmNot specified[8][9]
Lattice Parameter (a) ~0.516 nm (bulk)Not specified[6]
Film Thickness 139 nmChemical Bath Deposition[2]
Film Thickness 6 nm - 100 nmPulsed Laser Deposition[5]
Optical Properties

The optical properties of SrO thin films, particularly the optical band gap, are critical for their use in optoelectronic devices. The band gap can be determined from UV-Vis spectroscopy measurements. Nanostructured SrO thin films have been reported to exhibit both direct and indirect band gaps[2]. The band gap energy can be influenced by factors such as crystallite size (quantum confinement effects) and doping[8].

PropertyValueSynthesis MethodReference
Optical Band Gap (Direct) 2.90 eV - 3.16 eVHydrothermal (nanoparticles)[8]
Optical Band Gap (Indirect) Not specifiedChemical Bath Deposition[2]
Electrical Properties

The electrical properties of SrO thin films, such as resistivity and activation energy, determine their suitability for electronic applications. These properties are often measured using the four-point probe or two-point probe methods. The resistivity of SrO thin films can vary significantly depending on the film thickness and synthesis conditions[10][11][12][13].

PropertyValueSynthesis MethodReference
Electrical Resistivity 1700 µΩ-cmPulsed Laser Deposition[5]
Activation Energy Not specifiedNot specified
Morphological Properties

The surface morphology of nanostructured SrO thin films is typically characterized using Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM). These techniques provide information about grain size, shape, surface roughness, and the presence of defects[14][15][16][17]. SEM analysis of SrO thin films has revealed a uniform and continuous nanometric structure without cracks.

PropertyObservationCharacterization MethodReference
Surface Morphology Uniform and continuous nanometric structureScanning Electron Microscopy (SEM)
Surface Roughness ~10 nmAtomic Force Microscopy (AFM)
Grain Shape Spherical-type grainsScanning Tunneling Microscopy (STM)[9]

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible research. This section outlines the methodologies for the key characterization techniques discussed in this guide.

X-ray Diffraction (XRD) Analysis

XRD is a fundamental technique for determining the crystal structure, phase purity, crystallite size, and strain in thin films[18][19][20][21][22].

Protocol:

  • Sample Preparation:

    • Ensure the thin film sample is clean and free of any surface contaminants.

    • Mount the sample on the XRD sample holder, ensuring it is flat and at the correct height.

  • Instrument Setup:

    • Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

    • For thin film analysis, a grazing incidence XRD (GIXRD) setup is often preferred to enhance the signal from the film and reduce substrate interference[22]. Set the incidence angle (ω) to a small value, typically between 0.5° and 2°.

    • Alternatively, a standard Bragg-Brentano (θ-2θ) scan can be performed.

  • Data Collection:

    • Scan a 2θ range appropriate for SrO, typically from 20° to 80°.

    • Set the step size and scan speed to achieve a good signal-to-noise ratio. A typical step size is 0.02° with a counting time of 1-2 seconds per step.

  • Data Analysis:

    • Identify the diffraction peaks and compare their positions with the standard diffraction pattern for cubic SrO (JCPDS card).

    • Determine the lattice parameters from the peak positions using Bragg's Law.

    • Calculate the crystallite size (D) using the Scherrer equation: D = (Kλ) / (β cosθ), where K is the shape factor (~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical properties of thin films, including absorbance, transmittance, and the optical band gap[23][24][25][26][27].

Protocol:

  • Sample Preparation:

    • The thin film should be deposited on a transparent substrate, such as quartz or glass.

    • Ensure the substrate and film are clean.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Place a blank substrate (identical to the one used for the film) in the reference beam path to subtract the absorbance of the substrate.

  • Data Collection:

    • Place the thin film sample in the sample beam path.

    • Scan the wavelength range of interest, typically from 200 nm to 800 nm.

    • Record the absorbance (A) or transmittance (T) spectrum.

  • Data Analysis (for Band Gap Calculation):

    • Calculate the absorption coefficient (α) from the absorbance data using the formula: α = 2.303 * (A / t), where t is the film thickness.

    • Use the Tauc plot method to determine the optical band gap (Eg). The relationship between α, photon energy (hν), and Eg is given by: (αhν)ⁿ = A(hν - Eg), where A is a constant and n depends on the nature of the electronic transition (n=2 for a direct band gap and n=1/2 for an indirect band gap).

    • Plot (αhν)ⁿ versus hν and extrapolate the linear portion of the curve to the energy axis (where (αhν)ⁿ = 0) to obtain the value of Eg.

Scanning Electron Microscopy (SEM)

SEM is a powerful tool for visualizing the surface morphology of thin films at high magnification, providing information on grain size, shape, and surface texture[14][15][16][17].

Protocol:

  • Sample Preparation:

    • The thin film sample must be conductive. For non-conductive or semiconducting films like SrO, a thin conductive coating (e.g., gold or carbon) is typically sputtered onto the surface to prevent charging effects.

    • Mount the sample securely on an SEM stub using conductive carbon tape.

  • Instrument Setup:

    • Load the sample into the SEM chamber and pump down to a high vacuum.

    • Apply an appropriate accelerating voltage (e.g., 5-20 kV). Lower voltages are often used to minimize sample damage and enhance surface details.

    • Select the desired imaging mode, typically secondary electron (SE) imaging for topographical information.

  • Image Acquisition:

    • Focus the electron beam on the sample surface.

    • Adjust the magnification, brightness, and contrast to obtain a clear image.

    • Capture images at different magnifications to show both an overview of the surface and fine details of the nanostructure.

  • Image Analysis:

    • Analyze the captured images to determine the grain size and shape distribution. Image analysis software can be used for quantitative measurements.

    • Observe the surface for features such as pores, cracks, and overall uniformity.

Four-Point Probe Measurement

The four-point probe method is a standard technique for measuring the sheet resistance and resistivity of thin films, which minimizes the influence of contact resistance[28][29][30][31][32].

Protocol:

  • Sample Preparation:

    • The thin film should be on an insulating substrate.

    • Ensure the film surface is clean and free of any insulating contaminants.

  • Instrument Setup:

    • Use a four-point probe setup with four equally spaced, co-linear probes.

    • Connect the outer two probes to a constant current source and the inner two probes to a high-impedance voltmeter.

  • Measurement Procedure:

    • Gently lower the probe head onto the surface of the thin film.

    • Apply a known DC current (I) through the outer two probes. The current should be low enough to avoid heating the sample.

    • Measure the voltage difference (V) across the inner two probes.

    • Reverse the current direction and repeat the voltage measurement to account for any thermoelectric effects. Average the absolute values of the two voltage readings.

  • Data Analysis:

    • Calculate the sheet resistance (Rs) using the formula: Rs = C * (V / I), where C is a geometric correction factor. For a large, thin sample, C is approximately 4.532.

    • Calculate the electrical resistivity (ρ) using the formula: ρ = Rs * t, where t is the film thickness.

Visualizations

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the typical experimental workflows for the synthesis and characterization of nanostructured SrO thin films.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Chemical Bath Deposition Chemical Bath Deposition SrO Thin Film SrO Thin Film Chemical Bath Deposition->SrO Thin Film Produces Pulsed Laser Deposition Pulsed Laser Deposition Pulsed Laser Deposition->SrO Thin Film Produces XRD XRD UV-Vis UV-Vis SEM SEM Four-Point Probe Four-Point Probe SrO Thin Film->XRD Structural Analysis SrO Thin Film->UV-Vis Optical Analysis SrO Thin Film->SEM Morphological Analysis SrO Thin Film->Four-Point Probe Electrical Analysis

Caption: General workflow for synthesis and characterization of SrO thin films.

CBD_Workflow start Start prepare_solution Prepare Aqueous Solution (SrCl₂ + NaOH) start->prepare_solution immerse_substrate Immerse Substrate prepare_solution->immerse_substrate deposition Controlled Precipitation (Room Temperature) immerse_substrate->deposition remove_and_rinse Remove and Rinse with Deionized Water deposition->remove_and_rinse dry Dry in Air remove_and_rinse->dry end Nanostructured SrO Thin Film dry->end

Caption: Workflow for Chemical Bath Deposition (CBD) of SrO thin films.

PLD_Workflow start Start place_substrate Place Substrate in Vacuum Chamber start->place_substrate heat_substrate Heat Substrate (650-700°C) place_substrate->heat_substrate introduce_gas Introduce Oxygen Gas heat_substrate->introduce_gas laser_ablation Ablate SrO Target with Pulsed Laser introduce_gas->laser_ablation film_growth Thin Film Deposition laser_ablation->film_growth cool_down Cool Down in Oxygen Atmosphere film_growth->cool_down end Epitaxial SrO Thin Film cool_down->end Characterization_Logic cluster_property Physical Property cluster_technique Characterization Technique SrO Thin Film SrO Thin Film Structural Structural SrO Thin Film->Structural Optical Optical SrO Thin Film->Optical Electrical Electrical SrO Thin Film->Electrical Morphological Morphological SrO Thin Film->Morphological XRD XRD Structural->XRD Analyzed by UV-Vis UV-Vis Optical->UV-Vis Analyzed by Four-Point Probe Four-Point Probe Electrical->Four-Point Probe Analyzed by SEM / AFM SEM / AFM Morphological->SEM / AFM Analyzed by

References

Unveiling the Electronic Landscape of Strontium Oxide: An In-depth Ab Initio Guide

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers, materials scientists, and professionals in drug development on the theoretical underpinnings and practical application of ab initio calculations to elucidate the electronic structure of strontium oxide (SrO).

This whitepaper provides a comprehensive overview of the first-principles computational methodologies used to investigate the electronic and optical properties of this compound. It details the theoretical frameworks, experimental protocols, and key findings from recent research, presenting a wealth of quantitative data in a structured format to facilitate comparison and further study.

Introduction to this compound and the Importance of its Electronic Structure

This compound (SrO), a simple alkaline earth metal oxide with a rock-salt crystal structure, serves as a fundamental material in various technological applications, including catalysis, electronics, and as a component in specialized glasses and ceramics. Its wide bandgap and dielectric properties make it a material of significant interest. Understanding the electronic structure of SrO from first principles is crucial for predicting its behavior, designing new materials with tailored properties, and interpreting experimental data. Ab initio calculations, which are based on quantum mechanics and do not require empirical parameters, provide a powerful tool for this purpose.

Theoretical Frameworks for Ab Initio Calculations

The investigation of the electronic structure of solids like SrO from first principles is primarily rooted in Density Functional Theory (DFT) and Hartree-Fock (HF) methods.

Density Functional Theory (DFT): DFT is the most widely used method for ab initio calculations in solid-state physics and quantum chemistry.[1] It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a many-electron system can be determined from its electron density. The practical application of DFT involves solving the Kohn-Sham equations, where the complex many-body electron-electron interaction is approximated by an exchange-correlation functional.[2] Common functionals used for SrO calculations include the Perdew–Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA).[1][3]

Hartree-Fock (HF) Method: The HF method is another foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant.[4] While computationally more demanding than DFT for solids, it provides a different perspective on electronic structure and is sometimes used in conjunction with DFT or as a benchmark.[5] For molecular calculations of SrO, more advanced methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) have been employed to accurately describe the potential energy curves of the ground and excited electronic states.[6][7]

Computational Protocols for SrO Electronic Structure Calculation

The following sections outline the typical steps and considerations involved in performing an ab initio calculation of the electronic structure of this compound.

Defining the Crystal Structure

The initial step in any solid-state ab initio calculation is to define the crystal structure of the material. SrO most commonly crystallizes in the face-centered cubic (FCC) rock-salt structure.[8] However, other phases such as body-centered cubic (BCC) and hexagonal structures have also been investigated computationally.[3][9] The lattice parameters for these phases are a critical input for the calculation.

Choice of Computational Method and Parameters

The selection of the computational method and its parameters is crucial for obtaining accurate results.

  • Software Packages: Several software packages are available for performing ab initio calculations, with Quantum Espresso and CRYSTAL95 being prominent examples used in studies of SrO.[1][3]

  • Pseudopotentials: To reduce the computational cost, the interaction of the core electrons with the valence electrons is often approximated using pseudopotentials. For SrO, Optimized Norm-Conserving Vanderbilt (ONCV) pseudopotentials have been successfully employed.[3][9]

  • Basis Sets: The choice of basis set, which is a set of mathematical functions used to represent the electronic wavefunctions, significantly impacts the accuracy of the calculation. For SrO, Gaussian-type orbitals (GTOs) are commonly used. While specific basis sets can vary, standard Pople-style basis sets like 6-31G* or more extensive basis sets are often a good starting point.[10][11] It is essential to perform convergence tests with respect to the basis set size to ensure the results are reliable.

Self-Consistent Field (SCF) Calculation

The core of the ab initio calculation is the self-consistent field (SCF) procedure.[12] In this iterative process, the Kohn-Sham or Hartree-Fock equations are solved until the electron density and the effective potential converge to a stable solution. This yields the ground-state total energy and the electronic wavefunctions.

Post-SCF Calculations: Band Structure and Density of States

Once the SCF calculation is converged, the electronic band structure and the density of states (DOS) can be calculated.

  • Band Structure: The band structure describes the allowed energy levels for electrons as a function of their momentum in the reciprocal space of the crystal. For SrO, the band structure is typically calculated along high-symmetry directions in the first Brillouin zone.[1] The FCC phase of SrO is characterized by an indirect band gap, with the valence band maximum (VBM) at the Γ point and the conduction band minimum (CBM) at the X point.[1][3] In contrast, the hexagonal phases of SrO have been predicted to exhibit a direct band gap at the Γ point.[3]

  • Density of States (DOS): The DOS provides the number of available electronic states at each energy level. It is a crucial tool for understanding the contributions of different atomic orbitals to the electronic structure.[13][14]

Calculation of Optical Properties

The electronic structure obtained from the ab initio calculations can be used to determine the optical properties of SrO. This involves calculating the frequency-dependent dielectric function, from which other properties like the refractive index, absorption coefficient, and energy loss function can be derived.[1][14][15]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from ab initio calculations of this compound.

Table 1: Calculated Lattice Constants of this compound

PhaseSpace GroupLattice Constant (Å)Reference
Face-Centered Cubic (FCC)Fm-3m5.16[8]
Body-Centered Cubic (BCC)Pm-3m3.03[9]
Hexagonal-1P63mca = 3.65, c = 7.05[3]
Hexagonal-2P-6m2a = 3.66, c = 4.30[3]

Table 2: Calculated Electronic Band Gaps of this compound

PhaseBand Gap TypeBand Gap (eV)Computational MethodReference
Face-Centered Cubic (FCC)Indirect (Γ-X)3.30DFT (PBE-GGA)[3]
Face-Centered Cubic (FCC)Indirect3.31DFT (LDA)[16]
Body-Centered Cubic (BCC)Indirect (M-Γ)2.89DFT (PBE-GGA)[3]
Hexagonal-1Direct (Γ-Γ)2.80DFT (PBE-GGA)[3]
Hexagonal-2Direct (Γ-Γ)2.58DFT (PBE-GGA)[3]

Visualizing Computational Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the computational processes and the interplay of different parameters in ab initio calculations.

AbInitio_Workflow cluster_input 1. Input Definition cluster_calculation 2. Core Calculation cluster_analysis 3. Post-Processing & Analysis cluster_output 4. Results crystal_structure Define Crystal Structure (e.g., FCC SrO, Lattice Constants) scf Self-Consistent Field (SCF) Calculation crystal_structure->scf comp_params Select Computational Parameters (DFT, PBE Functional, Basis Set, Pseudopotential) comp_params->scf band_structure Band Structure Calculation scf->band_structure dos Density of States (DOS) Calculation scf->dos optical Optical Properties Calculation scf->optical total_energy Total Energy scf->total_energy electronic_structure Electronic Structure (Band Gap, DOS Features) band_structure->electronic_structure dos->electronic_structure optical_properties Optical Spectra (Dielectric Function, Absorption) optical->optical_properties Logical_Relationships cluster_inputs Computational Inputs cluster_outputs Calculated Properties structure Crystal Structure (Phase, Lattice Constants) electronic Electronic Properties (Band Structure, DOS, Band Gap) structure->electronic determines method Method (DFT, HF) method->electronic influences basis_set Basis Set (e.g., 6-31G*) basis_set->electronic affects accuracy of optical Optical Properties (Dielectric Function, Refractive Index) electronic->optical governs

References

Strontium Oxide: A Technical Guide to Chemical Bonding and Charge Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium oxide (SrO), also known as strontia, is an alkaline earth metal oxide with a highly basic character. It is a white, crystalline solid that typically adopts the rock-salt crystal structure, analogous to sodium chloride.[1][2] Its applications are diverse, ranging from a component in cathode-ray tubes to block X-ray emission to its use in the manufacturing of ceramics, glass, and specialty alloys.[1] For researchers, particularly in materials science and drug development, a fundamental understanding of the electronic structure, chemical bonding, and the nature of charge transfer in SrO is critical. These properties govern its reactivity, stability, and potential for modification and functionalization. This guide provides an in-depth analysis of these core characteristics, supported by quantitative data, experimental methodologies, and logical diagrams.

The Nature of Chemical Bonding in this compound

The chemical bond in this compound is predominantly ionic. This is anticipated from the large difference in electronegativity between strontium (0.95 on the Pauling scale) and oxygen (3.44). The bonding interaction is characterized by a complete transfer of valence electrons from the strontium atom to the oxygen atom.

A strontium atom (atomic number 38) has an electron configuration of [Kr] 5s². To achieve a stable noble gas configuration, it readily loses its two valence electrons. An oxygen atom (atomic number 8) has a configuration of [He] 2s²2p⁴ and requires two electrons to complete its valence shell. Consequently, the two valence electrons from strontium are transferred to the oxygen atom.[3][4] This process results in the formation of a positively charged strontium cation (Sr²⁺) and a negatively charged oxide anion (O²⁻).[1] The powerful electrostatic attraction between these oppositely charged ions constitutes the ionic bond that holds the crystal lattice together.[5]

This complete electron transfer is the fundamental basis of charge transfer in the formation of this compound. The resulting ions, Sr²⁺ and O²⁻, are the stable species within the solid.[1]

electron_transfer cluster_initial Initial Atoms cluster_final Resulting Ions Sr Sr Sr2_ion Sr²⁺ O2_ion O²⁻ e1_start e2_start O O e1_start->O2_ion 2e⁻

Caption: Electron transfer from a Strontium (Sr) atom to an Oxygen (O) atom.

Quantitative Analysis of SrO Properties

PropertyValueNotes
Structural Properties
Crystal StructureRock-Salt (NaCl type)Face-centered cubic (FCC) lattice with a basis of Sr at (0,0,0) and O at (1/2, 1/2, 1/2).[1]
Sr-O Bond Length2.57 - 2.58 ÅValue is for hexagonal phases; the rock-salt phase length is similar.
Electronic Properties
Band Gap (E_g)~5.9 eVSrO is a wide-bandgap insulator. Reported values vary (5.3 - 6.7 eV) based on experimental or computational methods.
Static Dielectric Constant13.1 - 13.3A measure of the material's ability to store energy in an electric field.
Charge Distribution
Bader / Mulliken ChargeSr: ~+2.0 e O: ~-2.0 eThe bonding is highly ionic, with charges approaching the formal oxidation states of +2 and -2.
Thermodynamic Data
Lattice Energy (U)-3217 kJ/molThe energy released when one mole of solid SrO is formed from its constituent gaseous ions (Sr²⁺ and O²⁻).[2][6]
Cohesive Energy (E_coh)999.4 kJ/molThe energy required to decompose one mole of solid SrO into its constituent neutral gaseous atoms (Sr and O). Calculated from thermodynamic data.[2][6]
Standard Enthalpy of Formation (ΔH°_f)-592.0 kJ/molThe enthalpy change when one mole of SrO(s) is formed from its elements in their standard states.[1][2][6]

Thermodynamics of Formation: The Born-Haber Cycle

The Born-Haber cycle is a thermodynamic model that applies Hess's Law to analyze the formation of an ionic compound.[7] It deconstructs the formation of solid SrO from its elements (solid Sr and gaseous O₂) into a series of discrete steps. This cycle is particularly valuable for calculating the lattice energy, a quantity that cannot be measured directly but is fundamental to understanding ionic bond strength.[7][8]

The cycle equates the standard enthalpy of formation (a measurable quantity) to the sum of the enthalpies of several intermediate steps required to convert the elements into gaseous ions and then combine those ions to form the crystal lattice.

born_haber_cycle A Sr(s) + ½O₂(g) B Sr(g) + ½O₂(g) A->B ΔH_sub(Sr) +164.4 kJ/mol H SrO(s) A->H ΔH°_f (SrO) -592.0 kJ/mol C Sr(g) + O(g) B->C ½BE(O₂) +249 kJ/mol D Sr⁺(g) + O(g) + e⁻ C->D IE₁(Sr) +549.5 kJ/mol E Sr²⁺(g) + O(g) + 2e⁻ D->E IE₂(Sr) +1064.2 kJ/mol F Sr²⁺(g) + O⁻(g) + e⁻ E->F EA₁(O) -142 kJ/mol G Sr²⁺(g) + O²⁻(g) F->G EA₂(O) +798 kJ/mol G->H Lattice Energy (U) -3217 kJ/mol

Caption: Born-Haber cycle for the formation of this compound (SrO).

The table below summarizes the thermodynamic data used in the Born-Haber cycle for SrO. The second electron affinity for oxygen (EA₂) is typically endothermic (positive) as energy is required to add an electron to an already negative ion.[9]

StepProcessEnthalpy Change (kJ/mol)Citation(s)
Enthalpy of Atomization of StrontiumSr(s) → Sr(g)+164.4[2][6]
First Ionization Energy of StrontiumSr(g) → Sr⁺(g) + e⁻+549.5
Second Ionization Energy of StrontiumSr⁺(g) → Sr²⁺(g) + e⁻+1064.2
Enthalpy of Atomization of Oxygen½O₂(g) → O(g)+249.0[2][6]
First Electron Affinity of OxygenO(g) + e⁻ → O⁻(g)-142.0[2][6][9]
Second Electron Affinity of OxygenO⁻(g) + e⁻ → O²⁻(g)+798.1 (Calculated)
Total Energy to Form Gaseous Ions Sr(s) + ½O₂(g) → Sr²⁺(g) + O²⁻(g) +2625.2
Standard Enthalpy of Formation of SrO Sr(s) + ½O₂(g) → SrO(s) -592.0 [1][2][6]
Lattice Energy of SrO (U) Sr²⁺(g) + O²⁻(g) → SrO(s) -3217.2 [2][6]

Note: The second electron affinity and lattice energy are calculated based on the cycle: ΔH°_f = (Sum of all other steps) + U. Values are consistent with literature.

Experimental and Computational Methodologies

The properties of this compound are investigated using a combination of advanced computational and experimental techniques.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material.

  • Sample Preparation:

    • A high-purity SrO sample (e.g., single crystal or pressed powder pellet) is mounted on a sample holder using UHV-compatible tape or clips.

    • The sample is introduced into the ultra-high vacuum (UHV) analysis chamber (pressure < 10⁻⁸ Torr) to prevent surface contamination.

    • If necessary, the surface is cleaned by in-situ sputtering with low-energy Ar⁺ ions to remove adventitious carbon and other surface contaminants.

  • Data Acquisition:

    • The sample is irradiated with a monochromatic X-ray source, typically Al Kα (1486.6 eV).

    • A survey scan (e.g., 0-1200 eV binding energy) is first acquired at a higher pass energy (e.g., 200 eV) to identify all elements present on the surface.

    • High-resolution scans are then acquired for the core levels of interest (Sr 3d, O 1s) at a lower pass energy (e.g., 20-50 eV) to resolve chemical state information.

  • Data Analysis:

    • The binding energy scale is calibrated using the adventitious C 1s peak at 284.8 eV.

    • High-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve different chemical states.

    • For the Sr 3d peak, spin-orbit splitting (3d₅/₂ and 3d₃/₂) must be accounted for in the peak fitting model.

    • The O 1s spectrum can distinguish between lattice oxygen (in SrO), surface hydroxides (-OH), and adsorbed water (H₂O).

    • Atomic concentrations are calculated from the integrated peak areas after correcting for their respective relative sensitivity factors (RSFs).

Computational Protocol: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure and properties of materials from first principles.

  • Structure Definition:

    • The crystal structure of SrO (rock-salt, space group Fm-3m) is defined as the input. Experimental lattice parameters are used as a starting point.

    • A supercell may be constructed to study defects or surface properties.

  • Calculation Parameters:

    • Software: A plane-wave DFT code such as Quantum ESPRESSO or VASP is commonly used.

    • Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a standard choice for structural and electronic properties.

    • Pseudopotentials: Optimized Norm-Conserving Vanderbilt (ONCV) or Projector-Augmented Wave (PAW) pseudopotentials are used to describe the interaction between core and valence electrons.

    • Energy Cutoff & k-points: Convergence tests are performed to determine an appropriate plane-wave kinetic energy cutoff (e.g., 80-120 Ry) and a suitable k-point mesh density for sampling the Brillouin zone (e.g., a Monkhorst-Pack grid).

  • Simulation Execution:

    • A geometry optimization (relaxation) is first performed to find the lowest energy structure by minimizing forces on the atoms and stress on the unit cell.

    • A self-consistent field (SCF) calculation is then run on the optimized structure to obtain the ground-state electron density and total energy.

    • Non-self-consistent calculations are subsequently performed to determine properties like the electronic band structure and density of states (DOS).

  • Post-Processing and Analysis:

    • Charge Transfer: Bader or Mulliken population analysis is performed on the calculated electron density to estimate the partial atomic charges on the Sr and O atoms.

    • Cohesive Energy: Calculated as E_coh = E(Sr_atom) + E(O_atom) - E(SrO_bulk), where E is the total energy of each component calculated in the same computational framework.

    • Band Structure: The calculated band structure is plotted to determine the band gap and whether it is direct or indirect.

workflow Integrated Workflow for SrO Characterization cluster_dft Theoretical Workflow (DFT) cluster_xps Experimental Workflow (XPS) dft1 Define SrO Crystal Structure dft2 Set Calculation Parameters (Functional, Cutoff) dft1->dft2 dft3 Geometry Optimization dft2->dft3 dft4 Self-Consistent Field (SCF) Calculation dft3->dft4 dft5 Property Calculation (Band Structure, DOS) dft4->dft5 dft6 Charge Analysis (Bader / Mulliken) dft5->dft6 compare Compare & Correlate Results (e.g., Validate DOS with Valence Band Spectra) dft6->compare xps1 Prepare SrO Sample (Crystal / Pellet) xps2 Introduce into UHV xps1->xps2 xps3 Acquire Survey & High-Res Spectra (Sr 3d, O 1s) xps2->xps3 xps4 Peak Fitting & Analysis xps3->xps4 xps5 Determine Composition & Chemical States xps4->xps5 xps5->compare

Caption: Integrated workflow for theoretical and experimental characterization.

Conclusion

The chemical bonding in this compound is a clear example of ionic bonding, driven by the complete transfer of two valence electrons from strontium to oxygen to form Sr²⁺ and O²⁻ ions. This fundamental charge transfer establishes a strong electrostatic attraction that results in a stable, high-lattice-energy crystalline solid with a wide bandgap. The properties derived from this ionic model are well-described by thermodynamic frameworks like the Born-Haber cycle and can be precisely investigated through a synergistic approach combining first-principles DFT calculations and surface-sensitive experimental techniques like XPS. For professionals in materials science and drug delivery, this robust understanding of SrO's electronic and structural properties is essential for predicting its behavior and designing novel applications.

References

A Guide to the Theoretical Prediction of Strontium Oxide Surface Energy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surface energy is a critical parameter in materials science, influencing phenomena ranging from crystal morphology and catalysis to thin-film growth and nanoparticle stability. For strontium oxide (SrO), a material with applications in catalysis, electronics, and as a component in various functional oxides, a thorough understanding of its surface properties is paramount. This technical guide provides a comprehensive overview of the theoretical framework for predicting the surface energy of this compound. Due to a notable gap in current literature regarding specific surface energy values for SrO, this document focuses on the established computational methodology, primarily Density Functional Theory (DFT), and presents a comparative analysis with theoretically determined surface energies of analogous alkaline earth oxides, namely Magnesium Oxide (MgO) and Calcium Oxide (CaO). This guide is intended to equip researchers with the necessary theoretical foundation and practical considerations to compute, understand, and utilize the surface energetics of SrO in their work.

Introduction to Surface Energy

The surface of a crystal represents a termination of the bulk lattice, resulting in under-coordinated atoms with dangling bonds. This less favorable energetic state, compared to the bulk, gives rise to surface energy (γ). It is defined as the excess energy at the surface of a material compared to the bulk, or the energy required to create a new surface of a given area. In computational materials science, the surface energy for a specific crystallographic plane (hkl) is typically calculated using the slab model.[1]

The formula for calculating the surface energy is:

γ = (E_slab - n * E_bulk) / (2 * A)

Where:

  • γ is the surface energy.

  • E_slab is the total energy of the slab supercell.

  • n is the number of formula units in the slab.

  • E_bulk is the energy per formula unit of the bulk material.

  • A is the surface area of one side of the slab.

  • The factor of 2 in the denominator accounts for the two surfaces of the slab.

Theoretical Surface Energies of Alkaline Earth Oxides

OxideSurface Plane (hkl)Calculated Surface Energy (J/m²)Computational MethodReference
MgO (001)1.10 - 1.20DFT-LDA/GGA[2][3]
(110)2.50 - 3.00DFT-LDA/GGA[2]
(111) - O-terminated~5.74DFT[2][4]
(111) - Mg-terminated~5.82DFT[2][4]
CaO (001)0.80 - 1.00DFT[5][6]
(110)Not readily available-
(111)Not readily available-

Note: The (111) surface of rocksalt structures is a polar surface and requires special treatment in calculations, such as reconstruction or passivation, to achieve a stable, non-divergent energy. The values for MgO(111) reflect this.

Computational Protocol for Determining this compound Surface Energy

The theoretical prediction of SrO surface energy is predominantly carried out using first-principles calculations based on Density Functional Theory (DFT).[7] The following sections detail the key aspects of the computational methodology.

The Slab Model

To model a surface, a "slab" is created by cleaving the bulk crystal structure along a specific crystallographic plane (e.g., (001), (110), or (111)).[1] This slab is periodic in two dimensions, creating an infinitely extended surface, and is separated from its periodic images in the third dimension by a vacuum layer.[8]

Key considerations for slab construction:

  • Slab Thickness: The slab must be thick enough for the central layers to exhibit bulk-like properties. Convergence tests with respect to the number of layers are crucial.[9]

  • Vacuum Thickness: The vacuum region must be sufficiently large to prevent interactions between the top and bottom surfaces of adjacent periodic slabs. A vacuum of 15-20 Å is typically adequate.

  • Symmetry: For non-polar surfaces like the (001) and (110) faces of SrO, a symmetric slab with the same termination on both sides is often used. For polar surfaces like the (111) face, which have a net dipole moment, special techniques such as creating asymmetric slabs with different terminations or introducing adsorbates to passivate one surface are necessary to cancel the dipole and achieve a meaningful energy calculation.[10][11]

Density Functional Theory (DFT) Parameters

The accuracy of the calculated surface energy is highly dependent on the chosen DFT parameters.[1]

  • Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, are widely used for oxide systems.[1]

  • Basis Set and Pseudopotentials: Plane-wave basis sets are commonly employed in periodic DFT calculations. The interaction between the core and valence electrons is described by pseudopotentials, with Projector Augmented Wave (PAW) pseudopotentials being a common choice.[1]

  • Energy Cutoff: The kinetic energy cutoff for the plane-wave basis set determines the accuracy of the calculation. A convergence test should be performed to ensure that the total energy is converged with respect to the cutoff energy. For oxides, a cutoff of 400-500 eV is often a good starting point.[1]

  • k-point Sampling: The Brillouin zone is sampled using a grid of k-points.[12][13] For slab calculations, a denser k-point mesh is used in the periodic dimensions of the surface, while a single k-point is typically sufficient for the non-periodic direction perpendicular to the surface.[12][14][15][16] Convergence of the total energy with respect to the k-point mesh density must be verified.[14][15][16]

Geometry Optimization

Before calculating the final energies, the atomic positions within the slab must be allowed to relax until the forces on each atom are minimized.[1] Typically, the atoms in the outermost layers of the slab will displace from their bulk positions, a phenomenon known as surface relaxation or reconstruction. The central layers of the slab are often fixed to their bulk positions to simulate the bulk crystal underneath the surface.

Visualizing the Computational Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the workflow for calculating surface energy and the logical relationships between the key computational components.

G cluster_0 Bulk Calculation cluster_1 Slab Calculation Bulk_Structure Define Bulk Crystal Structure (SrO) Bulk_Opt Optimize Bulk Lattice Parameters and Atomic Positions Bulk_Structure->Bulk_Opt Bulk_Energy Calculate Bulk Energy (E_bulk) Bulk_Opt->Bulk_Energy Surface_Energy_Calc Calculate Surface Energy (γ) Bulk_Energy->Surface_Energy_Calc Slab_Creation Create Slab Model for (hkl) Surface Slab_Opt Relax Atomic Positions in the Slab Slab_Creation->Slab_Opt Slab_Energy Calculate Slab Energy (E_slab) Slab_Opt->Slab_Energy Slab_Energy->Surface_Energy_Calc

Caption: Workflow for Theoretical Surface Energy Calculation.

G DFT Density Functional Theory Slab_Model Slab Model DFT->Slab_Model Bulk_Calc Bulk Calculation DFT->Bulk_Calc Geo_Opt Geometry Optimization DFT->Geo_Opt Slab_Model->Geo_Opt Surface_Energy Surface Energy (γ) Bulk_Calc->Surface_Energy Geo_Opt->Surface_Energy

References

An In-depth Technical Guide to the Thermophysical Properties of Strontium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two critical thermophysical properties of strontium oxide (SrO): its melting point and thermal expansion coefficient. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the material characteristics of this compound for various applications, including its use in bioceramics and as a component in pharmaceutical formulations.

Quantitative Data Summary

The fundamental thermophysical properties of this compound are summarized in the table below. These values are critical for predicting the material's behavior under various temperature conditions.

PropertyValueNotes
Melting Point 2531 °C (2804 K)This compound has a very high melting point, characteristic of refractory oxides.
Linear Thermal Expansion Coefficient (α) Data for pure, polycrystalline SrO is not readily available in the literature. However, values for related strontium-containing perovskite oxides are reported. For example, the average linear thermal expansion coefficient for SrZrO₃ is approximately 2.98 x 10⁻⁶ K⁻¹ at temperatures below 970 K.[1] The coefficient for SrTiO₃ is about 3.23 x 10⁻⁵ K⁻¹.[1] It is important to experimentally determine the coefficient for specific applications.The thermal expansion behavior is a crucial parameter for assessing the thermomechanical stability of materials, especially in composite structures or when subjected to thermal cycling.

Experimental Protocols

A precise understanding of the methodologies used to determine these properties is essential for data interpretation and replication. The following sections detail the standard experimental protocols for measuring the melting point and thermal expansion coefficient of ceramic materials like this compound.

The high melting point of this compound necessitates specialized techniques for accurate measurement. The capillary method, while common for organic compounds, is not suitable for such refractory materials. High-temperature visual observation or thermal analysis methods are employed.

Protocol: High-Temperature Optical Pyrometry

  • Sample Preparation: A small, representative sample of pure this compound powder is pressed into a pellet or placed in a crucible made of a high-melting-point, non-reactive material such as tungsten or molybdenum.

  • Furnace and Atmosphere: The sample is placed in a high-temperature furnace, often an induction furnace or a strip furnace, capable of reaching temperatures above 2600 °C.[2] The furnace atmosphere is typically controlled to be inert (e.g., argon) or a vacuum to prevent any chemical reactions at elevated temperatures.[2]

  • Heating: The sample is heated at a controlled rate. It is crucial to ensure uniform heating to minimize thermal gradients within the sample.

  • Temperature Measurement: A calibrated optical pyrometer is used to measure the temperature of the sample. The pyrometer is focused on the surface of the sample, and its brightness is compared to a calibrated filament to determine the temperature.[2] To ensure accuracy, it is desirable to approximate blackbody conditions, which can be achieved by sighting the pyrometer into a small cavity within the sample or the crucible.[2][3]

  • Observation and Melting Point Determination: The sample is visually monitored through a protected viewing port as the temperature increases. The melting point is identified as the temperature at which the first sign of liquid formation is observed, or when the sample begins to flow.[4][5] For crystalline solids, this transition should be sharp. The temperature at which the entire sample becomes liquid is also recorded to define the melting range.[4][6]

  • Calibration: The entire system, including the pyrometer and furnace, should be calibrated against standard reference materials with known melting points in a similar temperature range.[2][3]

Dilatometry is the most common and accurate method for measuring the coefficient of thermal expansion (CTE) of solid materials like ceramics.[7][8][9][10]

Protocol: Push-Rod Dilatometry

  • Sample Preparation: A dense, sintered bar or cylindrical sample of this compound with a precisely known length (typically 10 to 50 mm) is prepared.[10] The end faces of the sample should be flat and parallel.

  • Apparatus: A push-rod dilatometer is used. This instrument consists of a furnace for controlled heating and cooling, a sample holder (often made of fused silica (B1680970) or alumina), a push-rod that rests against the sample, and a highly sensitive displacement transducer (like an LVDT) to measure the change in the sample's length.[8][11]

  • Measurement Procedure:

    • The sample is placed in the sample holder, and the push-rod is brought into contact with it.

    • The sample is heated in the furnace according to a predefined temperature program, which includes a controlled heating rate (e.g., 5 °C/min).[7]

    • As the temperature changes, the sample expands or contracts, causing the push-rod to move. This displacement is continuously recorded by the transducer, along with the corresponding temperature measured by a thermocouple placed near the sample.[11]

  • Data Analysis: The change in length (ΔL) is plotted against the change in temperature (ΔT). The coefficient of linear thermal expansion (α) is calculated from the slope of this curve using the following formula:[12][13]

    α = (1/L₀) * (ΔL/ΔT)

    where L₀ is the initial length of the sample. The CTE is often reported as an average value over a specific temperature range.

  • Calibration: The dilatometer is calibrated using a standard material with a well-characterized and certified thermal expansion, such as sapphire or alumina.

Synthesis and Analysis Workflow

The properties of this compound can be influenced by its synthesis method and purity. The sol-gel method is a common technique for producing fine, high-purity this compound powders.[14][15][16]

The following diagram illustrates the typical workflow for the sol-gel synthesis of this compound nanoparticles, followed by characterization to confirm purity and crystallinity.

SolGel_Synthesis cluster_characterization Characterization start Start Materials: Strontium Nitrate Sodium Hydroxide mixing Mixing and Stirring (e.g., 0.2M Sr(NO₃)₂ + 0.5M NaOH) start->mixing precipitation Precipitation of Strontium Hydroxide (White Precipitate) mixing->precipitation washing Washing with Methyl Alcohol (to remove impurities) precipitation->washing centrifugation Centrifugation (e.g., 5000 rpm for 5 min) washing->centrifugation drying Drying (at room temperature or elevated) centrifugation->drying calcination Calcination (Heat Treatment to form SrO) drying->calcination xrd XRD Analysis (Phase Purity and Crystallite Size) calcination->xrd Purity & Structure sem SEM Analysis (Morphology and Particle Size) calcination->sem Morphology ftir FTIR Spectroscopy (Confirmation of Sr-O bond) calcination->ftir Bonding

References

Optical Properties of Strontium Oxide Thin Films: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and optical properties of strontium oxide (SrO) thin films. This compound, an alkaline earth metal oxide, is gaining interest for its potential applications in electronics and as a component in various functional materials. This document summarizes key findings from scientific literature regarding the deposition of SrO thin films and their optical characteristics, with a focus on experimental methodologies and quantitative data.

Synthesis of this compound Thin Films

The fabrication of high-quality SrO thin films is crucial for the investigation of their intrinsic properties and for their potential application in various devices. Several deposition techniques have been explored for the synthesis of SrO thin films, with chemical bath deposition (CBD) and sol-gel methods being notable for their relative simplicity and cost-effectiveness.

Chemical Bath Deposition (CBD)

The chemical bath deposition technique is a versatile method for producing thin films of various materials, including this compound. It involves the controlled precipitation of the desired compound from a solution onto a substrate.

Experimental Protocol: Chemical Bath Deposition of Nanocrystalline SrO Thin Films

This protocol is based on a reported method for the deposition of nanocrystalline SrO thin films with a cubic structure on glass substrates.

1. Substrate Preparation:

  • Thoroughly clean the glass substrates by degreasing them in a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath.
  • Rinse the substrates with deionized water and dry them in a stream of nitrogen or in an oven.

2. Precursor Solution Preparation:

  • Cationic Precursor: Prepare an aqueous solution of Strontium Chloride Hexahydrate (SrCl₂·6H₂O).
  • Anionic Precursor: Prepare an aqueous solution of Sodium Hydroxide (B78521) (NaOH).
  • Note: The specific concentrations of the precursor solutions are often optimized for desired film thickness and quality and are not always explicitly stated in the literature.

3. Deposition Process:

  • Immerse the cleaned substrates vertically in a beaker containing the cationic precursor solution.
  • Slowly add the anionic precursor solution to the beaker while stirring to initiate the precipitation of SrO.
  • The deposition is typically carried out at or near room temperature for a specific duration, which can range from hours to a full day, to achieve the desired film thickness.
  • After the deposition period, carefully remove the substrates from the bath.

4. Post-Deposition Treatment:

  • Rinse the coated substrates with deionized water to remove any loosely adhered particles.
  • Dry the films in air or in a controlled atmosphere.

A study reported the successful deposition of a 139 nm thick nanostructured SrO thin film using SrCl₂·6H₂O and NaOH as precursors, without the use of a complexing agent.

Sol-Gel Synthesis

The sol-gel method is another widely used technique for preparing oxide thin films. This process involves the creation of a 'sol' (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate and converted into a 'gel' (a solid network in a liquid).

Experimental Protocol: Sol-Gel Synthesis of SrO Nanoparticles (Adaptable for Thin Films)

1. Precursor Solution Preparation:

  • Dissolve Strontium Nitrate (Sr(NO₃)₂) in a suitable solvent (e.g., deionized water or ethanol) to form the strontium precursor solution.
  • Prepare a solution of Sodium Hydroxide (NaOH) in the same solvent.

2. Sol Formation:

  • Slowly add the NaOH solution to the Strontium Nitrate solution under constant stirring at room temperature. This will initiate the formation of a strontium hydroxide precipitate.

3. Thin Film Deposition (Adaptation):

  • Spin Coating: Dispense the sol onto a cleaned substrate and spin at a controlled speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to create a uniform thin layer.
  • Dip Coating: Immerse a cleaned substrate into the sol and withdraw it at a constant, controlled speed.

4. Gelation and Annealing:

  • Dry the coated substrate at a low temperature (e.g., 100-200°C) to evaporate the solvent and form a gel.
  • Anneal the dried film at a higher temperature (e.g., 400-600°C) to promote the conversion of the precursor to crystalline SrO and to improve the film quality. The annealing temperature can influence the crystallinity and grain size of the resulting film.

Optical Properties of this compound Thin Films

The optical properties of SrO thin films are fundamental to their potential use in optoelectronic devices. Key parameters include the optical band gap, refractive index, and transmittance.

Optical Band Gap

The optical band gap is a critical parameter that determines the range of the electromagnetic spectrum in which a material is transparent or absorbing. Studies have shown that SrO thin films exhibit both direct and indirect optical band gaps. The reported values for the optical band gap of SrO vary, likely due to differences in synthesis methods, film thickness, crystallinity, and measurement techniques.

Deposition Method Film/Particle Characteristics Direct Band Gap (Eg) Indirect Band Gap Reference
Chemical Bath Deposition139 nm thick nanocrystalline thin filmReported to have a direct band gapReported to have an indirect band gap
One-pot Chemical Precipitation2.48 nm quantum dotsEstimated from UV-Vis analysisEstimated from UV-Vis analysis

Note: Specific numerical values for the direct and indirect band gaps from the chemical bath deposited thin film study were not provided in the available literature.

Refractive Index and Extinction Coefficient

The refractive index (n) and extinction coefficient (k) are fundamental optical constants that describe how light propagates through and is absorbed by a material. Currently, there is a lack of comprehensive experimental data in the scientific literature presenting the refractive index and extinction coefficient of SrO thin films as a function of wavelength.

Transmittance and Reflectance

The transmittance and reflectance spectra of a thin film provide valuable information about its transparency and reflectivity across a range of wavelengths. High visible light transmittance is a general characteristic of alkaline earth metal oxides. However, specific transmittance and reflectance spectra for pure SrO thin films are not widely available in the reviewed literature.

Characterization of SrO Thin Films

A variety of analytical techniques are employed to characterize the structural, morphological, and optical properties of SrO thin films.

Common Characterization Techniques:

  • X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the films. SrO thin films have been identified as having a nanocrystalline cubic structure.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface morphology and topography of the films.

  • Energy Dispersive X-ray Spectroscopy (EDX): Used in conjunction with SEM to determine the elemental composition of the films.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Helps to identify the chemical bonds present in the material.

  • UV-Vis Spectroscopy: A primary technique for investigating the optical properties, including absorbance, transmittance, and for calculating the optical band gap.

Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and characterization of SrO thin films.

experimental_workflow_CBD cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_prep Substrate Cleaning cbd Chemical Bath Deposition sub_prep->cbd sol_prep Precursor Solution (SrCl₂·6H₂O + NaOH) sol_prep->cbd rinse Rinsing cbd->rinse dry Drying rinse->dry xrd XRD dry->xrd sem SEM / EDX dry->sem uvvis UV-Vis Spectroscopy dry->uvvis

Workflow for Chemical Bath Deposition of SrO Thin Films.

experimental_workflow_SolGel cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_char Characterization sub_prep Substrate Cleaning coating Spin/Dip Coating sub_prep->coating sol_prep Sol Preparation (Sr(NO₃)₂ + NaOH) sol_prep->coating drying Low-Temp Drying coating->drying annealing High-Temp Annealing drying->annealing xrd XRD annealing->xrd sem SEM / EDX annealing->sem uvvis UV-Vis Spectroscopy annealing->uvvis

General Workflow for Sol-Gel Deposition of SrO Thin Films.

logical_relationship_properties synthesis Synthesis Method (CBD, Sol-Gel) params Deposition Parameters (Temp, Time, Conc.) synthesis->params optical Optical Properties (Band Gap, Transmittance) synthesis->optical structure Structural Properties (Crystallinity, Grain Size) params->structure structure->optical

Influence of Synthesis on SrO Thin Film Properties.

Conclusion and Future Outlook

The study of this compound thin films is an emerging field with potential for new discoveries and applications. While foundational work has been done on their synthesis via chemical bath deposition and sol-gel methods, there is a clear need for more comprehensive and systematic research. Specifically, detailed investigations into the relationship between deposition parameters and the resulting optical properties are required. Future work should focus on generating a complete set of optical constants (n and k) for SrO thin films over a broad wavelength range and exploring the influence of doping on their optical and electrical characteristics. Such data will be invaluable for the design and fabrication of novel optical and electronic devices.

Methodological & Application

Synthesis of Strontium Oxide Nanoparticles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Drug Development Professionals

Strontium oxide (SrO) nanoparticles are gaining significant attention in the biomedical field, particularly in drug delivery and bone tissue engineering, owing to their unique physicochemical properties.[1][2] This document provides detailed protocols for various synthesis methods of SrO nanoparticles, along with their characterization and potential applications in pharmaceutical research and development.

I. Introduction to this compound Nanoparticles

This compound is an alkaline earth metal oxide with properties that make it a compelling candidate for biomedical applications.[3] Its similarity to calcium allows for its integration into biological systems, particularly in bone metabolism.[3] SrO nanoparticles exhibit desirable characteristics such as biocompatibility and the ability to promote osteogenesis, making them valuable for developing novel therapeutic strategies for bone-related disorders.[2][4] Furthermore, their potential as carriers for targeted drug delivery is an active area of research.[1][5]

II. Synthesis Methods and Protocols

Several methods have been developed for the synthesis of this compound nanoparticles, each offering distinct advantages in terms of particle size control, morphology, and cost-effectiveness. The most common methods include sol-gel, co-precipitation, and green synthesis.

A. Sol-Gel Synthesis

The sol-gel method is a versatile and cost-effective technique for producing high-purity, crystalline SrO nanoparticles at room temperature.[6][7] This method allows for good control over the particle size and morphology.

Experimental Protocol:

  • Precursor Preparation: Prepare a 0.5 M aqueous solution of strontium nitrate (B79036) (Sr(NO₃)₂).

  • pH Adjustment: While stirring the strontium nitrate solution, slowly add a 0.5 M solution of sodium hydroxide (B78521) (NaOH) dropwise.

  • Gel Formation: Continue adding NaOH until a white precipitate of strontium hydroxide (Sr(OH)₂) is formed. The pH of the solution should be monitored and maintained at approximately 12.6.[8]

  • Washing: Centrifuge the precipitate and wash it multiple times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the washed precipitate in a hot air oven at a temperature range of 200°C to 600°C. The calcination temperature influences the final particle size and morphology.[6][7]

  • Characterization: The resulting SrO nanoparticles can be characterized using X-ray Diffraction (XRD) to determine the crystalline structure and size, Scanning Electron Microscopy (SEM) to observe the morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the Sr-O bond.[6][7]

Workflow for Sol-Gel Synthesis:

Sol_Gel_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Processing Strontium Nitrate Solution Strontium Nitrate Solution Mixing and Stirring Mixing and Stirring Strontium Nitrate Solution->Mixing and Stirring Sodium Hydroxide Solution Sodium Hydroxide Solution Sodium Hydroxide Solution->Mixing and Stirring Precipitation (Sr(OH)2) Precipitation (Sr(OH)2) Mixing and Stirring->Precipitation (Sr(OH)2) Washing Washing Precipitation (Sr(OH)2)->Washing Drying/Calcination Drying/Calcination Washing->Drying/Calcination SrO Nanoparticles SrO Nanoparticles Drying/Calcination->SrO Nanoparticles

Caption: Workflow of the sol-gel synthesis method for SrO nanoparticles.

B. Co-precipitation Synthesis

Co-precipitation is another straightforward and widely used method for synthesizing SrO nanoparticles.[9][10] It involves the simultaneous precipitation of the metal hydroxide from a solution.

Experimental Protocol:

  • Precursor Preparation: Dissolve 0.5 M of strontium acetate (B1210297) hemihydrate (Sr(CH₃COO)₂·0.5H₂O) in 50 ml of ethanol with continuous stirring.[10]

  • Precipitating Agent: Separately, prepare a 1 M solution of sodium hydroxide (NaOH).[10]

  • Precipitation: Add the NaOH solution dropwise to the strontium acetate solution at room temperature over a period of one hour, leading to the formation of a pale white slurry.[10]

  • Washing: The resulting precipitate is washed several times with deionized water and ethanol to remove impurities.[10]

  • Drying: Dry the precipitate in a hot air oven at 60°C for one hour.[10]

  • Characterization: Characterize the synthesized SrO nanoparticles using XRD, SEM, and FTIR.[9]

Workflow for Co-precipitation Synthesis:

Co_Precipitation_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Processing Strontium Acetate Solution Strontium Acetate Solution Dropwise Addition & Stirring Dropwise Addition & Stirring Strontium Acetate Solution->Dropwise Addition & Stirring Sodium Hydroxide Solution Sodium Hydroxide Solution Sodium Hydroxide Solution->Dropwise Addition & Stirring Co-precipitation Co-precipitation Dropwise Addition & Stirring->Co-precipitation Washing Washing Co-precipitation->Washing Drying Drying Washing->Drying SrO Nanoparticles SrO Nanoparticles Drying->SrO Nanoparticles

Caption: Workflow of the co-precipitation synthesis method for SrO nanoparticles.

C. Green Synthesis (using Plant Extracts)

Green synthesis is an eco-friendly and cost-effective approach that utilizes plant extracts as reducing and capping agents.[11][12] This method avoids the use of toxic chemicals.

Experimental Protocol (using Albizia julibrissin leaf extract): [13]

  • Extract Preparation: Boil clean Albizia julibrissin leaves in 100 mL of double-distilled water for 10 minutes. Filter the extract using Whatman filter paper and store it at 4°C.

  • Synthesis: Mix a 0.1 M solution of strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O) with 10 mL of the plant extract. Stir the mixture on a magnetic stirrer for 1 hour at 60°C. The solution will turn greenish, indicating the formation of nanoparticles.

  • Purification: Centrifuge the solution, and then wash the collected nanoparticles.

  • Drying: Dry the purified sample in a hot air oven at 90°C.

  • Final Product: Crush the dried sample to obtain a fine powder of SrO nanoparticles.

  • Characterization: Analyze the nanoparticles using standard characterization techniques.

Workflow for Green Synthesis:

Green_Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Processing Plant Leaf Extract Plant Leaf Extract Mixing and Heating Mixing and Heating Plant Leaf Extract->Mixing and Heating Strontium Nitrate Solution Strontium Nitrate Solution Strontium Nitrate Solution->Mixing and Heating Nanoparticle Formation Nanoparticle Formation Mixing and Heating->Nanoparticle Formation Centrifugation and Washing Centrifugation and Washing Nanoparticle Formation->Centrifugation and Washing Drying and Crushing Drying and Crushing Centrifugation and Washing->Drying and Crushing SrO Nanoparticles SrO Nanoparticles Drying and Crushing->SrO Nanoparticles

Caption: Workflow of the green synthesis method for SrO nanoparticles.

III. Quantitative Data Summary

The properties of synthesized SrO nanoparticles can vary significantly depending on the synthesis method and conditions. The following table summarizes key quantitative data from various studies.

Synthesis MethodPrecursorsCalcination Temp. (°C)Crystalline Size (nm)MorphologyReference
Sol-GelStrontium nitrate, Sodium hydroxide200 - 600~80Pseudo-spherical to cylindrical[6][7]
Sol-GelStrontium nitrate, Sodium hydroxide-~47.06-[14]
Co-precipitation--16.24 ± 1.13Spherical to quasi-spherical[15]
Green Synthesis (Henna leaves)Strontium nitrate, Sodium hydroxide, Henna leaves extractRoom Temp.~40Pseudo-spherical with agglomeration[11]
Green Synthesis (Albizia julibrissin)Strontium nitrate hexahydrate, A. julibrissin extract9020 - 30Spherical[13]
Green Synthesis (Solanum nigrum)Strontium nitrate hexahydrate, S. nigrum extract500~94.8Individual particles to agglomerates[16][17]
Green Synthesis (Vitis vinifera)Strontium nitrate, V. vinifera extract-~28.6Porous nanostructure[18][19]
Wet ProcessStrontium chloride hexahydrate, Potassium hydroxide-~28.6-[20][21]

IV. Applications in Drug Development and Research

This compound nanoparticles hold considerable promise for various applications in the pharmaceutical and biomedical sectors.

  • Bone Tissue Engineering: SrO nanoparticles can be incorporated into scaffolds to promote bone regeneration and repair.[2][22] Their ability to stimulate osteoblast proliferation and differentiation makes them attractive for treating osteoporosis and bone defects.[4]

  • Drug Delivery: These nanoparticles can be functionalized to act as carriers for targeted drug delivery.[1][5] Their pH-sensitive nature can be exploited for controlled release of therapeutic agents at specific sites.[1]

  • Antimicrobial Agents: SrO nanoparticles have demonstrated antimicrobial properties, which can be beneficial in preventing implant-associated infections.[23]

  • Bioimaging: While less explored, the potential of doped SrO nanoparticles in bioimaging applications is an emerging area of interest.

Logical Relationship for SrO Nanoparticle Applications:

SrO_Applications cluster_applications Biomedical Applications cluster_properties Key Properties SrO_Nanoparticles This compound Nanoparticles Biocompatibility Biocompatibility SrO_Nanoparticles->Biocompatibility Osteogenesis Promotes Osteogenesis SrO_Nanoparticles->Osteogenesis Carrier Functionalizable Carrier SrO_Nanoparticles->Carrier Antimicrobial_Activity Antimicrobial Activity SrO_Nanoparticles->Antimicrobial_Activity Bone_Regeneration Bone Regeneration & Tissue Engineering Drug_Delivery Targeted Drug Delivery Antimicrobial Antimicrobial Agents Biocompatibility->Bone_Regeneration Osteogenesis->Bone_Regeneration Carrier->Drug_Delivery Antimicrobial_Activity->Antimicrobial

Caption: Key properties of SrO nanoparticles and their resulting biomedical applications.

V. Conclusion

The synthesis of this compound nanoparticles can be achieved through various reliable and scalable methods. The choice of synthesis route will depend on the desired particle characteristics and the specific application. For researchers and professionals in drug development, SrO nanoparticles offer a promising platform for creating advanced therapeutic and diagnostic tools. Further research into their in vivo behavior and long-term biocompatibility is crucial for their successful clinical translation.

References

Application Notes and Protocols: Strontium Oxide in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of strontium oxide (SrO) in catalysis, with a focus on its role in biodiesel production, photocatalysis, and other significant organic transformations. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of SrO in a research and development setting.

Application: Heterogeneous Catalysis in Biodiesel Production

This compound is a highly effective and reusable solid base catalyst for the transesterification of triglycerides into fatty acid methyl esters (FAME), the main component of biodiesel.[1][2] Its high basicity and strong base sites contribute to its excellent catalytic activity.[1] The solid nature of SrO simplifies the purification of the biodiesel product and allows for catalyst recycling, offering a significant advantage over homogeneous catalysts.[3]

The following tables summarize the reaction conditions and outcomes for biodiesel production using this compound and its composite catalysts under various conditions.

Table 1: SrO Catalyzed Transesterification of Various Oils

FeedstockCatalystCatalyst Loading (wt.%)Methanol (B129727) to Oil Molar RatioReaction Temperature (°C)Reaction TimeBiodiesel Yield/Conversion (%)Reference
Soybean OilSrO312:16530 min95.0[2]
Palm OilSrO3.09:15050 min>94[2]
Olive OilSrO/TiO₂_P-1:6Microwave4 min87.7[3]
Palm Oil0.4-SrO-CaO/Al₂O₃7.5018:1653 h98.17[4]
Refined Palm OleinSr-Mg mixed oxides36:16075 min96[5]

Table 2: Comparison of Alkaline Earth Metal Oxide Catalysts

CatalystFeedstockCatalyst Loading (wt.%)Methanol to Oil Molar RatioReaction Temperature (°C)Reaction TimeBiodiesel Yield (%)Reference
BaOPalm Oil19:15030 min69.44[2]
SrO Palm Oil19:15030 min66.93[2]
CaOSoybean Oil812:1653 h95[2]

Protocol 1: Preparation of SrO Catalyst by Calcination

This protocol describes the preparation of active SrO from strontium salts.

  • Precursor: Start with a strontium salt such as strontium nitrate (B79036) (Sr(NO₃)₂) or strontium hydroxide (B78521) octahydrate (Sr(OH)₂·8H₂O).[3][6]

  • Calcination: Place the precursor in a muffle furnace. Heat the sample to a high temperature, typically around 900 °C, for 2-3 hours to ensure complete conversion to this compound.[6]

  • Cooling: After calcination, allow the SrO catalyst to cool down in a desiccator to prevent rehydration from atmospheric moisture.[6]

Protocol 2: Transesterification of Vegetable Oil to Biodiesel

This protocol outlines the general procedure for biodiesel production using a prepared SrO catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the vegetable oil (e.g., soybean oil) and methanol. A typical methanol to oil molar ratio is 12:1.[2][6]

  • Catalyst Addition: Add the freshly prepared SrO catalyst to the mixture. A common catalyst loading is 3 wt.% relative to the weight of the oil.[2][6]

  • Reaction: Heat the reaction mixture to 65 °C while stirring vigorously.[2][6] Maintain these conditions for the specified reaction time (e.g., 30 minutes).[2][6]

  • Product Separation: After the reaction is complete, cool the mixture. Transfer it to a separatory funnel and allow the layers to separate. The upper layer is the biodiesel (FAME), and the lower layer is glycerol.[6]

  • Purification: Separate the biodiesel layer and wash it with warm deionized water to remove residual methanol, glycerol, and catalyst. Dry the biodiesel over anhydrous sodium sulfate (B86663) and then filter to obtain the purified product.[6]

One of the key advantages of SrO is its reusability. Studies have shown that SrO can be recycled and reused for up to 10 cycles with only a minor loss of activity (2-3%).[1]

Application: Photocatalysis

This compound nanoparticles have demonstrated significant potential in photocatalysis for environmental remediation, including CO₂ methanation and the degradation of organic pollutants.

Table 3: Photocatalytic Performance of SrO Nanoparticles

ApplicationPollutant/SubstrateCatalystCatalyst AmountConditionsConversion/Efficiency (%)Selectivity (%)Reference
CO₂ MethanationCO₂SrO NPs0.75 g350 °C~100>90 (CH₄)[7]
Organic Pollutant Degradation4-bromophenolSrO NPs-140 min99.9-[7]
Organic Pollutant DegradationCephalexinSrO NPs-140 min99.8-[7]
Dye DegradationMalachite Green (10 ppm)SrO-ZnO NCs1 mgDirect Sunlight98-[8]
Dye DegradationMethyl Orange (20 mg/L)Fe/Ti-codoped SrO NPs150 mg90 min, pH 4~98-[9]

Protocol 3: Synthesis of SrO Nanoparticles via Co-precipitation

This method is commonly used for preparing SrO nanoparticles for photocatalytic applications.[7][8]

  • Precursor Solution: Prepare a solution of a strontium salt, for example, 0.5 M of strontium acetate (B1210297) hemihydrate in ethanol (B145695).[8]

  • Precipitation: While stirring the strontium salt solution, slowly add a precipitating agent, such as a 1 M sodium hydroxide solution, dropwise over an hour at room temperature.[8]

  • Washing: A pale white precipitate will form. Wash the precipitate several times with deionized water and ethanol to remove impurities.[8]

  • Drying and Annealing: Dry the washed precipitate in an oven at 60 °C for one hour. Subsequently, anneal the dried powder in a muffle furnace at 800 °C for 2 hours to obtain crystalline SrO nanoparticles.[8]

Protocol 4: Photocatalytic Degradation of Organic Dyes

This protocol describes a typical experiment for evaluating the photocatalytic activity of SrO-based materials.

  • Catalyst Suspension: Disperse a specific amount of the synthesized SrO-based photocatalyst (e.g., 1 mg of SrO-ZnO nanocomposites) into an aqueous solution of the target dye (e.g., 10 ppm malachite green).[8]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Photocatalytic Reaction: Expose the suspension to a light source (e.g., direct sunlight or a specific wavelength lamp).[8]

  • Monitoring: At regular intervals, take aliquots of the suspension, centrifuge to remove the catalyst particles, and analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer.

  • Analysis: Calculate the degradation efficiency as a function of time.

Other Catalytic Applications

Beyond biodiesel production and photocatalysis, SrO is a versatile catalyst for several other chemical transformations.[1][3]

  • Oxidative Coupling of Methane (B114726) (OCM): Sr-doped La₂O₃ catalysts have shown high selectivity for the conversion of methane to C2+ hydrocarbons.[10] The presence of SrO is believed to form surface peroxide species that facilitate the activation of methane.[10]

  • Selective Oxidation of Alcohols: Strontium-added cobalt aluminate nanocatalysts have demonstrated improved performance in the selective oxidation of alcohols to their corresponding aldehydes or ketones.[11]

  • Dry Reforming of Methane (DRM): SrO acts as an effective promoter for Ni-based catalysts in the dry reforming of methane, enhancing catalyst stability and H₂ yield by increasing basicity and improving resistance to coke formation.[12][13]

  • Nitroaldol and Michael Addition Reactions: The strong basicity of SrO makes it a suitable catalyst for C-C bond-forming reactions like the nitroaldol (Henry) reaction and Michael additions.[1][3]

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Catalyst Characterization cluster_reaction Catalytic Reaction cluster_analysis Performance Analysis s1 Precursor Selection (e.g., Sr(NO₃)₂, Sr(OH)₂·8H₂O) s2 Synthesis Method (e.g., Calcination, Co-precipitation) s1->s2 s3 Post-synthesis Treatment (e.g., Drying, Annealing) s2->s3 c1 Structural Analysis (XRD) s3->c1 c2 Morphological Analysis (SEM, TEM) s3->c2 c3 Compositional Analysis (FTIR, EDX) s3->c3 r1 Reaction Setup (Reactants, Solvent, Catalyst) c1->r1 r2 Reaction Execution (Temperature, Time, Stirring) r1->r2 r3 Product Isolation & Purification r2->r3 a1 Yield/Conversion Calculation r3->a1 a2 Selectivity Determination r3->a2 a3 Catalyst Reusability Testing r3->a3

Caption: General experimental workflow for the synthesis, characterization, and application of SrO catalysts.

transesterification_mechanism node_sro SrO (Solid Base Catalyst) node_methoxide Methoxide Anion (CH₃O⁻) node_sro->node_methoxide Deprotonates Methanol node_methanol Methanol (CH₃OH) node_methanol->node_methoxide node_intermediate1 Tetrahedral Intermediate node_methoxide->node_intermediate1 Nucleophilic Attack node_triglyceride Triglyceride node_triglyceride->node_intermediate1 node_diglyceride Diglyceride Anion node_intermediate1->node_diglyceride Rearrangement node_fame Fatty Acid Methyl Ester (Biodiesel) node_intermediate1->node_fame node_protonated_catalyst Protonated Catalyst (Sr-OH) node_diglyceride->node_protonated_catalyst node_glycerol Glycerol node_diglyceride->node_glycerol Protonation (Repeats 2x) node_protonated_catalyst->node_sro Regeneration

References

Application Notes and Protocols for Strontium Oxide (SrO) Thin Film Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium oxide (SrO) is a fundamentally important alkaline earth oxide with a rock-salt crystal structure. Its properties make it a crucial component in a variety of advanced material systems and electronic devices. As a dielectric material, it is utilized in capacitors and as a gate oxide in transistors. Furthermore, SrO serves as a critical buffer layer for the epitaxial growth of complex oxide thin films, such as high-temperature superconductors and ferroelectrics, on semiconductor substrates like silicon. The ability to deposit high-quality, uniform, and well-characterized SrO thin films is paramount for the advancement of these technologies.

This document provides detailed application notes and experimental protocols for the deposition of this compound thin films using various state-of-the-art techniques. The information is intended to guide researchers and scientists in selecting the appropriate deposition method and in executing the synthesis of high-quality SrO films for their specific research and development needs.

Deposition Techniques Overview

Several high-vacuum and chemical deposition techniques are employed for the synthesis of this compound thin films. The choice of technique depends on the desired film properties, such as crystallinity, thickness control, and conformity, as well as on substrate compatibility and scalability. The most common methods include:

  • Pulsed Laser Deposition (PLD): A versatile technique for growing high-quality epitaxial oxide films.

  • Molecular Beam Epitaxy (MBE): Offers precise control over film thickness and stoichiometry at the atomic level.

  • Atomic Layer Deposition (ALD): Ideal for depositing highly conformal and uniform films with excellent thickness control.

  • Chemical Vapor Deposition (CVD): A scalable method suitable for large-area deposition.

  • Sputtering: A widely used physical vapor deposition technique for producing a variety of thin films.

Pulsed Laser Deposition (PLD) of SrO Thin Films

Pulsed Laser Deposition is a physical vapor deposition technique that utilizes a high-power pulsed laser beam to ablate a target material, in this case, a ceramic SrO or SrCO₃ target. The ablated material forms a plasma plume that expands and deposits onto a heated substrate, forming a thin film.

Quantitative Data
ParameterTypical Value RangeNotes
Laser Fluence 1.0 - 2.0 J/cm²Affects deposition rate and film stoichiometry.[1]
Laser Repetition Rate 1 - 10 HzInfluences growth kinetics and surface morphology.[2][3]
Substrate Temperature 600 - 800 °CCrucial for crystallinity and epitaxial growth.[4][5]
Oxygen Partial Pressure 10⁻⁶ - 10⁻¹ mbarControls oxygen stoichiometry in the film.[6][7][8]
Target-Substrate Distance 45 - 75 mmAffects deposition uniformity and plume dynamics.[2][5]
Deposition Rate ~6 pm/pulseVaries with laser parameters and chamber geometry.[2]
Resulting Film Thickness 1 - 100 nmControlled by the number of laser pulses.[3][4][5]

Experimental Workflow Diagram

PLD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Target SrO or SrCO3 Target Preparation Mount Mount Target and Substrate in PLD Chamber Target->Mount Substrate Substrate Cleaning and Preparation Substrate->Mount Evacuate Evacuate Chamber to High Vacuum (<10^-6 mbar) Mount->Evacuate Heat Heat Substrate to Deposition Temperature (e.g., 725 °C) Evacuate->Heat Gas Introduce Oxygen Gas (e.g., 100 mTorr) Heat->Gas Ablate Ablate Target with Pulsed Excimer Laser Gas->Ablate Deposit Deposit SrO Film on Substrate Ablate->Deposit Cool Cool Down in Oxygen Atmosphere Deposit->Cool Characterize Film Characterization (XRD, AFM, etc.) Cool->Characterize

Caption: Workflow for Pulsed Laser Deposition of SrO thin films.

Experimental Protocol

1. Target and Substrate Preparation:

  • Prepare a dense ceramic target of SrO or SrCO₃. SrCO₃ targets are often more stable over time.[5]

  • Select a suitable substrate, such as SrTiO₃ (STO) or LaAlO₃, and clean it using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water in an ultrasonic bath). For STO substrates, a TiO₂-terminated surface is often desired.[2]

2. Deposition Chamber Setup:

  • Mount the substrate onto the heater in the PLD chamber and the target on a rotating holder.

  • Evacuate the chamber to a base pressure typically below 10⁻⁶ mbar.

3. Deposition Process:

  • Heat the substrate to the desired deposition temperature, for example, 725 °C.[5]

  • Introduce high-purity oxygen into the chamber to maintain a constant pressure, for instance, 100 mTorr.[5]

  • Set the excimer laser (e.g., KrF, λ = 248 nm) parameters. A typical laser fluence is around 1.5 J/cm² with a repetition rate of 2 Hz.[1]

  • Initiate the laser ablation of the target. The number of pulses will determine the final film thickness.

4. Post-Deposition:

  • After deposition, cool the sample to room temperature in an oxygen atmosphere to ensure proper oxygen stoichiometry.[2]

  • Characterize the film using techniques such as X-ray Diffraction (XRD) for crystallinity, Atomic Force Microscopy (AFM) for surface morphology, and Transmission Electron Microscopy (TEM) for microstructural analysis.[4][5]

Molecular Beam Epitaxy (MBE) of SrO Thin Films

MBE is a deposition technique that involves the reaction of one or more thermal beams of atoms or molecules with a crystalline surface under ultra-high vacuum conditions. It allows for the growth of high-purity single-crystal thin films with monolayer precision.

Quantitative Data
ParameterTypical Value RangeNotes
Substrate Temperature 400 - 750 °CHigher temperatures improve epitaxial quality.[9]
Sr Source Temperature 470 - 520 °CControls the flux of strontium atoms.[9]
Base Pressure < 10⁻⁹ TorrUltra-high vacuum is essential for high-purity films.
Oxidizing Agent Ozone (O₃) or Molecular Oxygen (O₂)Ozone is a more reactive oxidant.[9]
Growth Rate 0.6 - 2.3 nm/minDependent on source fluxes.[9]
Resulting Film Thickness Monolayers to ~50 nmPrecisely controlled by shutter opening times.[10]

Experimental Workflow Diagram

MBE_Workflow cluster_prep Preparation cluster_deposition Growth Process cluster_post Post-Growth Source Prepare High-Purity Sr Source Load Load Substrate into UHV Chamber Source->Load Substrate Substrate Cleaning and Degassing Substrate->Load Heat Heat Substrate to Growth Temperature (e.g., 750 °C) Load->Heat Sources Heat Sr Effusion Cell to Desired Temperature Heat->Sources Oxidant Introduce Oxidant (e.g., Ozone) Sources->Oxidant Grow Open Shutters to Initiate Growth Oxidant->Grow Monitor Monitor Growth in-situ with RHEED Grow->Monitor Cool Cool Down in UHV Monitor->Cool Characterize Ex-situ Characterization (XRD, AFM) Cool->Characterize

Caption: Workflow for Molecular Beam Epitaxy of SrO thin films.

Experimental Protocol

1. System Preparation:

  • Load a high-purity strontium source into an effusion cell in the MBE system.

  • Prepare the substrate (e.g., LaAlO₃) by cleaning and degassing it in the UHV chamber.[10]

2. Growth Parameters:

  • Evacuate the growth chamber to a base pressure in the 10⁻¹⁰ Torr range.

  • Heat the substrate to the desired growth temperature, for example, 750 °C.[9]

  • Heat the strontium effusion cell to a temperature corresponding to the desired flux, for instance, between 470 and 520 °C.[9]

  • Introduce a controlled flow of an oxidizing agent, such as ozone, into the chamber.

3. Growth and In-situ Monitoring:

  • Open the shutters for the strontium source and the oxidant to begin the deposition.

  • Monitor the growth in real-time using Reflection High-Energy Electron Diffraction (RHEED). The RHEED pattern provides information about the crystal structure and surface morphology of the growing film.[9][10] Streaky RHEED patterns are indicative of 2D layer-by-layer growth, while spotty patterns suggest 3D island growth.

4. Post-Growth Analysis:

  • After reaching the desired thickness, close the shutters and cool the sample down.

  • Perform ex-situ characterization using techniques like XRD to determine the crystal quality and epitaxial relationship, and AFM to analyze the surface topography.[10]

Atomic Layer Deposition (ALD) of SrO Thin Films

ALD is a thin film deposition technique based on sequential, self-limiting surface reactions. It allows for the deposition of films with atomic-level thickness control and excellent conformality on complex 3D structures.

Quantitative Data
ParameterTypical Value RangeNotes
Deposition Temperature 150 - 350 °CAffects precursor reactivity and film composition.[11][12]
Strontium Precursor Sr(ⁱPr₃Cp)₂A common and effective precursor.[11]
Oxygen Source H₂O, O₃The choice of oxidant influences the growth rate.[12]
Pulse/Purge Times 0.1 - 5 sOptimized to ensure self-limiting reactions.
Growth Per Cycle (GPC) 0.05 - 0.33 nm/cycleHighly dependent on deposition temperature.[11][12]

ALD Cycle Diagram

ALD_Cycle Start Start with -OH Terminated Surface Step1 Pulse Sr Precursor (e.g., Sr(iPr3Cp)2) Start->Step1 1 Purge1 Purge with Inert Gas (e.g., N2) Step1->Purge1 2 Step2 Pulse Oxygen Source (e.g., H2O) Purge1->Step2 3 Purge2 Purge with Inert Gas (e.g., N2) Step2->Purge2 4 End One ALD Cycle Complete (SrO monolayer) Purge2->End End->Step1 Repeat n times

Caption: A typical thermal ALD cycle for SrO deposition.

Experimental Protocol

1. Precursor and System Setup:

  • Load the strontium precursor, such as Sr(ⁱPr₃Cp)₂, into a heated cylinder in the ALD system.

  • Ensure the deionized water or ozone source is properly connected.

  • Place the cleaned substrate into the reaction chamber.

2. Deposition Cycle:

  • Heat the reaction chamber to the desired deposition temperature, for example, 250 °C.[11]

  • The ALD process consists of repeating the following four steps:

    • Precursor Pulse: Introduce the vaporized Sr precursor into the chamber for a set duration (e.g., 2 seconds). The precursor molecules will react with the substrate surface in a self-limiting manner.

    • Purge: Purge the chamber with an inert gas (e.g., nitrogen) to remove any unreacted precursor and gaseous byproducts.

    • Oxidant Pulse: Introduce the oxygen source (e.g., water vapor) into the chamber. This will react with the precursor layer on the surface to form SrO.

    • Purge: Purge the chamber again with the inert gas to remove unreacted oxidant and byproducts.

3. Film Growth and Characterization:

  • Repeat the ALD cycle until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.

  • The growth can be monitored in-situ using techniques like spectroscopic ellipsometry.[11]

  • After deposition, characterize the films using XPS for chemical composition and XRD for crystallinity. As-deposited films are often amorphous and may require post-deposition annealing to crystallize.[13]

Chemical Vapor Deposition (CVD) of SrO Thin Films

CVD involves the reaction or decomposition of gaseous chemical precursors on a heated substrate to form a solid thin film. Atmospheric pressure CVD is a variation that does not require a vacuum system, making it a potentially low-cost and high-throughput method.

Quantitative Data
ParameterTypical Value RangeNotes
Substrate Temperature 500 - 650 °CInfluences film crystallinity and morphology.[14][15]
Vaporizer Temperature 240 - 300 °CControls the precursor sublimation rate.[14][15]
Strontium Precursor Sr(DPM)₂ (Strontium bis-dipivaloylmethanate)A common metal-organic precursor for CVD.[14]
Carrier Gas N₂, ArTransports the precursor vapor to the substrate.
Deposition Pressure Atmospheric or Low PressureAtmospheric CVD simplifies the experimental setup.[14]

Experimental Workflow Diagram

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Precursor Load Sr(DPM)2 Precursor into Vaporizer HeatVaporizer Heat Vaporizer (e.g., 300 °C) Precursor->HeatVaporizer Substrate Clean and Place Substrate in Reactor HeatSubstrate Heat Substrate (e.g., 650 °C) Substrate->HeatSubstrate CarrierGas Flow Carrier Gas through Vaporizer HeatVaporizer->CarrierGas Deposit Deposit SrO Film via Thermal Decomposition HeatSubstrate->Deposit Transport Transport Precursor Vapor to Substrate CarrierGas->Transport Transport->Deposit Cool Cool Down System Deposit->Cool Characterize Film Characterization (XRD, SEM) Cool->Characterize

Caption: Workflow for Atmospheric Pressure CVD of SrO.

Experimental Protocol

1. System Setup:

  • An atmospheric pressure CVD apparatus typically consists of a precursor vaporizer, a furnace to heat the substrate, and a gas delivery system.

  • Load the Sr(DPM)₂ precursor into the vaporizer.

  • Place a cleaned silicon or other suitable substrate in the reaction zone of the furnace.[14]

2. Deposition Parameters:

  • Heat the vaporizer to a temperature sufficient to sublimate the precursor, for example, 300 °C.[14][15]

  • Heat the substrate to the deposition temperature, for instance, 650 °C.[14][15]

  • Flow a carrier gas, such as nitrogen, through the vaporizer to transport the precursor vapor to the substrate.

3. Deposition and Characterization:

  • The precursor thermally decomposes on the hot substrate surface, forming a SrO film.

  • The deposition duration determines the final film thickness.

  • After deposition, the system is cooled down.

  • The resulting films are characterized by XRD to identify the crystal phases and by Scanning Electron Microscopy (SEM) to observe the surface morphology. This technique can produce polycrystalline films or even highly oriented whiskers depending on the growth conditions.[14]

Sputtering of SrO Thin Films

Sputtering is a physical vapor deposition process where atoms are ejected from a solid target material due to bombardment by energetic ions. The ejected atoms then deposit on a substrate, forming a thin film. Reactive sputtering can be used by introducing a reactive gas, like oxygen, into the chamber.

Quantitative Data
ParameterTypical Value RangeNotes
Target Material High-purity SrO or metallic SrThe choice of target determines the sputtering mode.[16][17]
Sputtering Gas Argon (Ar)Inert gas used to create the plasma.
Reactive Gas Oxygen (O₂)Used in reactive sputtering to form the oxide.
RF/DC Power 50 - 300 WControls the deposition rate.
Working Pressure 1 - 20 mTorrAffects plasma characteristics and film properties.

Experimental Workflow Diagram

Sputtering_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Target Install SrO or Sr Target Evacuate Evacuate Chamber to Base Pressure Target->Evacuate Substrate Mount Substrate Substrate->Evacuate Gas Introduce Ar (+O2 for reactive) Gas Evacuate->Gas Pressure Set Working Pressure Gas->Pressure Plasma Ignite Plasma (Apply RF/DC Power) Pressure->Plasma Sputter Sputter Target Material Plasma->Sputter Deposit Deposit SrO Film on Substrate Sputter->Deposit Cool Vent Chamber and Remove Sample Deposit->Cool Characterize Film Characterization Cool->Characterize

Caption: Workflow for Sputtering deposition of SrO thin films.

Experimental Protocol

1. Chamber Preparation:

  • Install a high-purity SrO ceramic target or a metallic strontium target in the sputtering system.

  • Mount the cleaned substrate on the substrate holder, which may also be heated.

2. Sputtering Process:

  • Evacuate the chamber to a high vacuum base pressure.

  • Introduce the sputtering gas, typically Argon, into the chamber and set the working pressure. For reactive sputtering from a metallic Sr target, a mixture of Argon and Oxygen is used.

  • Apply RF or DC power to the target to ignite and sustain a plasma.

  • The Ar⁺ ions in the plasma bombard the target, ejecting SrO molecules (or Sr atoms which then react with oxygen) that travel to the substrate and form a thin film.

3. Post-Deposition:

  • After the desired deposition time, turn off the power and gas flow.

  • Allow the substrate to cool before venting the chamber and removing the sample.

  • Characterize the film's properties. The stoichiometry and crystallinity can be influenced by parameters such as the O₂/Ar gas flow ratio, substrate temperature, and applied power.

Conclusion

The deposition of high-quality this compound thin films can be achieved through a variety of techniques, each with its own set of advantages and specific operational parameters. This guide provides a foundational understanding and practical protocols for PLD, MBE, ALD, CVD, and sputtering of SrO. The selection of the most suitable method will be dictated by the specific application requirements, including the need for epitaxial growth, atomic-level thickness control, conformal coverage, or large-scale production. Careful control of the deposition parameters outlined in this document is essential for obtaining SrO films with the desired structural, chemical, and physical properties for advanced research and device fabrication.

References

Application Notes and Protocols: Photocatalytic Activity of Strontium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium oxide (SrO), an alkaline earth metal oxide, is emerging as a promising photocatalyst for environmental remediation and other applications. Its wide bandgap and high catalytic activity, particularly when doped or combined with other nanomaterials, make it effective in the degradation of organic pollutants under various light sources.[1][2] These application notes provide a comprehensive overview of the photocatalytic properties of this compound, detailed experimental protocols for its synthesis and use, and a summary of its performance data.

Data Presentation: Photocatalytic Performance of this compound and its Composites

The following tables summarize the quantitative data on the photocatalytic efficiency of this compound-based materials in degrading various organic pollutants.

CatalystTarget PollutantDegradation Efficiency (%)Time (min)Light SourceReference
3% Fe/Ti co-doped SrOMethyl Orange~9890100-volt lightbulb[1][3][4]
Ni-doped SrOMethylene Blue90Not SpecifiedLight Illumination[5]
SrO Nanoparticles4-bromophenol99.9140Not Specified[6]
SrO NanoparticlesCephalexin99.8140Not Specified[6]
SrO Nanoparticles (Green Synthesis)Methylene Blue87.480Visible Light[7][8]
ZnO/SrO NanocompositeMethylene Blue~1006Visible Light[9]
SrO/ZnO NanocompositeMalachite Green98Not SpecifiedDirect Sunlight[10]
SrO NanoparticlesMethylene Blue87.7Not SpecifiedUV Light[11]
SrO NanoparticlesAcid Green71.2Not SpecifiedUV Light[11]
SrO2Methylene Blue9930Sunlight[12]
SrO2Rhodamine B91105Sunlight[12]
SrO2Moxifloxacin9615UV Light[12]
CatalystBandgap Energy (eV)Synthesis MethodCrystallite Size (nm)Reference
Pure SrO4.28HydrothermalNot Specified[1]
SrO Nanoparticles3.55 (direct), 2.88 (indirect)Co-precipitation16.24 ± 1.13[6]
SrO Nanoparticles (Green Synthesis)2.64Co-precipitation with plant extractNot Specified[7][8]
SrO Nanostructured Thin Film3.7Chemical Bath DepositionNot Specified[13]
ZnO/SrO Nanocomposite3.07Co-precipitationNot Specified[14]
SrO Nanoparticles4.06Probe Sonication43[11]

Experimental Protocols

Protocol 1: Synthesis of Fe/Ti Co-doped this compound Nanoparticles via Hydrothermal Method

This protocol is adapted from a study on the synthesis of Fe/Ti co-doped SrO nanoparticles for the degradation of methyl orange.[1][3][4]

Materials:

  • Strontium nitrate (B79036) hexahydrate (Sr(NO₃)₂·6H₂O)

  • Iron (III) chloride (FeCl₃)

  • Titanium (IV) chloride (TiCl₄)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

  • Muffle furnace

Procedure:

  • Precursor Solution Preparation: Dissolve 3 grams of strontium nitrate hexahydrate in 75 mL of deionized water.

  • Dopant Solution Preparation: Prepare separate solutions of iron chloride and titanium chloride.

  • Doping: Add the desired molar percentage of iron and titanium chloride solutions to the strontium nitrate solution.

  • Hydrothermal Reaction: Transfer the mixed solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at a specified temperature (e.g., 180°C) for a designated duration (e.g., 12 hours).

  • Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation and wash it several times with deionized water and ethanol (B145695) to remove any unreacted precursors.

  • Drying and Calcination: Dry the washed precipitate in an oven at 80°C overnight. Calcine the dried powder in a muffle furnace at a high temperature (e.g., 450°C) for a few hours to obtain the crystalline Fe/Ti co-doped SrO nanoparticles.[5]

Protocol 2: Synthesis of this compound Nanoparticles via Co-precipitation Method

This protocol describes a general co-precipitation method for synthesizing SrO nanoparticles.[6][15]

Materials:

  • Strontium nitrate (Sr(NO₃)₂)

  • Sodium hydroxide (NaOH) or another precipitating agent

  • Deionized water

  • Ethanol

Procedure:

  • Solution Preparation: Prepare an aqueous solution of strontium nitrate.

  • Precipitation: Slowly add a solution of sodium hydroxide dropwise to the strontium nitrate solution while stirring vigorously. A white precipitate of strontium hydroxide (Sr(OH)₂) will form.

  • Aging: Continue stirring the mixture for a set period (e.g., 2 hours) to allow for the complete precipitation and aging of the particles.

  • Washing: Separate the precipitate by centrifugation or filtration and wash it repeatedly with deionized water to remove any ionic impurities. A final wash with ethanol can aid in preventing agglomeration.

  • Drying: Dry the precipitate in an oven at a moderate temperature (e.g., 100°C) to remove the solvent.

  • Calcination: Calcine the dried powder at a high temperature (e.g., 800°C) in a muffle furnace for a specified time to convert the strontium hydroxide to this compound.

Protocol 3: Evaluation of Photocatalytic Activity for Dye Degradation

This protocol outlines a standard procedure for assessing the photocatalytic performance of SrO-based materials using the degradation of an organic dye as a model reaction.[1][3][5]

Materials and Equipment:

  • Synthesized SrO-based photocatalyst

  • Target organic dye (e.g., Methylene Blue, Methyl Orange)

  • Deionized water

  • Light source (e.g., UV lamp, visible light lamp, or sunlight)

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst (e.g., 150 mg) in a known volume and concentration of the dye solution (e.g., 120 mL of 20 mg/L methyl orange).[1][3]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 25-30 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.[1][5]

  • Photocatalytic Reaction: Expose the suspension to the light source while continuing to stir.

  • Sampling: At regular time intervals, withdraw a small aliquot of the suspension.

  • Catalyst Removal: Centrifuge the withdrawn sample to separate the photocatalyst particles from the solution.

  • Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

  • Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 Where A₀ is the initial absorbance of the dye solution (after establishing adsorption-desorption equilibrium) and Aₜ is the absorbance at time t.

Visualizations

Experimental Workflow for Synthesis and Photocatalytic Testing

G cluster_synthesis Synthesis of SrO-based Nanoparticles cluster_testing Photocatalytic Activity Testing s1 Precursor Solution (e.g., Strontium Nitrate) s2 Addition of Precipitating Agent / Dopants s1->s2 s3 Hydrothermal Reaction or Co-precipitation s2->s3 s4 Washing and Centrifugation s3->s4 s5 Drying s4->s5 s6 Calcination s5->s6 s7 SrO-based Nanoparticles s6->s7 t1 Catalyst Suspension (SrO + Dye Solution) s7->t1 Use in Photocatalysis t2 Dark Stirring (Adsorption-Desorption Equilibrium) t1->t2 t3 Light Irradiation t2->t3 t4 Sampling at Intervals t3->t4 t5 Centrifugation t4->t5 t6 UV-Vis Analysis t5->t6 t7 Data Analysis (Degradation Efficiency) t6->t7

Caption: Workflow for the synthesis of SrO-based nanoparticles and subsequent evaluation of their photocatalytic activity.

Photocatalytic Degradation Mechanism

G cluster_catalyst SrO Photocatalyst VB Valence Band (VB) CB Conduction Band (CB) h h⁺ VB->h e e⁻ CB->e Light Light (hν ≥ Eg) Light->VB Excitation O2 O₂ e->O2 Reduction H2O H₂O h->H2O Oxidation OH_neg OH⁻ h->OH_neg Oxidation Pollutant Organic Pollutant h->Pollutant Direct Oxidation Superoxide •O₂⁻ (Superoxide radical) O2->Superoxide Hydroxyl •OH (Hydroxyl radical) H2O->Hydroxyl OH_neg->Hydroxyl Superoxide->Pollutant Oxidation Hydroxyl->Pollutant Oxidation Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Proposed mechanism for the photocatalytic degradation of organic pollutants using a this compound-based photocatalyst.

References

Sol-Gel Synthesis of Strontium Oxide Nanoparticles: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Strontium oxide (SrO) nanoparticles are gaining significant attention in biomedical research and drug development due to their unique physicochemical properties. Their applications are diverse, ranging from use in dye-sensitized solar cells and supercapacitors to promising roles in bone regeneration and targeted drug delivery.[1][2] The sol-gel method offers a versatile and cost-effective approach for synthesizing SrO nanoparticles with controlled size and morphology.[3][4] This document provides detailed application notes and experimental protocols for the sol-gel synthesis of this compound nanoparticles, tailored for researchers and professionals in drug development.

Applications in Drug Development

Strontium-based nanoparticles have emerged as promising candidates for various therapeutic applications:

  • Bone Regeneration: Strontium is known to stimulate bone growth and is used in treatments for osteoporosis.[5][6] Strontium-based nanoparticles can be incorporated into biomaterials to enhance bone regeneration.

  • Targeted Drug Delivery: These nanoparticles can be functionalized to target specific cells or tissues, enabling the controlled release of therapeutic agents.[1] For instance, pH-sensitive strontium carbonate nanoparticles have been investigated as carriers for anticancer drugs.[1]

  • Gene Delivery: Strontium salt-based nanoparticles have shown potential as non-viral vectors for gene therapy, capable of carrying and delivering genetic material into cancer cells.[7]

  • Antimicrobial Agents: this compound nanoparticles have demonstrated antibacterial activity, making them suitable for developing new antimicrobial coatings and treatments.[8]

Experimental Protocols

This section details the sol-gel synthesis of this compound nanoparticles.

Materials and Equipment
  • Strontium nitrate (B79036) (Sr(NO₃)₂)

  • Sodium hydroxide (B78521) (NaOH)

  • Methyl alcohol (Methanol)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Muffle furnace

  • Centrifuge

  • Filtration apparatus

Synthesis Protocol

A common sol-gel procedure for synthesizing this compound nanoparticles involves the reaction of strontium nitrate with sodium hydroxide.[4]

  • Precursor Solution Preparation: Prepare a 0.2 M solution of strontium nitrate (Sr(NO₃)₂) by dissolving the appropriate amount in deionized water.

  • Precipitation: While stirring, add a 0.5 M solution of sodium hydroxide (NaOH) dropwise to the strontium nitrate solution. A white precipitate of strontium hydroxide (Sr(OH)₂) will form.[4]

  • pH Adjustment: Continue adding the NaOH solution until the pH of the mixture reaches approximately 12.6.[4]

  • Washing: The precipitate is then washed several times with methyl alcohol to remove any ionic impurities. This can be done through repeated centrifugation and redispersion cycles.

  • Drying: After washing, the precipitate is dried to obtain a powder.

  • Calcination: The dried powder is calcined in a muffle furnace at different temperatures (e.g., 200°C, 400°C, and 600°C) to form this compound nanoparticles.[3][4] The calcination temperature influences the crystallinity and size of the nanoparticles.

Data Presentation

The following tables summarize the quantitative data obtained from the characterization of this compound nanoparticles synthesized via the sol-gel method.

Calcination Temperature (°C)Crystalline Size (nm)Morphology
Room Temperature-Pseudo-spherical
200~80Pseudo-spherical, start of agglomeration
400~80Cubic, increased agglomeration
600~80Cylindrical, significant agglomeration

Table 1: Effect of Calcination Temperature on the Physicochemical Properties of SrO Nanoparticles.[3][4]

Characterization TechniqueObservationReference
X-ray Diffraction (XRD)Confirms the crystalline nature of the nanoparticles.[3][4]
Scanning Electron Microscopy (SEM)Reveals the morphology and agglomeration of the nanoparticles.[3][4]
Fourier-Transform Infrared Spectroscopy (FTIR)Shows a characteristic peak around 854.64 cm⁻¹, confirming the Sr-O bond.[3][4]

Table 2: Summary of Characterization Data for Sol-Gel Synthesized SrO Nanoparticles.

Visualization of Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the step-by-step process of the sol-gel synthesis of this compound nanoparticles.

Sol_Gel_Synthesis_Workflow A Prepare 0.2M Strontium Nitrate Solution C Mix Solutions & Add NaOH Dropwise A->C B Prepare 0.5M Sodium Hydroxide Solution B->C D Formation of Sr(OH)₂ Precipitate C->D Stirring E Adjust pH to ~12.6 D->E F Wash with Methyl Alcohol E->F G Dry the Precipitate F->G Centrifugation H Calcination at 200-600°C G->H I This compound (SrO) Nanoparticles H->I

Caption: Workflow for the sol-gel synthesis of SrO nanoparticles.

Signaling Pathway

Strontium ions have been shown to modulate the RANK/RANKL/OPG signaling pathway, which is crucial for bone metabolism. This pathway regulates the formation and activity of osteoclasts, the cells responsible for bone resorption.

RANK_Signaling_Pathway cluster_osteoblast Osteoblast/Stromal Cell cluster_osteoclast Osteoclast Precursor RANKL RANKL RANK RANK RANKL->RANK Binds OPG OPG OPG->RANKL Inhibits Binding Differentiation Osteoclast Differentiation & Activation RANK->Differentiation Activates Resorption Bone Resorption Differentiation->Resorption Strontium Strontium (Sr²⁺) Nanoparticles Strontium->RANKL Downregulates Strontium->OPG Upregulates

Caption: Modulation of the RANK/RANKL/OPG pathway by Strontium.

References

Application Notes and Protocols: Strontium Oxide-Based Perovskites as Solid Electrolytes in Fuel Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While strontium oxide (SrO) itself is not directly employed as a solid electrolyte, it is a critical component in a class of perovskite-type oxides that exhibit promising ionic conductivity for solid oxide fuel cell (SOFC) applications. These materials, primarily doped strontium titanates (SrTiO₃) and strontium-doped ceria (CeO₂), are the focus of extensive research due to their potential for high performance and stability, particularly at intermediate operating temperatures (600-800°C).

This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of strontium-based perovskite electrolytes for SOFCs.

Materials and Properties

Doping of the strontium and/or titanium sites in SrTiO₃ with elements like Lanthanum (La) or Yttrium (Y) introduces oxygen vacancies, which are essential for oxygen ion conduction. Similarly, doping ceria with strontium enhances its ionic conductivity. The choice of dopant and its concentration significantly impacts the material's electrical properties and stability.

Data Presentation: Ionic Conductivity and Power Density

The performance of SOFCs is critically dependent on the ionic conductivity of the electrolyte and the resulting power density of the cell. The following tables summarize key performance data for various strontium-based perovskite compositions.

Table 1: Ionic Conductivity of Doped Strontium Titanate-Based Electrolytes

Material CompositionTemperature (°C)Ionic Conductivity (S/cm)
La₀.₂Sr₀.₈TiO₃800~0.01
Sr₀.₈₆Y₀.₀₈TiO₃8000.082
La₀.₄Sr₀.₄Ga₀.₂Ti₀.₈O₃-δ880~0.05
La₀.₃Sr₀.₇Sm₀.₀₈Ti₀.₉₂O₃-δ9509.22 x 10⁻³

Table 2: Power Density of SOFCs with Strontium-Doped Ceria-Based Electrolytes

AnodeElectrolyteCathodeTemperature (°C)Peak Power Density (mW/cm²)
Ni-GDCCe₀.₈Sm₀.₁₅Bi₀.₀₅O₂-δNCAL600~720
Ni-GDCCe₀.₈Sm₀.₁₅Zn₀.₀₅O₂-δNCAL600~1230
Ni-SDCCe₀.₈Sm₀.₂O₁.₉SSC-SDC650760
Ni-SNDCSm₀.₀₇₅Nd₀.₀₇₅Ce₀.₈₅O₂-δNCAL5501070

Experimental Protocols

Protocol 1: Synthesis of Doped Strontium Titanate (e.g., La₀.₂Sr₀.₈TiO₃) via Solid-State Reaction

This protocol describes a common method for synthesizing perovskite oxide powders.

Materials:

  • Strontium carbonate (SrCO₃)

  • Lanthanum oxide (La₂O₃)

  • Titanium dioxide (TiO₂)

  • Ethanol (B145695) or isopropanol (B130326) (for milling)

  • Alumina or zirconia milling media

  • High-temperature furnace

Procedure:

  • Precursor Preparation: Stoichiometric amounts of SrCO₃, La₂O₃ (pre-dried at 900°C to remove moisture), and TiO₂ are weighed.

  • Milling: The powders are mixed and ball-milled for 12-24 hours in ethanol or isopropanol to ensure homogeneous mixing and particle size reduction.

  • Calcination: The milled powder is dried and then calcined in air at a temperature between 1000°C and 1200°C for 4-8 hours to form the perovskite phase.

  • Characterization: The resulting powder is characterized by X-ray diffraction (XRD) to confirm the phase purity.

Protocol 2: Synthesis of Strontium-Doped Ceria (e.g., Ce₀.₉Sr₀.₁O₁.₉) via Citrate-Nitrate Combustion

This wet-chemical method often yields finer, more reactive powders.

Materials:

  • Cerium nitrate (B79036) hexahydrate (Ce(NO₃)₃·6H₂O)

  • Strontium nitrate (Sr(NO₃)₂)

  • Citric acid monohydrate

  • Ammonia (B1221849) solution

  • Deionized water

  • High-temperature furnace

Procedure:

  • Solution Preparation: Stoichiometric amounts of cerium nitrate and strontium nitrate are dissolved in deionized water.

  • Chelation: Citric acid is added to the nitrate solution. The molar ratio of total metal cations to citric acid is typically maintained at 1:1.5 to 1:2.

  • pH Adjustment: The pH of the solution is adjusted to ~7 by the dropwise addition of ammonia solution.

  • Gel Formation: The solution is heated on a hot plate at 80-100°C with constant stirring to evaporate the water and form a viscous gel.

  • Combustion: The gel is then heated to a higher temperature (200-250°C), at which point it will auto-ignite and combust, leaving a fine, voluminous ash.

  • Calcination: The ash is calcined at 600-800°C for 2-4 hours to remove any residual organic matter and crystallize the desired fluorite structure.

  • Characterization: The final powder is analyzed using XRD to verify the crystal structure and phase purity.

Protocol 3: Fabrication of an Electrolyte-Supported SOFC

This protocol outlines the fabrication of a button cell using tape casting for the electrolyte and screen printing for the electrodes.

Materials:

  • Doped strontium titanate or strontium-doped ceria electrolyte powder

  • Anode powder (e.g., NiO-YSZ or NiO-GDC)

  • Cathode powder (e.g., LSCF, LSC)

  • For Tape Casting Slurry:

  • For Screen Printing Ink:

    • Vehicle (e.g., terpineol)

    • Binder (e.g., ethyl cellulose)

  • Tape caster with a doctor blade

  • Screen printer

  • High-temperature furnace for co-firing

Procedure:

  • Electrolyte Tape Casting:

    • Prepare a slurry by ball-milling the electrolyte powder with the solvent, dispersant, binder, and plasticizer. A typical composition might be: 50-60 wt% ceramic powder, with the organic components making up the remainder. The binder-to-plasticizer ratio is often around 1:1 to 2:1.

    • Cast the slurry onto a carrier film using a doctor blade to achieve the desired thickness (typically 100-200 µm for an electrolyte-supported cell).

    • Allow the cast tape to dry in a controlled environment.

  • Electrode Screen Printing:

    • Prepare anode and cathode inks by mixing the respective powders with the ink vehicle and binder to form a paste with a suitable viscosity for screen printing.

    • Screen print the anode ink onto one side of the green electrolyte tape and the cathode ink onto the other side.

    • Allow the printed layers to dry.

  • Co-firing:

    • The green cell is carefully placed in a furnace and subjected to a multi-step co-firing process. A typical profile involves:

      • A slow ramp-up (1-2°C/min) to 600°C to burn out the organic binders and plasticizers.

      • A hold at 600°C for 1-2 hours.

      • A ramp-up to the final sintering temperature (e.g., 1300-1450°C) at a rate of 3-5°C/min.

      • A hold at the sintering temperature for 2-5 hours to densify the electrolyte and create porous electrodes.

      • A controlled cooling down to room temperature.

Protocol 4: Electrochemical Characterization using Impedance Spectroscopy (EIS)

EIS is a powerful technique to evaluate the performance of the SOFC by separating the contributions of the electrolyte, electrodes, and interfaces to the total cell resistance.

Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • High-temperature furnace with a test fixture for the button cell

  • Gas supply and mass flow controllers for fuel (e.g., H₂) and oxidant (e.g., air)

Procedure:

  • Cell Setup: The sintered button cell is sealed in the test fixture inside the furnace. Gold or platinum meshes are typically used as current collectors.

  • Heating and Gas Flow: The cell is heated to the desired operating temperature under a constant flow of fuel to the anode and oxidant to the cathode.

  • Open Circuit Voltage (OCV) Measurement: The OCV is measured to ensure the electrolyte is dense and there are no gas leaks.

  • EIS Measurement:

    • Apply a small AC voltage perturbation (typically 10-20 mV) across the cell at OCV.

    • Sweep the frequency over a wide range (e.g., from 1 MHz to 0.1 Hz).

    • Record the resulting AC current response to determine the impedance at each frequency.

  • Data Analysis:

    • The impedance data is typically plotted in a Nyquist plot (imaginary vs. real impedance).

    • The high-frequency intercept with the real axis corresponds to the ohmic resistance of the electrolyte.

    • The arcs in the Nyquist plot represent the polarization resistances of the anode and cathode processes.

    • The data can be fitted to an equivalent circuit model to quantify the different resistance contributions.

Visualizations

Synthesis_Workflow cluster_SolidState Solid-State Synthesis cluster_CitrateNitrate Citrate-Nitrate Combustion ss_start Weigh Precursors ss_mill Ball Mill ss_start->ss_mill ss_calcinate Calcine ss_mill->ss_calcinate ss_powder Final Powder ss_calcinate->ss_powder cn_start Dissolve Nitrates cn_chelate Add Citric Acid cn_start->cn_chelate cn_gel Form Gel cn_chelate->cn_gel cn_combust Auto-Combust cn_gel->cn_combust cn_calcinate Calcine cn_combust->cn_calcinate cn_powder Final Powder cn_calcinate->cn_powder

Caption: Workflow for powder synthesis.

SOFC_Fabrication cluster_slurry Slurry/Ink Preparation cluster_fabrication Cell Fabrication powder Electrolyte/Electrode Powder mill Ball Mill powder->mill organics Solvent, Binder, Plasticizer organics->mill tape_cast Tape Cast Electrolyte mill->tape_cast screen_print Screen Print Electrodes tape_cast->screen_print cofire Co-fire screen_print->cofire final_cell final_cell cofire->final_cell Sintered SOFC

Caption: SOFC fabrication workflow.

EIS_Setup cluster_furnace furnace Furnace sofc SOFC Button Cell potentiostat Potentiostat/FRA sofc->potentiostat computer Computer potentiostat->computer gases Fuel/Air Supply gases->sofc

Caption: EIS experimental setup.

Ionic_Conduction O2_gas O₂ (gas) O_adsorbed O (adsorbed) O2_gas->O_adsorbed Adsorption O_ion O²⁻ O_adsorbed->O_ion Reduction vacancy O_ion->vacancy Migration electron 2e⁻ electron->O_adsorbed vacancy->O_ion cathode Cathode electrolyte Electrolyte

Caption: Oxygen ion conduction mechanism.

Green Synthesis of Strontium Oxide Nanoparticles Using Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The burgeoning field of nanotechnology offers promising avenues for drug development and biomedical applications. Strontium oxide nanoparticles (SrO NPs) have garnered significant attention due to their biocompatibility and potential therapeutic properties. Green synthesis, an eco-friendly approach utilizing plant-based extracts, has emerged as a viable alternative to conventional chemical synthesis methods, which are often associated with the use of hazardous chemicals and the generation of toxic byproducts. Plant extracts are rich in phytochemicals such as flavonoids, alkaloids, and phenolic compounds that can act as effective reducing and capping agents in the synthesis of nanoparticles.[1][2] This document provides detailed application notes and protocols for the green synthesis of SrO NPs using various plant extracts, their characterization, and their potential applications in drug development.

Data Presentation

Table 1: Characterization of Green Synthesized SrO Nanoparticles
Plant ExtractPrecursorSynthesis MethodAverage Particle Size (nm)MorphologyReference
Solanum nigrumStrontium NitrateCo-precipitation94.8Agglomerated, polydisperse[1]
Lantana camaraStrontium NitrateCo-precipitation15.65Unevenly globular, clustered[2]
Henna (Lawsonia inermis)Strontium NitrateCo-precipitation40Pseudo-spherical, agglomerated[3]
Vitis vinifera (Cimin grape)Strontium NitrateBio-reduction28.6Porous nanostructure[4]
Albizia julibrissinStrontium NitrateCo-precipitation20-30Spherical, rough surface[5]
Table 2: Antibacterial Activity of Green Synthesized SrO Nanoparticles (Zone of Inhibition in mm)
Plant ExtractConcentrationE. coliS. aureusMycobacterium TBCandida albicansReference
Solanum nigrumNot Specified33-12-1812-18[1]
Lantana camara100 µl2128--[2]

Experimental Protocols

Protocol 1: Green Synthesis of SrO Nanoparticles using Solanum nigrum Leaf Extract

1. Preparation of Solanum nigrum Leaf Extract:

  • Collect fresh leaves of Solanum nigrum and wash them thoroughly with deionized water.

  • Dry the leaves in a hot air oven at 60°C for 24 hours.

  • Grind the dried leaves into a fine powder using a blender.

  • Disperse 10 g of the leaf powder in 100 mL of deionized water.

  • Boil the mixture for 15 minutes and then cool it to room temperature.

  • Filter the extract using Whatman No. 1 filter paper and store the filtrate at 4°C for further use.

2. Synthesis of SrO Nanoparticles:

  • Prepare a 0.1 M solution of Strontium Nitrate (Sr(NO₃)₂) in deionized water.

  • Add 50 mL of the prepared Solanum nigrum leaf extract to 100 mL of the 0.1 M Sr(NO₃)₂ solution under constant stirring.

  • Adjust the pH of the mixture to 10-12 using a freshly prepared 1 M Sodium Hydroxide (NaOH) solution.

  • Heat the reaction mixture at 80°C for 2 hours with continuous stirring. A color change in the solution indicates the formation of nanoparticles.

  • Centrifuge the solution at 10,000 rpm for 15 minutes to pellet the SrO nanoparticles.

  • Wash the pellet three times with deionized water and then with ethanol (B145695) to remove any impurities.

  • Dry the purified SrO nanoparticles in a hot air oven at 100°C for 4 hours.

  • Calcination of the dried powder at 500°C for 2 hours in a muffle furnace is recommended to obtain the crystalline phase of SrO.

Protocol 2: Green Synthesis of SrO Nanoparticles using Lantana camara Leaf Extract

1. Preparation of Lantana camara Leaf Extract:

  • Collect fresh leaves of Lantana camara and wash them thoroughly with deionized water.

  • Dry the leaves in the shade for 5-7 days.

  • Grind the dried leaves to a fine powder.

  • Boil 35 g of the dried leaf powder in 600 mL of sterilized distilled water at 70°C for 30 minutes with constant stirring.[2]

  • Filter the extract through Whatman No. 1 filter paper and store the filtrate at 4°C.[2]

2. Synthesis of SrO Nanoparticles:

  • Prepare a 0.1 M solution of Strontium Nitrate (Sr(NO₃)₂).

  • Mix 100 mL of the leaf extract with 100 mL of the 0.1 M Sr(NO₃)₂ solution.

  • Heat the mixture at 60°C for 1 hour with constant stirring.

  • Add 1 M NaOH solution dropwise to the mixture to adjust the pH to 11.

  • Continue stirring the mixture for another 2 hours at 60°C.

  • Collect the precipitate by centrifugation at 8,000 rpm for 10 minutes.

  • Wash the pellet with deionized water and ethanol.

  • Dry the nanoparticles at 80°C overnight and calcine at 500°C for 3 hours.[2]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_extract Plant Extract Preparation cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_application Application Studies p1 Collect & Wash Plant Material p2 Dry Plant Material p1->p2 p3 Grind to Fine Powder p2->p3 p4 Aqueous Extraction p3->p4 p5 Filter & Store Extract p4->p5 s2 Mix Extract & Precursor p5->s2 s1 Prepare Sr(NO₃)₂ Solution s1->s2 s3 Adjust pH with NaOH s2->s3 s4 Heat & Stir s3->s4 s5 Centrifuge & Collect Pellet s4->s5 s6 Wash with Water & Ethanol s5->s6 s7 Dry Nanoparticles s6->s7 s8 Calcination s7->s8 c1 XRD s8->c1 c2 SEM / TEM s8->c2 c3 FTIR s8->c3 c4 UV-Vis s8->c4 a1 Antibacterial Assay s8->a1 a2 Antioxidant Assay s8->a2 a3 Anticancer Assay s8->a3 a4 Photocatalytic Assay s8->a4

Caption: Workflow for green synthesis of SrO nanoparticles.

Proposed Signaling Pathway for Anticancer Activity of Metal Oxide Nanoparticles

While specific signaling pathways for SrO nanoparticles are still under investigation, a generalized pathway for metal oxide nanoparticles in cancer therapy involves the induction of oxidative stress.

signaling_pathway SrO_NP SrO Nanoparticle ROS Increased Reactive Oxygen Species (ROS) SrO_NP->ROS Cellular Uptake Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Caspase_Activation Caspase Activation Mitochondrial_Damage->Caspase_Activation Apoptosis Apoptosis (Cancer Cell Death) Caspase_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanism of SrO nanoparticles.

Applications in Drug Development

Antibacterial Activity

Green synthesized SrO nanoparticles have demonstrated significant antibacterial activity against various pathogens.[1][2] The proposed mechanism involves the generation of reactive oxygen species (ROS) that damage the bacterial cell membrane, leading to cell death. The smaller particle size and larger surface area of the nanoparticles enhance their interaction with the bacterial cell wall.

Protocol 3: Well Diffusion Assay for Antibacterial Activity

  • Prepare nutrient agar (B569324) plates and allow them to solidify.

  • Inoculate the agar surface uniformly with a standardized bacterial culture (e.g., E. coli, S. aureus).

  • Create wells of 6 mm diameter in the agar using a sterile cork borer.

  • Add different concentrations of the synthesized SrO nanoparticles (e.g., 25, 50, 100 µg/mL) into the wells.

  • Use a standard antibiotic as a positive control and the plant extract alone as a negative control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Antioxidant Activity

The antioxidant potential of green synthesized SrO nanoparticles can be attributed to the phytochemicals capped on their surface and the intrinsic properties of the nanoparticles.

Protocol 4: DPPH Radical Scavenging Assay

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare different concentrations of SrO nanoparticles in methanol.

  • Mix 1 mL of each nanoparticle concentration with 2 mL of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

  • Use ascorbic acid as a standard.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the nanoparticle sample.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Anticancer Activity

Metal oxide nanoparticles, including SrO, are being explored for their anticancer properties. The proposed mechanism involves the induction of apoptosis in cancer cells through the generation of ROS.[6]

Protocol 5: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of SrO nanoparticles for 24 or 48 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Photocatalytic Activity

SrO nanoparticles have shown potential as photocatalysts for the degradation of organic pollutants, which is relevant for environmental remediation applications in drug manufacturing.

Protocol 6: Photocatalytic Degradation of Methylene (B1212753) Blue

  • Prepare a 10 ppm solution of methylene blue dye in deionized water.

  • Disperse a known amount of SrO nanoparticles (e.g., 50 mg) in 100 mL of the methylene blue solution.

  • Stir the suspension in the dark for 30 minutes to reach adsorption-desorption equilibrium.

  • Expose the solution to a light source (e.g., UV lamp or sunlight).

  • Withdraw aliquots of the solution at regular time intervals.

  • Centrifuge the aliquots to remove the nanoparticles.

  • Measure the absorbance of the supernatant at the characteristic wavelength of methylene blue (around 664 nm) using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency over time.

Conclusion

The green synthesis of this compound nanoparticles using plant extracts presents a simple, cost-effective, and environmentally friendly approach for producing nanomaterials with significant potential in drug development. The protocols and data presented in this document provide a valuable resource for researchers and scientists working in this exciting field. Further research is warranted to fully elucidate the mechanisms of action and to explore the in vivo efficacy and safety of these promising nanoparticles.

References

Application Notes and Protocols for Hydrothermal Synthesis of Strontium Oxide Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of strontium oxide (SrO) nanomaterials, their applications in the biomedical field, and detailed experimental protocols. The information is intended to guide researchers in the synthesis and utilization of these promising nanomaterials for applications in drug delivery, regenerative medicine, and cancer therapy.

Introduction to this compound Nanomaterials

This compound (SrO) nanoparticles are of significant interest due to their unique physicochemical properties and biocompatibility. Strontium, being chemically similar to calcium, can play a role in bone metabolism, making SrO nanoparticles particularly attractive for orthopedic and dental applications.[1][2] The hydrothermal synthesis method offers a versatile and efficient route to produce crystalline SrO nanoparticles with controlled size and morphology.[3]

Applications in Drug Development and Medicine

Strontium-based nanoparticles have demonstrated considerable potential in various therapeutic areas:

  • Bone Regeneration: Strontium is known to stimulate bone formation and inhibit bone resorption. SrO nanoparticles can be incorporated into biomaterials to promote osteogenesis and accelerate the healing of bone defects.[1][2]

  • Drug Delivery: The porous nature and high surface area of SrO nanomaterials make them suitable carriers for targeted drug delivery. They can be functionalized to release therapeutic agents in a controlled manner at specific sites.

  • Cancer Therapy: Strontium-based nanoparticles are being explored for their potential in cancer treatment. They can act as carriers for anticancer drugs and may also exhibit inherent cytotoxic effects against certain cancer cell lines.

  • Antimicrobial Agents: Strontium-conjugated nanomaterials have shown antimicrobial properties, making them useful in preventing implant-associated infections.[1]

Experimental Protocols

This section provides a detailed protocol for the hydrothermal synthesis of this compound nanomaterials, adapted from established methods for similar strontium-based nanoparticles.[3]

Materials and Equipment
  • Strontium precursor: Strontium nitrate (B79036) (Sr(NO₃)₂) or Strontium chloride (SrCl₂)

  • Mineralizer/pH modifier: Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Solvent: Deionized water

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Oven or furnace for drying and calcination

Hydrothermal Synthesis Protocol

A general workflow for the hydrothermal synthesis of this compound nanomaterials is depicted below.

Hydrothermal_Synthesis_Workflow cluster_prep Precursor Preparation cluster_reaction Hydrothermal Reaction cluster_processing Post-Synthesis Processing cluster_characterization Characterization prep_sr Dissolve Strontium Precursor in DI Water mix Mix Solutions & Adjust pH prep_sr->mix prep_base Prepare Alkaline Solution (e.g., NaOH) prep_base->mix autoclave Transfer to Autoclave mix->autoclave heat Heat at Controlled Temperature & Time autoclave->heat cool Cool to Room Temperature heat->cool wash Wash with DI Water & Ethanol (B145695) (Centrifugation) cool->wash dry Dry the Product wash->dry calcine Calcination (Optional) dry->calcine char Analyze Nanomaterials (XRD, SEM, TEM, etc.) dry->char calcine->char

A generalized workflow for the hydrothermal synthesis of this compound nanomaterials.

Step-by-Step Procedure:

  • Precursor Solution Preparation:

    • Prepare an aqueous solution of the strontium precursor (e.g., 0.5 M Strontium Nitrate).

    • Prepare an aqueous solution of the mineralizer (e.g., 2 M Sodium Hydroxide).

  • Reaction Mixture:

    • Slowly add the sodium hydroxide solution to the strontium nitrate solution under constant stirring to achieve the desired pH (typically in the range of 10-13). A precipitate of strontium hydroxide will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120-200 °C) for a defined duration (e.g., 12-24 hours).

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying and Calcination:

    • Dry the washed product in an oven at 80-100 °C.

    • To obtain crystalline SrO, the dried strontium hydroxide powder may need to be calcined at a higher temperature (e.g., 600-800 °C) in a furnace.

Characterization of SrO Nanomaterials

The synthesized nanomaterials should be characterized using standard techniques to determine their physicochemical properties.

Characterization TechniquePurpose
X-ray Diffraction (XRD) To determine the crystal structure, phase purity, and crystallite size.
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle size distribution.
Transmission Electron Microscopy (TEM) To visualize the internal structure, size, and shape of the nanoparticles.
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the functional groups present on the nanoparticle surface.
Dynamic Light Scattering (DLS) To measure the hydrodynamic size and size distribution in a suspension.

Quantitative Data Summary

The following table summarizes typical experimental parameters from various synthesis methods for strontium-based nanomaterials found in the literature. This data can serve as a starting point for optimizing the hydrothermal synthesis of SrO nanoparticles.

Synthesis MethodStrontium Precursor & ConcentrationMineralizer/Reducing Agent & ConcentrationTemperature (°C)Time (h)pHResulting Nanoparticle Size (nm)Reference
Green Synthesis0.1 M Sr(NO₃)₂Vitis vinifera extract401.5820-50[4]
Sol-GelStrontium NitrateSodium HydroxideRoom Temp.--~80[5]
Wet ChemicalSrCl₂·6H₂OPotassium Hydroxide---28.6[6]
Green SynthesisStrontium NitrateHenna leaves extractRoom Temp.--40[7]

Signaling Pathways in Biomedical Applications

Strontium ions released from SrO nanoparticles have been shown to influence key cellular signaling pathways, particularly in the context of bone regeneration.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for osteoblast differentiation and bone formation. Strontium ions have been reported to activate this pathway.

Wnt_Signaling cluster_nucleus Nucleus Sr Strontium Ions (Sr²⁺) Wnt Wnt Ligand Sr->Wnt Promotes Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Co-receptor LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates APC_Axin APC/Axin Complex APC_Axin->beta_catenin beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (Nucleus) beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Gene_Expression Osteogenic Gene Expression TCF_LEF->Gene_Expression Activates

Activation of the Wnt/β-catenin signaling pathway by strontium ions.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another important cascade involved in cell proliferation and differentiation. Strontium can also modulate this pathway to promote osteogenesis.

MAPK_Signaling cluster_nucleus Nucleus Sr Strontium Ions (Sr²⁺) Growth_Factors Growth Factors Sr->Growth_Factors Stimulates Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates ERK_nuc ERK (Nucleus) ERK->ERK_nuc Translocation Transcription_Factors Transcription Factors (e.g., Runx2) ERK_nuc->Transcription_Factors Activates Gene_Expression Osteogenic Gene Expression Transcription_Factors->Gene_Expression

Modulation of the MAPK signaling pathway by strontium ions.

Conclusion

The hydrothermal synthesis of this compound nanomaterials presents a promising avenue for the development of advanced materials for biomedical applications. The ability to control the physicochemical properties of these nanoparticles, combined with their inherent biocompatibility and bioactivity, makes them attractive candidates for drug delivery, bone regeneration, and other therapeutic strategies. The protocols and information provided herein are intended to serve as a valuable resource for researchers in this exciting field.

References

Application Notes and Protocols for Pulsed Laser Deposition of Epitaxial SrO Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Materials Science and Oxide Electronics.

These notes provide a comprehensive overview of the synthesis of high-quality Strontium Oxide (SrO) thin films using Pulsed Laser Deposition (PLD). Epitaxial SrO films are of significant interest, primarily for their role as a critical buffer layer in the fabrication of complex oxide heterostructures and for their potential in integrating functional oxides with conventional semiconductor platforms like silicon.

Application Notes

Epitaxial SrO thin films serve as a foundational component for the growth of other advanced materials. Their rock-salt crystal structure and lattice parameters make them an ideal template or buffer layer in several key applications:

  • Template for Complex Oxide Growth: SrO provides a clean, crystalline surface that facilitates the epitaxial growth of other perovskite oxides. For instance, it is used as a buffer layer for growing single-crystalline ferromagnetic EuO thin films on SrTiO₃ (STO) substrates. The close lattice match between SrO and EuO (-0.3% mismatch) is crucial for achieving high-quality EuO films with desired magnetic properties.[1]

  • Integration with Silicon Technology: A major challenge in oxide electronics is the integration of functional oxides with silicon (Si) substrates. The deposition of oxides directly onto Si often results in the formation of an amorphous silicon oxide (SiOₓ) layer, which disrupts epitaxy. A thin, crystalline SrO layer can be grown on Si, acting as a barrier to silicon oxidation and as an epitaxial template for subsequent oxide layers, such as SrTiO₃.[2][3] This enables the potential for incorporating the diverse functionalities of perovskite oxides into conventional semiconductor devices.

  • Surface Control in Perovskite Heterostructures: In the layer-by-layer growth of perovskite materials (with the general formula ABO₃), the surface termination (AO-layer or BO₂-layer) is critical. PLD allows for the precise deposition of a single SrO layer to ensure a well-defined SrO-terminated surface on a TiO₂-terminated SrTiO₃ substrate, which is essential for controlling the interfacial properties of heterostructures.[4]

Pulsed Laser Deposition (PLD) Process Overview

Pulsed Laser Deposition is a physical vapor deposition technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material to be deposited. The intense laser pulse vaporizes the target material, creating a plasma plume that expands towards a substrate. The ablated material then condenses on the heated substrate, forming a thin film. The properties of the film are highly dependent on various deposition parameters.

Below is a diagram illustrating the typical workflow of a PLD system.

PLD_Workflow Pulsed Laser Deposition (PLD) System Workflow cluster_setup System Preparation cluster_deposition Deposition Process cluster_cooldown Post-Deposition Target Prepare & Mount Target (e.g., SrO) Substrate Prepare & Mount Substrate (e.g., STO) Vacuum Evacuate Chamber (Base Pressure ~10⁻⁶ Torr or lower) Gas Introduce Process Gas (e.g., O₂ or Ar) Vacuum->Gas Heat Heat Substrate to Deposition Temperature Gas->Heat Laser Fire Pulsed Excimer Laser Heat->Laser Plume Material Ablation & Plasma Plume Formation Laser->Plume Film Film Growth on Substrate Plume->Film Cool Cool Down in Controlled Atmosphere Film->Cool Characterize Ex-situ Characterization Cool->Characterize

Caption: A flowchart of the Pulsed Laser Deposition process.

Experimental Protocols

Detailed methodologies for two primary applications of epitaxial SrO are provided below: deposition on an oxide substrate (SrTiO₃) and formation of a buffer layer on silicon.

Protocol 1: Epitaxial Growth of SrO Thin Film on SrTiO₃ (001)

This protocol is adapted from studies focused on growing high-quality, ultrathin SrO layers on TiO₂-terminated STO substrates.[4]

1. Substrate Preparation:

  • Use single-crystalline (001)-oriented SrTiO₃ substrates.
  • To achieve a TiO₂-terminated surface, etch the substrate in a buffered hydrogen fluoride (B91410) (BHF) solution.
  • Anneal the etched substrate in an oxygen atmosphere to promote the formation of atomically flat terraces.

2. Target Preparation:

  • Use either high-purity SrO (99.95%) or SrCO₃ (99.995%) powder.
  • Press the powder into a pellet (typically 1-inch diameter).
  • Sinter the pellet in air. Recommended sintering temperatures are ~300°C for an SrO target and ~750°C for an SrCO₃ target. The SrCO₃ target is often more stable over time.[4]

3. PLD System Setup and Deposition:

  • Mount the prepared STO substrate and the sintered target in the PLD chamber.
  • Evacuate the chamber to a base pressure of ≤ 1x10⁻⁶ Torr.
  • Heat the substrate to the deposition temperature of 725°C .
  • Introduce high-purity oxygen into the chamber to maintain a constant pressure of 100 mTorr .
  • Use a KrF excimer laser (λ = 248 nm) focused onto the rotating target.
  • Set the laser fluence to approximately 1.5 J/cm² .
  • Maintain a target-to-substrate distance of 45 mm .
  • Monitor the growth in-situ using Reflection High-Energy Electron Diffraction (RHEED). The RHEED pattern provides real-time information on the film's crystallinity and growth mode.
  • The number of laser pulses determines the final film thickness.

4. Post-Deposition Cooling and Annealing:

  • After deposition, cool the sample to room temperature in a controlled oxygen atmosphere to ensure proper oxygen stoichiometry.
  • For improved surface morphology (smoother surface), an optional ex-situ post-annealing can be performed at ~980°C for several hours in oxygen.[4]

Protocol 2: SrO Buffer Layer Formation on Si (001) for Deoxidation

This protocol is designed to remove the native SiOₓ layer from a silicon substrate and simultaneously form a crystalline SrO template for subsequent epitaxial growth.[3][5]

1. Substrate and Target Preparation:

  • Use a B-doped Si(001) substrate. Clean it ultrasonically in acetone (B3395972) and ethanol, then dry with nitrogen.
  • Use a high-purity, sintered SrO target.
  • Pre-ablate the target in an Argon atmosphere (~1.2x10⁻² mbar Ar) to clean its surface.

2. PLD System Setup and Deoxidation Process:

  • Mount the substrate and target in the PLD chamber.
  • Degas the substrate in vacuum (~2x10⁻⁸ mbar or lower) at 650°C for 1.5 hours.
  • Increase the substrate temperature to 650°C .
  • Introduce Argon gas to a pressure of 1.2x10⁻² mbar .
  • Deposit a very small amount of SrO using ~10 laser pulses at a low repetition rate of 0.1 Hz and a fluence of 1.3 J/cm² . The low repetition rate is crucial.
  • After deposition, increase the temperature in vacuum until 2x1 streaks, indicative of a reconstructed Si surface, appear in the RHEED pattern. Hold at this temperature for 1-2 minutes.
  • The appearance of these streaks confirms the removal of the native SiOₓ layer and the formation of an ordered SrO/Si interface.
  • Cool the sample in vacuum. This surface is now ready for the epitaxial growth of a subsequent oxide layer (e.g., SrTiO₃).

Summary of Deposition Parameters

The following table summarizes the key quantitative parameters for the two protocols described.

ParameterProtocol 1: SrO on SrTiO₃[4]Protocol 2: SrO Buffer on Si[3][5]
Laser Source KrF ExcimerKrF Excimer
Wavelength (λ) 248 nm248 nm
Substrate SrTiO₃ (001), TiO₂-terminatedSi (001)
Substrate Temp. (Tsub) 725°C650°C (during deposition)
Background Gas Oxygen (O₂)Argon (Ar)
Gas Pressure 100 mTorr1.2 x 10⁻² mbar (~9 mTorr)
Laser Fluence ~1.5 J/cm²~1.3 J/cm²
Repetition Rate Not specified, typically 1-10 Hz0.1 Hz (for deoxidation step)
Target Material Sintered SrO or SrCO₃Sintered SrO
Target-Substrate Distance 45 mmNot specified
Primary Goal Epitaxial SrO film growthSi deoxidation & template formation

Characterization and Expected Results

The success of the deposition is evaluated through several characterization techniques.

Characterization_Workflow Experimental & Characterization Workflow cluster_char Film Characterization sub_prep Substrate & Target Preparation pld Pulsed Laser Deposition (In-situ RHEED) sub_prep->pld xrd X-Ray Diffraction (XRD) pld->xrd Crystal Structure & Epitaxy afm Atomic Force Microscopy (AFM) pld->afm Surface Morphology & Roughness tem Transmission Electron Microscopy (TEM) pld->tem Interfacial Quality & Microstructure xps X-ray Photoelectron Spectroscopy (XPS) pld->xps Chemical Composition & Stoichiometry

Caption: Workflow for SrO film fabrication and analysis.

  • Reflection High-Energy Electron Diffraction (RHEED): In-situ monitoring should show sharp, streaky patterns, indicating layer-by-layer or step-flow growth for high-quality epitaxial films.

  • X-Ray Diffraction (XRD): For SrO on STO, XRD scans are expected to show SrO growth along its direction due to the large lattice mismatch with the (001) STO substrate.[4] This is a key indicator of the specific epitaxial relationship. For SrO on Si, XRD can confirm the crystalline nature of the buffer layer.

  • Atomic Force Microscopy (AFM): AFM is used to analyze the surface morphology. High-quality films should exhibit atomically flat terraces, with roughness values typically well below 1 nm.

  • Transmission Electron Microscopy (TEM): Cross-sectional TEM provides direct visualization of the film's microstructure and the quality of the interface between the SrO film and the substrate, confirming epitaxial alignment and revealing any interfacial layers or defects.

References

Application Notes and Protocols for Chemical bath deposition of strontium oxide films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical bath deposition (CBD) of strontium oxide (SrO) thin films. The information is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of SrO thin films.

Introduction

This compound (SrO) is an alkaline earth metal oxide with a cubic rock salt crystal structure. It possesses a wide bandgap, high dielectric constant, and excellent thermal stability, making it a promising material for various applications, including as a dielectric layer in capacitors, a buffer layer for the growth of high-temperature superconductors, and in optical coatings. Chemical bath deposition (CBD) is a simple, cost-effective, and scalable solution-based method for depositing thin films of various materials, including metal oxides. This technique allows for the deposition of uniform films on various substrates at relatively low temperatures.

Chemical Bath Deposition of this compound: A General Overview

The chemical bath deposition of SrO thin films typically involves the controlled precipitation of strontium hydroxide (B78521) (Sr(OH)₂) from an aqueous solution containing a strontium salt precursor and a hydroxyl ion source. The Sr(OH)₂ then dehydrates to form SrO, often with a post-deposition annealing step.

Key reaction:

Sr²⁺ (aq) + 2OH⁻ (aq) → Sr(OH)₂ (s) Sr(OH)₂ (s) → SrO (s) + H₂O (g)

Experimental Protocols

The following protocol is based on a successful deposition of nanostructured SrO thin films.[1][2]

Materials and Reagents
  • Strontium Source: Strontium chloride hexahydrate (SrCl₂·6H₂O)

  • Hydroxyl Source: Sodium hydroxide (NaOH)

  • Solvent: Deionized (DI) water

  • Substrates: Glass slides (or other suitable substrates)

  • Cleaning agents: Acetone (B3395972), ethanol (B145695), and DI water

Substrate Cleaning
  • Thoroughly clean the glass substrates by sonicating them in acetone for 15 minutes.

  • Rinse the substrates with DI water.

  • Sonicate the substrates in ethanol for 15 minutes.

  • Rinse the substrates thoroughly with DI water and dry them in a stream of nitrogen or in an oven.

Preparation of Precursor Solutions
  • Strontium Chloride Solution (0.1 M): Dissolve the appropriate amount of SrCl₂·6H₂O in DI water to achieve a final concentration of 0.1 M.

  • Sodium Hydroxide Solution (0.1 M): Dissolve the appropriate amount of NaOH in DI water to achieve a final concentration of 0.1 M.

Deposition Procedure
  • In a beaker, mix equal volumes of the 0.1 M SrCl₂ solution and the 0.1 M NaOH solution.

  • Stir the resulting solution vigorously for several minutes to ensure homogeneity.

  • Immerse the cleaned substrates vertically into the reaction bath.

  • Maintain the deposition at room temperature.

  • Allow the deposition to proceed for a specific duration (e.g., 3 hours).

  • After the desired deposition time, remove the substrates from the bath.

  • Rinse the coated substrates with DI water to remove any loosely adhered particles.

  • Dry the films in air.

Post-Deposition Annealing
  • Place the dried films in a furnace.

  • Anneal the films at a temperature of 450 °C for 1 hour in an air atmosphere to promote the conversion of Sr(OH)₂ to SrO and improve crystallinity.

Data Presentation

The following table summarizes the quantitative data obtained from the characterization of SrO thin films deposited using the protocol described above.[1][2]

ParameterValue
Deposition Conditions
Strontium Precursor0.1 M SrCl₂·6H₂O
Hydroxyl Source0.1 M NaOH
Deposition TemperatureRoom Temperature
Deposition Time3 hours
Film Properties
Film Thickness139 nm
Crystal StructureNanocrystalline, Cubic
Optical Band Gap (Direct)3.7 eV
Electrical Resistivity0.61 x 10⁶ Ω cm
Activation Energy0.58 eV

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chemical bath deposition of this compound films.

G cluster_prep Preparation cluster_dep Deposition cluster_post Post-Deposition cluster_char Characterization sub_clean Substrate Cleaning sol_prep Precursor Solution Preparation reaction_bath Chemical Bath Reaction sol_prep->reaction_bath film_growth Thin Film Growth reaction_bath->film_growth rinsing Rinsing film_growth->rinsing drying Drying rinsing->drying annealing Annealing drying->annealing characterization Film Characterization annealing->characterization

Caption: Experimental workflow for SrO film deposition.

Chemical Reaction Pathway

This diagram outlines the chemical reactions involved in the formation of this compound thin films via chemical bath deposition.

G cluster_reactants Reactants in Solution cluster_ions Ionic Species cluster_intermediate Intermediate Product cluster_final Final Product SrCl2 SrCl₂ Sr_ion Sr²⁺ SrCl2->Sr_ion Dissociation NaOH NaOH OH_ion 2OH⁻ NaOH->OH_ion Dissociation SrOH2 Sr(OH)₂ (s) (Precipitate) Sr_ion->SrOH2 Precipitation OH_ion->SrOH2 Precipitation SrO SrO (s) (Thin Film) SrOH2->SrO Annealing (Dehydration) H2O H₂O (g) SrOH2->H2O Annealing (Dehydration)

Caption: SrO formation chemical pathway.

References

Application Notes and Protocols for Strontium Oxide in Complex Oxide Epitaxy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium Oxide (SrO) is a pivotal material in the field of complex oxide electronics. While not commonly utilized as a bulk single-crystal substrate, its role as an epitaxial buffer layer is critical for the integration of functional complex oxides with technologically important substrates like silicon. Its unique properties allow it to serve as a template for subsequent film growth, enabling the fabrication of novel heterostructures with tailored electronic, magnetic, and optical properties. These advanced materials are integral to the development of next-generation sensors, memory devices, and catalysts, with potential applications in drug discovery and delivery systems.

This document provides detailed application notes and experimental protocols for the use of SrO as a buffer layer in the epitaxial growth of complex oxides. It is intended to be a comprehensive resource for researchers aiming to leverage the unique capabilities of SrO in their materials synthesis and device fabrication efforts.

Key Applications of SrO Buffer Layers

  • Integration of Perovskites with Silicon: SrO thin films act as a crucial intermediary for the epitaxial growth of perovskite oxides on silicon substrates. This integration is key to combining the diverse functionalities of complex oxides with mature silicon-based technologies.[1][2][3]

  • Surface Passivation and Deoxidation: A thin layer of SrO can effectively deoxidize the silicon surface, creating a pristine interface for subsequent epitaxial growth.[2][3]

  • Template for Complex Oxide Growth: Epitaxial SrO layers provide a well-defined crystal lattice that can template the growth of various complex oxides, including titanates, zirconates, and high-temperature superconductors.[4][5]

  • Enabling Growth on Alternative Substrates: SrO buffer layers facilitate the epitaxial growth of complex oxides on non-traditional substrates like graphite (B72142) and graphene, opening up possibilities for flexible and transparent electronics.[4][5]

Experimental Protocols

Substrate Preparation

Proper substrate preparation is paramount for achieving high-quality epitaxial films. The following protocols outline the typical steps for preparing silicon substrates for SrO buffer layer deposition.

Protocol 1: Silicon (001) Substrate Cleaning

  • Initial Cleaning: Ultrasonically clean the Si(001) substrate in successive baths of acetone, isopropanol, and deionized water for 10 minutes each to remove organic contaminants.

  • Drying: Dry the substrate using a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Expose the substrate to UV-ozone for 15-20 minutes to remove residual carbon contamination and form a uniform, thin layer of native silicon dioxide.[1]

  • Chemical Etching (Optional): To create a hydrogen-terminated surface, dip the substrate in a dilute (5%) hydrofluoric acid (HF) solution for 30-60 seconds. Caution: HF is extremely hazardous. Follow all safety protocols.

  • Final Rinse and Dry: Rinse the substrate thoroughly with deionized water and dry with nitrogen gas. Immediately transfer the substrate to the deposition chamber to minimize re-oxidation.

SrO Buffer Layer Deposition

The two most common techniques for depositing high-quality epitaxial SrO thin films are Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE).

Protocol 2: SrO Deposition by Pulsed Laser Deposition (PLD)

  • Target Material: Use a high-purity, stoichiometric SrO or SrCO3 ceramic target. SrCO3 targets have been noted to be more stable over time.[6]

  • Deposition Parameters:

    • Substrate Temperature: 500-750 °C. Lower temperatures can yield a sharp interface but may lead to rougher surfaces for thicker films.[1][6]

    • Background Gas: A low partial pressure of oxygen (e.g., 10⁻⁶ to 10⁻⁸ Torr) is often used to control stoichiometry.[1][2]

    • Laser Fluence: 1-2 J/cm².

    • Laser Repetition Rate: 1-5 Hz.

    • Target-to-Substrate Distance: 45-55 mm.

  • In-situ Monitoring: Use Reflection High-Energy Electron Diffraction (RHEED) to monitor the crystallinity and growth mode of the SrO film in real-time. A streaky RHEED pattern indicates two-dimensional, layer-by-layer growth.

  • Post-Deposition Annealing: Annealing the SrO film in an oxygen atmosphere at temperatures up to 980°C can improve surface smoothness.[6]

Protocol 3: SrO Deposition by Molecular Beam Epitaxy (MBE)

  • Source Material: Use a high-purity strontium effusion cell.

  • Deposition Parameters:

    • Substrate Temperature: 450-650 °C.

    • Strontium Flux: Calibrate the Sr flux using a quartz crystal microbalance. A typical flux is in the range of 0.1-0.5 Å/s.

    • Oxygen Source: Provide a molecular oxygen or ozone flux to the substrate surface. The oxygen partial pressure is typically in the range of 10⁻⁷ to 10⁻⁸ Torr.

  • Surface Reconstruction: For growth on Si(001), a 1/2 monolayer of Sr can be deposited at ~600°C to form a (2x1) surface reconstruction, which protects the silicon from oxidation during the initial stages of SrO growth.[1]

  • In-situ Monitoring: Utilize RHEED to monitor the growth process and ensure epitaxial alignment.

Data Presentation

The following tables summarize key quantitative data for the epitaxial growth of SrO and subsequent complex oxide films.

Table 1: Lattice Parameters and Mismatch

MaterialCrystal StructureLattice Constant (Å)Lattice Mismatch with Si(001) (%)
SiDiamond Cubica = 5.431-
SrORocksalta = 5.16-5.0
SrTiO₃Perovskitea = 3.905-28.1 (direct), ~1.7 (45° rotation)
YBa₂Cu₃O₇ (YBCO)Perovskitea ≈ 3.82, b ≈ 3.89-
LaAlO₃Perovskitea = 3.79-

Note: The lattice mismatch between SrTiO₃ and Si can be significantly reduced by rotating the SrTiO₃ unit cell by 45° with respect to the Si lattice.

Table 2: Typical Deposition Parameters for SrO Buffer Layers

ParameterPulsed Laser Deposition (PLD)Molecular Beam Epitaxy (MBE)
Substrate Temperature500 - 750 °C450 - 650 °C
Background Pressure10⁻⁶ - 10⁻⁸ Torr O₂10⁻⁷ - 10⁻⁸ Torr O₂/O₃
Growth Rate0.05 - 0.2 Å/pulse0.1 - 0.5 Å/s
Laser Fluence (PLD)1 - 2 J/cm²N/A
Sr Effusion Cell Temp (MBE)N/AVaries based on desired flux

Visualizations

The following diagrams illustrate key experimental workflows and relationships in the epitaxial growth process using SrO buffer layers.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition cluster_characterization Post-Growth Characterization sub_cleaning Solvent Cleaning (Acetone, IPA, DI Water) sub_drying1 N₂ Dry sub_cleaning->sub_drying1 uv_ozone UV-Ozone Treatment sub_drying1->uv_ozone hf_dip HF Dip (Optional) uv_ozone->hf_dip sub_drying2 N₂ Dry hf_dip->sub_drying2 load_chamber Load into Deposition Chamber sub_drying2->load_chamber sro_buffer SrO Buffer Layer Growth (PLD or MBE) load_chamber->sro_buffer oxide_film Complex Oxide Film Growth sro_buffer->oxide_film in_situ In-situ Monitoring (RHEED) sro_buffer->in_situ oxide_film->in_situ xrd X-Ray Diffraction (XRD) oxide_film->xrd afm Atomic Force Microscopy (AFM) oxide_film->afm tem Transmission Electron Microscopy (TEM) oxide_film->tem property_measurement Property Measurement (Electrical, Magnetic, etc.) oxide_film->property_measurement

Caption: Experimental workflow for epitaxial growth of complex oxides using an SrO buffer layer.

pld_process cluster_laser Laser System cluster_chamber Deposition Chamber cluster_monitoring In-situ Monitoring laser Pulsed Laser optics Focusing Optics laser->optics target SrO Target optics->target Laser Ablation plume Plasma Plume target->plume substrate Heated Substrate plume->substrate Deposition vacuum_pump Vacuum Pump substrate->vacuum_pump rheed_screen RHEED Screen substrate->rheed_screen Diffraction Pattern gas_inlet O₂ Gas Inlet gas_inlet->substrate rheed_gun RHEED Electron Gun rheed_gun->substrate Electron Beam

Caption: Schematic of the Pulsed Laser Deposition (PLD) process for SrO thin film growth.

mbe_process cluster_sources Material Sources cluster_chamber UHV Chamber cluster_monitoring In-situ Monitoring sr_cell Sr Effusion Cell shutters Shutters sr_cell->shutters o2_source O₂/O₃ Source substrate Heated Substrate o2_source->substrate qcm Quartz Crystal Microbalance substrate->qcm Flux Monitoring uhv_pump UHV Pump substrate->uhv_pump rheed_screen RHEED Screen substrate->rheed_screen Diffraction Pattern shutters->substrate Molecular Beams rheed_gun RHEED Electron Gun rheed_gun->substrate Electron Beam

Caption: Schematic of the Molecular Beam Epitaxy (MBE) process for SrO thin film growth.

Concluding Remarks

The use of SrO as an epitaxial buffer layer is a powerful strategy for the fabrication of high-quality complex oxide heterostructures on a variety of substrates, most notably silicon. By carefully controlling the deposition parameters, researchers can create atomically sharp interfaces and template the growth of functional materials with novel properties. The protocols and data presented in these application notes provide a foundation for the successful implementation of SrO buffer layers in advanced materials research and development. Further optimization of these processes will continue to push the boundaries of complex oxide electronics and their diverse applications.

References

Application Notes: Strontium Oxide as a Heterogeneous Catalyst for Biodiesel Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Strontium oxide (SrO) is emerging as a highly effective and reusable solid base catalyst for the transesterification of vegetable oils and animal fats into biodiesel.[1][2] Biodiesel, a renewable and environmentally friendly alternative to fossil fuels, is typically produced by reacting triglycerides with a short-chain alcohol, such as methanol (B129727), in the presence of a catalyst. Among the alkaline earth metal oxides, SrO exhibits superior catalytic activity due to its strong basicity, making it a preferred choice for driving the transesterification reaction efficiently.[1][3] Its heterogeneous nature simplifies the purification process, as the catalyst can be easily separated from the reaction mixture and reused, which is a significant advantage over homogeneous catalysts.[4]

Key Advantages of this compound Catalysts

  • High Catalytic Activity: SrO possesses the highest base site density among alkali earth oxides, which contributes to its high efficiency in catalyzing the transesterification reaction.[1][3]

  • Reusability: SrO catalysts demonstrate excellent stability and can be reused for multiple reaction cycles with only a marginal loss in activity, making the process more cost-effective and sustainable.[4]

  • Methanol In-solubility: this compound is insoluble in methanol, vegetable oils, and the resulting fatty acid methyl esters (FAME), which minimizes catalyst leaching and product contamination.[5]

  • Versatility: SrO can be used in its pure form, as nanoparticles, or incorporated into mixed metal oxides (e.g., Sr-Mg) or supported on materials like silica (B1680970) (SiO2) to further enhance its catalytic performance, stability, and tolerance to water and free fatty acids (FFAs).[6][7][8]

Quantitative Data on this compound Catalyzed Transesterification

The following table summarizes the reaction conditions and corresponding biodiesel yields obtained using various this compound-based catalysts as reported in the literature.

CatalystOil SourceMethanol:Oil Molar RatioCatalyst Conc. (wt.%)Temperature (°C)TimeBiodiesel Yield (%)Reference
SrO Soybean Oil12:136530 min95.0[4]
SrO Palm Oil9:135050 min>94[4]
SrO Palm OilNot Specified3Not Specified1 h95.2[4]
SrO/SiO₂ Olive OilNot SpecifiedNot SpecifiedNot Specified10 min95[6][8]
Sr-Mg Mixed Oxide Refined Palm Olein6:136075 min96[7]
Sr/Ca Palm Oil9:156530 min98.31[9]
SrO on TiO₂ Plate Olive Oil6:13Microwave4 min87.7[5]
SrO Waste Cooking Oil6:13MicrowaveNot Specified~96[10]

Experimental Protocols

Protocol 1: Synthesis of this compound (SrO) Nanoparticles via Sol-Gel Method

This protocol describes a simple and cost-effective method for synthesizing SrO nanoparticles.[11]

Materials:

Procedure:

  • Precursor Solution Preparation: Prepare an aqueous solution of strontium nitrate (e.g., 0.1 M) in a beaker.

  • Precipitation: While stirring the strontium nitrate solution vigorously, slowly add an aqueous solution of sodium hydroxide (e.g., 0.2 M) dropwise to precipitate strontium hydroxide.

  • Aging: Continue stirring the mixture at room temperature for 2-4 hours to allow the gel to age.

  • Washing and Separation: Separate the precipitate from the solution by centrifugation. Wash the collected precipitate multiple times with deionized water to remove any unreacted precursors and sodium ions.

  • Drying: Dry the washed precipitate in an oven at 100-120°C for 12-24 hours to remove water, yielding strontium hydroxide (Sr(OH)₂).

  • Calcination: Calcine the dried strontium hydroxide powder in a furnace. Ramp the temperature to 700-900°C and hold for 3-5 hours. This thermal decomposition step converts Sr(OH)₂ into crystalline this compound (SrO).[6]

  • Characterization: The resulting SrO nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystalline structure and Scanning Electron Microscopy (SEM) to observe the morphology.[11]

Protocol 2: Biodiesel Production via Transesterification using SrO Catalyst

This protocol outlines the general procedure for the transesterification of vegetable oil using a synthesized SrO catalyst.

Materials:

  • Vegetable oil (e.g., soybean, palm, canola oil), pre-treated to ensure low water and FFA content.

  • Methanol (reagent grade)

  • This compound (SrO) catalyst

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Deionized water

Procedure:

  • Reactant Setup: Add a specific amount of vegetable oil to the three-neck round-bottom flask.

  • Catalyst and Alcohol Mixture: In a separate beaker, dissolve the desired amount of methanol with the SrO catalyst (e.g., 3 wt.% of the oil's weight). The methanol-to-oil molar ratio is a critical parameter, with common ratios ranging from 6:1 to 12:1.[4][7]

  • Reaction Initiation: Add the methanol/catalyst mixture to the flask containing the oil.

  • Transesterification Reaction: Attach the reflux condenser and place the flask in the heating mantle. Heat the mixture to the desired reaction temperature (e.g., 60-65°C) while stirring continuously.[4][7] Maintain the reaction for the specified duration (e.g., 30-90 minutes).[4][7]

  • Catalyst Separation: After the reaction is complete, turn off the heat and allow the mixture to cool. The solid SrO catalyst can be separated via filtration or centrifugation for reuse.

  • Glycerol (B35011) Separation: Transfer the liquid mixture to a separatory funnel and let it stand for several hours (or overnight). Two distinct layers will form: the upper layer is the biodiesel (fatty acid methyl esters), and the lower, denser layer is glycerol.

  • Biodiesel Purification: Carefully drain the lower glycerol layer. Wash the remaining biodiesel layer with warm deionized water (around 50°C) multiple times to remove residual catalyst, methanol, and soaps. After each wash, allow the layers to separate and drain the water layer.

  • Drying: Dry the washed biodiesel by heating it to above 100°C to remove any residual water. The final product is purified biodiesel.

Visualizations

Biodiesel_Production_Workflow raw_materials Raw Materials (Vegetable Oil, Methanol) mixing Mixing of Reactants and Catalyst raw_materials->mixing catalyst SrO Catalyst catalyst->mixing reaction Transesterification Reaction (Heating and Stirring) mixing->reaction separation Phase Separation (Gravity Settling) reaction->separation catalyst_recycle Catalyst Recovery & Reuse reaction->catalyst_recycle Filtration/ Centrifugation glycerol Glycerol Byproduct separation->glycerol biodiesel Crude Biodiesel (FAME) separation->biodiesel purification Purification (Washing & Drying) biodiesel->purification final_product Purified Biodiesel purification->final_product

Caption: Workflow for biodiesel production using a solid SrO catalyst.

Transesterification_Mechanism cluster_catalyst SrO Catalyst Surface methanol Methanol (CH₃OH) sro SrO Surface Site (O²⁻) methanol->sro 1. Proton Abstraction methoxide Methoxide Anion (CH₃O⁻) sro->methoxide protonated_surface Protonated Surface (OH⁻) intermediate Tetrahedral Intermediate methoxide->intermediate triglyceride Triglyceride (R-CO-OR') triglyceride->intermediate 2. Nucleophilic Attack diglyceride Diglyceride Anion intermediate->diglyceride 3. Intermediate Breakdown fame Fatty Acid Methyl Ester (FAME) intermediate->fame diglyceride->triglyceride + Proton -> Diglyceride (Repeats for other chains)

Caption: Transesterification mechanism catalyzed by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Strontium Oxide (SrO) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of strontium oxide (SrO). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues in your experiments.

Troubleshooting Guide

This guide provides solutions to common problems encountered during SrO synthesis.

ProblemPotential Cause(s)Suggested Solution(s)
Low Purity of Final SrO Product Incomplete decomposition of strontium precursors (e.g., SrCO₃).- Ensure calcination temperature is sufficiently high (typically >1100 °C for SrCO₃) and hold time is adequate (e.g., >2 hours) to ensure complete conversion.[1] - Use a controlled atmosphere, such as argon or nitrogen, to prevent side reactions.[2] - For wet chemical methods, ensure thorough washing of the precipitate to remove residual ions.
Formation of strontium peroxide (SrO₂) as an impurity.- Avoid excessively high oxygen partial pressures during synthesis and cooling. - Control the reaction temperature, as high temperatures can favor peroxide formation in the presence of oxygen.[3] - Decompose any formed SrO₂ by heating in an inert atmosphere.
Contamination from reactants or equipment.- Use high-purity starting materials (strontium salts, solvents, etc.). - Ensure all glassware and equipment are thoroughly cleaned and dried before use.
Particle Agglomeration High surface energy of nanoparticles leading to van der Waals attractions.- Introduce a capping agent or surfactant (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)) during synthesis to provide steric hindrance.[4] - Control the pH of the reaction medium to induce electrostatic repulsion between particles.[5] - Employ post-synthesis dispersion techniques such as ultrasonication.
High reaction temperatures or prolonged heating times.- Optimize the calcination temperature and duration to minimize sintering and grain growth.[6] - Consider synthesis methods that operate at lower temperatures, such as sol-gel or co-precipitation followed by a lower temperature heat treatment.[7]
Inconsistent Particle Size and Morphology Poor control over nucleation and growth rates.- Precisely control the rate of addition of precursors in wet chemical methods. - Maintain a constant and uniform temperature throughout the synthesis process. - Vigorously stir the reaction mixture to ensure homogeneity.
Inappropriate choice of solvent or precipitating agent.- The choice of solvent can influence precursor solubility and reaction kinetics. Experiment with different solvents to find the optimal conditions. - The strength and concentration of the precipitating agent can affect the rate of precipitation and subsequent particle formation.
Low Yield Incomplete precipitation in wet chemical methods.- Adjust the pH of the solution to the optimal range for complete precipitation of strontium hydroxide (B78521) or other intermediates.[6] - Ensure the correct stoichiometric ratio of reactants.
Loss of material during washing and collection.- Use appropriate centrifugation speeds and durations to avoid losing fine particles in the supernatant. - Carefully decant the supernatant after centrifugation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound include:

  • Thermal Decomposition: This involves heating a strontium salt, most commonly strontium carbonate (SrCO₃), at high temperatures to yield SrO and a gaseous byproduct.[1]

  • Sol-Gel Synthesis: This wet-chemical technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel phase, followed by drying and calcination to produce the oxide.[6]

  • Co-precipitation: In this method, a precipitating agent is added to a solution containing a soluble strontium salt to form an insoluble strontium precursor (e.g., strontium hydroxide), which is then filtered, dried, and calcined.[7]

  • Solution Combustion Synthesis: This technique involves an exothermic redox reaction between a strontium salt (oxidizer) and an organic fuel (e.g., urea (B33335), glycine) in an aqueous solution, leading to the rapid formation of SrO.[8]

  • Green Synthesis: This approach utilizes natural extracts from plants as reducing and capping agents for the synthesis of SrO nanoparticles, offering a more environmentally friendly alternative.[9]

Q2: How can I control the particle size of the synthesized SrO?

A2: Controlling the particle size of SrO is crucial for many applications and can be achieved by:

  • Adjusting Reaction Temperature: Lower temperatures generally favor smaller particle sizes by slowing down nucleation and growth rates.[6]

  • Controlling Precursor Concentration: Lower concentrations of reactants can lead to smaller nanoparticles.

  • Using Surfactants or Capping Agents: Molecules like PEG or PVP can adsorb onto the surface of growing nanoparticles, preventing their aggregation and controlling their final size.[4]

  • Varying the pH: The pH of the reaction medium can influence the surface charge of the particles, affecting their stability and growth.[5]

  • Modifying the Calcination Process: The heating rate, final temperature, and duration of the calcination step significantly impact the final particle size due to sintering.[6]

Q3: My XRD pattern shows peaks other than SrO. What could be the issue?

A3: The presence of unexpected peaks in your XRD pattern indicates impurities in your sample. Common impurities include:

  • Unreacted Precursors: If the decomposition or reaction was incomplete, you might see peaks corresponding to your starting strontium salt (e.g., SrCO₃). The solution is to optimize the reaction conditions (temperature, time).[1]

  • Strontium Hydroxide (Sr(OH)₂): If the synthesized SrO is exposed to moisture, it can react to form strontium hydroxide. Ensure proper drying and storage of your sample.

  • Strontium Peroxide (SrO₂): This can form under certain conditions, especially in the presence of excess oxygen at elevated temperatures.[3]

Q4: How can I prevent the formation of strontium peroxide (SrO₂) during synthesis?

A4: Strontium peroxide is a potential impurity that can form during SrO synthesis. To minimize its formation:

  • Control the Atmosphere: Carry out the synthesis and cooling steps in an inert atmosphere (e.g., nitrogen or argon) to limit the availability of oxygen.[2]

  • Optimize Temperature: While high temperatures are needed for the decomposition of precursors, excessively high temperatures in an oxygen-rich environment can promote the formation of SrO₂. Careful control of the thermal profile is necessary.[3] A patent suggests keeping the temperature below 135°F (approximately 57°C) when using sodium peroxide to avoid decomposition of the formed strontium peroxide.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from various this compound synthesis methods.

Table 1: Comparison of SrO Synthesis Methods - Particle Size and Morphology

Synthesis MethodPrecursorsTemperature (°C)Resulting Particle SizeMorphology
Sol-GelStrontium nitrate (B79036), Sodium hydroxideRoom temperature, followed by calcination at 200-600~80 nmPseudo-spherical to cubic and cylindrical with increasing temperature.[6]
Solution CombustionStrontium nitrate, Urea/Glycine/Citric AcidPreheated furnace at 400, followed by calcination at 50041-47 nmCrystalline nanoparticles.[8]
Co-precipitationStrontium acetate, Sodium hydroxideRoom temperature, followed by annealing at 80010-35 nmSpherical to quasi-spherical.[7][11]
Green SynthesisStrontium nitrate, Solanum nigrum leaf extract70, followed by drying at 500~95 nmAgglomerated nanoparticles.[9]
Wet ProcessStrontium chloride hexahydrate, Potassium hydroxideCalcination at 700~29 nmCrystalline nanoparticles.[12]

Table 2: Thermal Decomposition of Strontium Carbonate (SrCO₃)

Temperature (°C)AtmosphereObservations
900-1100AirDecomposition into SrO and CO₂.
1000 - 1200AirCalcination experiments show complete decomposition at 1200°C after 45 minutes.[1]
1000 - 1350 KArgonThermal decomposition starts at approximately 1000 K (727 °C).[2]

Experimental Protocols

1. Thermal Decomposition of Strontium Carbonate

This protocol describes the synthesis of this compound by the thermal decomposition of strontium carbonate.

  • Materials: High-purity strontium carbonate (SrCO₃) powder.

  • Equipment: High-temperature tube furnace with atmospheric control, alumina (B75360) crucible.

  • Procedure:

    • Place a known amount of SrCO₃ powder into an alumina crucible.

    • Place the crucible in the center of the tube furnace.

    • Purge the furnace tube with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove air.

    • While maintaining a slow flow of the inert gas, heat the furnace to 1200 °C at a ramp rate of 10 °C/minute.

    • Hold the temperature at 1200 °C for 4 hours to ensure complete decomposition.

    • Cool the furnace down to room temperature under the inert atmosphere.

    • Once at room temperature, the resulting SrO powder can be collected. Store the product in a desiccator to prevent the formation of strontium hydroxide.

2. Sol-Gel Synthesis of this compound Nanoparticles

This protocol outlines the synthesis of SrO nanoparticles using a sol-gel method.[6]

  • Materials: Strontium nitrate (Sr(NO₃)₂), sodium hydroxide (NaOH), methyl alcohol.

  • Equipment: Beakers, magnetic stirrer, centrifuge, furnace.

  • Procedure:

    • Prepare a 0.2 M solution of strontium nitrate in a beaker.

    • While stirring, add a 0.5 M solution of sodium hydroxide dropwise to the strontium nitrate solution. A white precipitate of strontium hydroxide will form.

    • Continue stirring for 1 hour at room temperature.

    • Wash the precipitate with methyl alcohol three times to remove ionic impurities. Use centrifugation (e.g., 5000 rpm for 5 minutes) to separate the precipitate after each wash.

    • Dry the precipitate at room temperature.

    • Calcination of the dried powder at different temperatures (e.g., 200 °C, 400 °C, 600 °C) can be performed to obtain SrO nanoparticles with varying crystallinities and morphologies.[6]

3. Solution Combustion Synthesis of this compound Nanoparticles

This protocol describes a rapid synthesis of SrO nanoparticles via solution combustion.[8]

  • Materials: Strontium nitrate (Sr(NO₃)₂), Urea (CH₄N₂O).

  • Equipment: Beaker, magnetic stirrer, high-temperature furnace.

  • Procedure:

    • Dissolve stoichiometric amounts of strontium nitrate (oxidizer) and urea (fuel) in a minimum amount of deionized water in a beaker with magnetic stirring to form a homogeneous solution. A 1:1 molar ratio of strontium nitrate to urea can be a starting point.[1]

    • Place the beaker containing the precursor solution into a muffle furnace preheated to 400-500 °C.

    • The solution will boil, dehydrate, and then undergo a rapid, self-sustaining combustion reaction, producing a voluminous, foamy powder.

    • After the combustion is complete, the resulting powder can be lightly ground.

    • For improved crystallinity, the as-synthesized powder can be calcined at a higher temperature (e.g., 500 °C) for a short period (e.g., 2 hours).[8]

Visualizations

experimental_workflow_thermal_decomposition cluster_furnace High-Temperature Furnace start Place SrCO3 in Crucible purge Purge with Inert Gas start->purge Load heat Heat to 1200°C (10°C/min) purge->heat hold Hold at 1200°C for 4h heat->hold cool Cool to Room Temp hold->cool collect Collect SrO Powder cool->collect Unload store Store in Desiccator collect->store

Workflow for Thermal Decomposition of SrCO₃.

logical_relationship_troubleshooting cluster_purity Purity Issues cluster_morphology Morphology/Size Issues problem Problem in SrO Synthesis impurity_peaks Impurity Peaks in XRD? problem->impurity_peaks agglomeration Particle Agglomeration? problem->agglomeration inconsistent_size Inconsistent Particle Size? problem->inconsistent_size incomplete_decomp Incomplete Decomposition? impurity_peaks->incomplete_decomp peroxide_formation Peroxide Formation? impurity_peaks->peroxide_formation solution1 Increase Temp/Time incomplete_decomp->solution1 Yes solution2 Control Atmosphere peroxide_formation->solution2 Yes solution3 Use Surfactants/pH Control agglomeration->solution3 solution4 Optimize Reaction Conditions inconsistent_size->solution4

Troubleshooting Decision Tree for SrO Synthesis.

References

Technical Support Center: Optimizing Strontium Oxide Slurry for Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, FAQs, and experimental protocols for the successful formulation and application of strontium oxide (SrO) slurries for coatings.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound slurries?

A1: The instability in this compound and other ceramic slurries typically stems from particle agglomeration and sedimentation.[1][2] These issues are primarily driven by forces between particles, such as van der Waals forces and electrostatic effects.[3] Key factors influencing stability include particle size, solid loading (concentration), pH of the suspension, and the absence or inadequacy of a suitable dispersant.[3] For nanoparticles, the high surface energy makes them particularly prone to clumping together to minimize this energy.

Q2: Why is this compound used for coatings, particularly in biomedical applications?

A2: this compound is used in coatings for its bioactive properties. When incorporated into coatings on medical implants, such as those made of titanium, strontium (Sr) ions can be released.[4] These ions have been shown to stimulate the proliferation and differentiation of osteoblasts (bone-forming cells) while reducing the activity of osteoclasts (cells that break down bone tissue).[4] This dual action promotes better osseointegration, which is the bonding of the implant to the bone.[4][5] Furthermore, some studies indicate that strontium-based coatings can exhibit antimicrobial properties, reducing the risk of implant-associated infections.[5][6]

Q3: What is the role of a dispersant in a slurry?

A3: A dispersant is a chemical additive crucial for achieving a stable, low-viscosity slurry.[7] It works by adsorbing onto the surface of the SrO particles and preventing them from clumping together through mechanisms like electrostatic repulsion and steric hindrance.[1][8] Electrostatic repulsion occurs when the dispersant imparts a similar electrical charge to all particles, causing them to repel each other.[2][8] Steric hindrance involves the dispersant creating a physical barrier around the particles.[8] This results in a well-dispersed, homogeneous slurry with improved flowability, which is essential for uniform coating applications.[1]

Q4: How does solid loading affect the slurry and the final coating?

A4: Solid loading, the weight percentage of SrO powder in the slurry, is a critical parameter. Increasing the solid loading generally leads to a higher density in the final sintered coating.[9][10] However, excessively high solid loading can dramatically increase the slurry's viscosity, making it difficult to handle, pump, and apply uniformly, which can lead to coating defects.[11][12] Conversely, a low solid loading may result in a coating that is too thin or has insufficient density. Optimizing solid loading is a balance between achieving the desired coating properties and maintaining workable slurry rheology.[13][14]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the preparation and use of SrO slurries.

Q: My slurry is too thick and difficult to apply (High Viscosity). What should I do?

A: High viscosity is a frequent issue, often caused by particle agglomeration or excessive solid loading.

  • Initial Checks: Verify the solid-to-liquid ratio. An error in measurement leading to higher-than-intended solid content is a common cause.

  • Solution 1: Optimize Dispersant: The type and concentration of the dispersant are critical. You may be using too little, or the chosen dispersant may be ineffective. Increase the dispersant concentration incrementally or test a different type, such as a polyelectrolyte like modified sodium polycarboxylate.[1][15]

  • Solution 2: Adjust pH: The surface charge of SrO particles is pH-dependent. Adjusting the pH can increase surface charge and enhance electrostatic repulsion between particles, thereby lowering viscosity.[3] Measure the zeta potential at different pH values to find the point of maximum repulsion (highest absolute zeta potential).[16][17]

  • Solution 3: Reduce Solid Loading: If other methods fail, systematically reduce the solid loading until a workable viscosity is achieved.[11]

  • Solution 4: Improve Mixing: Ensure your dispersion method (e.g., ultrasonication, ball milling) is sufficient to break down existing agglomerates.[3]

Q: The SrO particles are settling at the bottom of my container (Sedimentation). How can I prevent this?

A: Sedimentation occurs when the forces pulling the particles down (gravity) overcome the forces keeping them suspended.

  • Initial Checks: Poor dispersion is the primary cause. If particles are agglomerated, they become larger and heavier, settling out quickly.

  • Solution 1: Enhance Dispersion Stability: The solutions are similar to those for high viscosity. Improving the dispersant system (concentration or type) and optimizing pH are the most effective strategies to create strong repulsive forces that prevent settling.[3][7][8] A well-dispersed slurry with strong inter-particle repulsion will remain stable for a longer period.[2]

  • Solution 2: Control Particle Size: Smaller particles provide better stability against sedimentation. If possible, use a finer SrO powder or employ milling techniques to reduce the size of existing particles.

  • Solution 3: Rheology Modifiers: In some cases, adding a small amount of a rheology modifier can create a weak gel structure at rest, which helps suspend particles without significantly impacting the viscosity during application (shear-thinning behavior).

Q: The final coating is cracking or peeling off (Poor Adhesion). What is the cause?

A: Cracking and poor adhesion are often linked to stresses developed during the drying and sintering phases or inadequate surface preparation.

  • Initial Checks: Examine the substrate surface. It must be completely clean of oils, dust, or other contaminants that can interfere with bonding.[18]

  • Solution 1: Substrate Preparation: Implement a rigorous cleaning protocol for your substrate. This can include solvent cleaning, pressure washing, or sandblasting to remove contaminants and create a slightly rougher surface for better mechanical interlocking.[18]

  • Solution 2: Optimize Drying Conditions: Drying the coating too quickly can introduce significant stress, leading to cracks. Implement a controlled drying schedule with controlled temperature and humidity to allow for gradual solvent evaporation.

  • Solution 3: Adjust Slurry Formulation: A high solid loading can lead to greater shrinkage during drying, increasing stress. Try reducing the solid content. Also, ensure the particle size distribution is optimized; a wider distribution can sometimes lead to better particle packing and reduced shrinkage.

  • Solution 4: Use a Binder: Incorporating an organic binder into the slurry can improve the "green strength" of the unfired coating, holding the particles together and improving adhesion to the substrate during drying. The binder is then burned out during the subsequent heat treatment or sintering stage.

Section 3: Data & Protocols

Data Presentation

Table 1: Influence of Slurry Parameters on Key Properties

ParameterEffect of IncreaseTypical Issues if Not OptimizedOptimization Goal
Solid Loading Increases viscosity; Increases coating density.Too High: Poor flow, coating defects.[11] Too Low: Low density, thin coating.Balance viscosity and final coating requirements.
Dispersant Conc. Decreases viscosity; Increases stability.[19]Too Low: Agglomeration, sedimentation. Too High: Can cause foaming or particle bridging.Achieve minimum viscosity / maximum stability.
pH Alters surface charge (Zeta Potential).At Isoelectric Point (IEP): Severe agglomeration, high viscosity.[20]Maximize absolute zeta potential for strong electrostatic repulsion.
Particle Size Increases sedimentation rate; May affect packing.Too Large: Rapid settling. Too Small: High surface area, prone to agglomeration.Achieve a narrow distribution suitable for the coating method.
Experimental Protocols

Protocol 1: Basic this compound Slurry Formulation

  • Materials & Equipment: this compound (SrO) powder, deionized water (or appropriate solvent), dispersant, pH meter, magnetic stirrer or overhead mixer, and an ultrasonic probe or bath.

  • Solvent Preparation: Measure the required volume of deionized water into a beaker.

  • Dispersant Addition: While stirring the water, slowly add the pre-calculated amount of dispersant (e.g., 0.5-2.0 wt% relative to SrO powder). Allow it to dissolve completely.

  • pH Adjustment (Optional): Measure the pH of the solution. If necessary, adjust it to the target pH (determined from zeta potential analysis) using dilute acid or base.

  • Powder Addition: Gradually add the weighed SrO powder to the stirring liquid. Adding the powder too quickly can cause the formation of large, hard-to-disperse clumps.

  • High-Energy Mixing: Once all the powder is incorporated, use a high-energy mixing method like ultrasonication for 15-30 minutes to break down agglomerates and ensure a homogeneous dispersion.

  • Characterization: Allow the slurry to cool and equilibrate. Characterize its properties (viscosity, particle size, stability) before use.

Protocol 2: Measuring Slurry Stability via Zeta Potential

  • Objective: To determine the optimal pH for electrostatic stabilization. The goal is to find the pH range where the zeta potential is furthest from zero (e.g., > +30 mV or < -30 mV).

  • Sample Preparation: Prepare a very dilute suspension of the SrO powder in deionized water (e.g., 0.01 wt%).

  • Titration: Place the sample in a zeta potential analyzer. Perform an automated pH titration, measuring the zeta potential as the pH is adjusted from acidic (e.g., pH 3) to basic (e.g., pH 11) or vice versa.

  • Data Analysis: Plot zeta potential (mV) versus pH. The point where the curve crosses 0 mV is the Isoelectric Point (IEP), where the slurry is least stable.[20] Identify the pH range(s) that provide the highest absolute zeta potential value, as this corresponds to the greatest stability against agglomeration.[17][20]

Section 4: Visual Guides (Graphviz)

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; io [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Define Coating Specs", id=A, class=start_end]; B [label="Select Raw Materials\n(SrO Powder, Solvent, Dispersant)", id=B, class=io]; C [label="Prepare Solvent &\nAdd Dispersant", id=C, class=process]; D [label="Gradually Add SrO Powder\nUnder Agitation", id=D, class=process]; E [label="High-Energy Dispersion\n(e.g., Ultrasonication)", id=E, class=process]; F [label="Characterize Slurry\n(Viscosity, pH, Particle Size)", id=F, class=process]; G [label="Is Slurry Stable & \nWithin Spec?", id=G, class=decision]; H [label="Apply Coating\n(e.g., Dip, Spray, Spin)", id=H, class=process]; I [label="Drying & Sintering", id=I, class=process]; J [label="End: Final Coated Product", id=J, class=start_end]; K [label="Troubleshoot & Reformulate", id=K, class=process, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H [label="Yes"]; G -> K [label="No"]; K -> C; H -> I; I -> J; } end_dot Caption: General workflow for this compound slurry preparation and coating application.

// Node styles problem [shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; result [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes P1 [label="Problem:\nHigh Viscosity or Sedimentation", class=problem]; C1 [label="Is dispersant\nconcentration optimal?", class=check]; C2 [label="Is pH at\nmax zeta potential?", class=check]; C3 [label="Is solid loading\ntoo high?", class=check]; C4 [label="Is mixing energy\nsufficient?", class=check];

A1 [label="Increase dispersant dose\nor change dispersant type", class=action]; A2 [label="Adjust pH to target\n(away from IEP)", class=action]; A3 [label="Reduce solid loading", class=action]; A4 [label="Increase milling/\nsonication time or intensity", class=action];

R1 [label="Stable Slurry", class=result];

// Edges P1 -> C1; C1 -> C2 [label="Yes"]; C1 -> A1 [label="No"]; A1 -> C1 [style=dashed];

C2 -> C3 [label="Yes"]; C2 -> A2 [label="No"]; A2 -> C2 [style=dashed];

C3 -> C4 [label="No"]; C3 -> A3 [label="Yes"]; A3 -> C3 [style=dashed];

C4 -> R1 [label="Yes"]; C4 -> A4 [label="No"]; A4 -> C4 [style=dashed]; } end_dot Caption: Decision tree for troubleshooting common SrO slurry instability issues.

References

Technical Support Center: Enhancing the Photocatalytic Efficiency of Strontium Oxide (SrO)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the photocatalytic efficiency of strontium oxide (SrO).

Frequently Asked Questions (FAQs)

Q1: Why is the photocatalytic efficiency of pure this compound (SrO) often low?

A: The primary limitations of pure SrO as a photocatalyst are its wide bandgap and the rapid recombination of photogenerated electron-hole pairs.[1][2]

  • Wide Bandgap: Pure SrO typically has a large bandgap (around 4.28 eV to 6 eV), which means it can only absorb high-energy UV light, a small fraction (about 5%) of the solar spectrum.[1][3] This restricts its efficiency under natural sunlight or visible light sources.

  • Charge Carrier Recombination: After photons excite electrons from the valence band to the conduction band, the resulting electron-hole pairs can quickly recombine. This process releases energy as heat or light instead of generating the reactive oxygen species (ROS) needed for photocatalysis, thus lowering the quantum efficiency.[1][4]

Q2: What are the most common strategies to enhance the photocatalytic efficiency of SrO?

A: The most effective strategies involve modifying the electronic and structural properties of SrO to improve light absorption and reduce charge carrier recombination. Key methods include:

  • Doping: Introducing metal or non-metal ions into the SrO lattice. Dopants can create impurity levels within the bandgap, effectively narrowing it to allow for visible light absorption.[1][4] They can also act as traps for electrons or holes, promoting charge separation.[4]

    • Example: Co-doping SrO with Iron (Fe) and Titanium (Ti) has been shown to significantly enhance the degradation of methyl orange, achieving 98% removal in 90 minutes.[1][5]

  • Forming Heterojunctions: Creating a composite material by combining SrO with another semiconductor (e.g., SnO₂, TiO₂, ZnO).[1][4][6][7] The staggered band alignment at the interface facilitates the efficient separation of electrons and holes, prolonging their lifetime and increasing photocatalytic activity.[7][8][9]

    • Example: An SrO-SnO₂ nanocomposite demonstrated 95% degradation of malachite green and 99% degradation of benzene (B151609) under natural sunlight.[7][8][10]

  • Nanostructuring: Synthesizing SrO as nanoparticles, nanofibers, or other nanostructures.[4][11] This increases the surface-to-volume ratio, providing more active sites for reactions and reducing the distance charge carriers must travel to the surface, which in turn lowers the probability of recombination.[4]

Troubleshooting Guide

Issue 1: My SrO photocatalyst shows very low or no degradation of the target pollutant.
Possible Cause Troubleshooting Step
Inappropriate Light Source Pure SrO has a wide bandgap and is primarily active under UV light.[1] If using visible light, ensure your SrO has been modified (e.g., doped or part of a heterojunction) to absorb in the visible range. Verify the wavelength and intensity of your lamp.
Low Catalyst Dosage An insufficient amount of catalyst provides limited active sites for the reaction. Incrementally increase the catalyst loading (e.g., from 50 mg/L to 150 mg/L) to find the optimal concentration.[1] Note that excessive loading can increase turbidity and light scattering, reducing efficiency.
Incorrect pH of the Solution The surface charge of the photocatalyst and the charge of the pollutant molecule are pH-dependent. This affects adsorption, a critical first step. For example, the optimal pH for degrading methyl orange with Fe/Ti-doped SrO was found to be 4.[5] Test a range of pH values to find the optimum for your specific system.
Catalyst Deactivation The catalyst surface may be poisoned by reaction intermediates or undergo photocorrosion.[12] After an experiment, wash the catalyst with deionized water and ethanol, dry it, and test its reusability over several cycles to check for stability.[11]
Poor Adsorption Before irradiation, the pollutant must adsorb to the catalyst surface. Ensure the solution is stirred in the dark for a period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium before turning on the light source.[3][4]
Issue 2: The results of my photocatalysis experiments are not reproducible.
Possible Cause Troubleshooting Step
Inconsistent Experimental Conditions Small variations in catalyst mass, pollutant concentration, solution volume, light intensity, or temperature can lead to different results.[13][14] Standardize your protocol and ensure all parameters are precisely controlled for each run.
Light Source Fluctuation The output of lamps can change over time or with temperature.[14] Use a power meter or radiometer to measure the light intensity at the reactor's surface before each experiment to ensure consistency.
Non-Homogeneous Catalyst Suspension If the catalyst is not uniformly suspended, the amount exposed to light and the pollutant will vary. Use consistent and vigorous stirring throughout the experiment to maintain a uniform slurry.

Data & Performance Metrics

Table 1: Performance of Modified this compound Photocatalysts
PhotocatalystTarget PollutantDegradation EfficiencyTime (min)Light SourceReference
3% Fe/Ti-doped SrO Methyl Orange~98%90(Not Specified)[1][5]
SrO-SnO₂ (SS-0.4) Malachite Green95%(Not Specified)Natural Sunlight[7][8][10]
SrO-SnO₂ (SS-0.4) Benzene99%(Not Specified)Natural Sunlight[7][8][10]
0.25G-SrO Methylene (B1212753) Blue99.5%70UV Light[3]
TiO₂/Sr-Co₃O₄ Malachite Green92%60Solar Irradiation[6]
Table 2: Band Gap Energies of SrO-Based Materials
MaterialBand Gap (eV)Reference
Pure SrO 4.28[1]
Pure SrO 2.09[7][8]
Pure SnO₂ 3.69[7][8]
SrO-SnO₂ (SS-0.2) 3.24[7][8]
SrO-SnO₂ (SS-1.0) 3.66[7][8]
TiO₂/Sr-Co₃O₄ 2.0[6]

Visualized Workflows and Mechanisms

General Photocatalytic Mechanism

The fundamental process of heterogeneous photocatalysis involves the generation of electron-hole pairs and subsequent redox reactions on the catalyst surface.

Photocatalysis_Mechanism General Mechanism of Photocatalysis cluster_SrO Photon Photon (hν ≥ E_bg) SrO SrO Semiconductor Photon->SrO Light Absorption e Electron (e⁻) h Hole (h⁺) CB Conduction Band (CB) O2 O₂ CB->O2 Reduction VB Valence Band (VB) H2O H₂O / OH⁻ VB->H2O Oxidation Superoxide •O₂⁻ (Superoxide radical) O2->Superoxide Hydroxyl •OH (Hydroxyl radical) H2O->Hydroxyl Pollutant Organic Pollutant Superoxide->Pollutant Attack Hydroxyl->Pollutant Attack Degradation Degradation Products (CO₂, H₂O, etc.) Pollutant->Degradation

Caption: Mechanism of pollutant degradation via SrO photocatalysis.

Experimental Workflow

A typical workflow for evaluating the photocatalytic performance of a newly synthesized SrO-based material.

Experimental_Workflow Workflow for Photocatalyst Evaluation A 1. Synthesis of SrO-based Photocatalyst (e.g., Doping, Heterojunction) B 2. Material Characterization (XRD, SEM, UV-Vis, FTIR) A->B C 3. Photocatalytic Reactor Setup (Catalyst, Pollutant Solution, Light Source) B->C D 4. Adsorption-Desorption Equilibrium (In Dark) C->D E 5. Irradiation & Sampling (Turn on light, collect aliquots at time intervals) D->E F 6. Sample Analysis (UV-Vis Spectrophotometry) E->F G 7. Data Processing (Calculate Degradation %, Rate Constant) F->G H 8. Reusability & Stability Test G->H

Caption: Standard experimental workflow for photocatalysis testing.

Troubleshooting Logic for Low Efficiency

A decision-making diagram to diagnose the cause of low photocatalytic efficiency.

Troubleshooting_Flowchart Troubleshooting Low Photocatalytic Efficiency start Start: Low Degradation Efficiency Observed q1 Is the catalyst modified for visible light absorption? start->q1 a1_yes Check Light Source: - Correct Wavelength? - Sufficient Intensity? q1->a1_yes Yes a1_no Use UV Light Source or Modify Catalyst (Doping/Heterojunction) q1->a1_no No q2 Is the catalyst dosage optimized? a1_yes->q2 end Problem Resolved a1_no->end a2_yes Check Solution pH: - Is it optimal for pollutant adsorption on SrO surface? q2->a2_yes Yes a2_no Vary Catalyst Loading (e.g., 50-200 mg/L) to find optimum q2->a2_no No q3 Was dark adsorption step performed? a2_yes->q3 a2_no->end a3_yes Possible Catalyst Deactivation. Perform reusability tests. q3->a3_yes Yes a3_no Stir suspension in dark for 30-60 min before -irradiation q3->a3_no No a3_yes->end a3_no->end

Caption: A logical flowchart for troubleshooting experiments.

Key Experimental Protocols

Protocol 1: General Photocatalytic Degradation Experiment

This protocol describes a typical procedure for evaluating the photocatalytic activity of SrO-based powders for the degradation of an organic dye (e.g., Methylene Blue, Methyl Orange) in an aqueous solution.

Materials & Equipment:

  • Synthesized SrO-based photocatalyst

  • Target pollutant (e.g., 10 mg/L Methylene Blue solution)

  • Glass beaker or photoreactor vessel

  • Magnetic stirrer and stir bar

  • Light source (e.g., UV lamp or solar simulator)

  • Syringes and membrane filters (0.45 µm)

  • UV-Vis Spectrophotometer

  • pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)

Procedure:

  • Catalyst Suspension: Disperse a specific amount of the photocatalyst powder (e.g., 0.15 g) into a set volume of the pollutant solution (e.g., 30 mL of 20 mg/L dye solution) in the photoreactor.[1][5] This creates the desired catalyst concentration (e.g., 0.2 g/L).[4]

  • pH Adjustment: Measure the initial pH of the suspension and adjust it to the desired value using dilute HCl or NaOH.

  • Adsorption-Desorption Equilibrium: Wrap the reactor in aluminum foil or place it in a dark box.[4] Stir the suspension continuously for 30-60 minutes to ensure that equilibrium is reached between the adsorption and desorption of the pollutant on the catalyst surface.[3][4]

  • Initial Sample (t=0): Take an initial aliquot (e.g., 3 mL) from the suspension. Immediately filter it through a membrane filter to remove the catalyst particles. This sample represents the concentration after adsorption, C₀.

  • Initiate Photocatalysis: Place the reactor under the light source and begin irradiation while maintaining continuous stirring.

  • Sampling: At regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), withdraw aliquots from the suspension and filter them as in step 4.

  • Analysis: Measure the absorbance of the filtered samples at the maximum absorption wavelength (λ_max) of the pollutant using a UV-Vis spectrophotometer. The λ_max for methyl orange is ~465 nm and for methylene blue is ~664 nm.[1][3]

  • Calculation: Calculate the degradation efficiency (%) at each time point using the formula:

    • Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100

    • Where C₀ is the initial concentration (at t=0, after dark adsorption) and Cₜ is the concentration at time 't'. Concentration is directly proportional to absorbance according to the Beer-Lambert law.

References

controlling particle size in strontium oxide nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on controlling particle size during the synthesis of strontium oxide (SrO) nanoparticles. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound (SrO) nanoparticles with controlled particle size?

A1: Several methods are commonly employed for the synthesis of SrO nanoparticles, each offering different levels of control over particle size and morphology. The most prevalent methods include:

  • Sol-Gel Method: This technique involves the transition of a solution (sol) into a gel-like network containing the precursors. It is a cost-effective method where parameters like pH, temperature, and precursor concentration are crucial for size control.[1][2][3]

  • Co-precipitation: This method involves the precipitation of strontium salts from a solution by adding a precipitating agent. The particle size can be tuned by controlling the reaction temperature, pH, and the rate of addition of the precipitating agent.[4]

  • Hydrothermal/Solvothermal Synthesis: These methods are carried out in a sealed vessel (autoclave) under high temperature and pressure. They are known for producing highly crystalline nanoparticles with controlled morphology.[3][5]

  • Green Synthesis: This eco-friendly approach utilizes plant extracts or microorganisms as reducing and capping agents. The biological molecules in the extracts help in controlling the size and stabilization of the nanoparticles.[6][7][8]

  • Wet Chemical Process: This is a general term that can encompass methods like precipitation, where the reaction occurs in a solution. The size and phase purity of the resulting nanoparticles are dependent on factors such as the molar ratio of precursors, pH, temperature, and reaction time.[9][10]

Q2: Which experimental factors are most critical for controlling the final particle size of SrO nanoparticles?

A2: The final particle size of SrO nanoparticles is highly sensitive to several experimental parameters. The most influential factors include:

  • Temperature: Reaction and calcination temperatures play a significant role. Higher temperatures often lead to an increase in particle size due to enhanced crystal growth and potential agglomeration.[1][11]

  • pH of the Solution: The pH affects the hydrolysis and condensation rates of the precursors, which in turn influences the nucleation and growth of the nanoparticles.

  • Precursor Concentration: The concentration of strontium precursors and precipitating agents can impact the rate of particle formation and growth. Higher concentrations may lead to larger particles.

  • Reaction Time: The duration of the synthesis process can affect the extent of particle growth.

  • Stirring Rate: The rate of stirring influences the homogeneity of the reaction mixture, which can affect the uniformity of the nanoparticles.

  • Surfactants and Capping Agents: The presence of these agents is crucial for preventing aggregation and controlling the growth of the nanoparticles.[6][12]

Q3: How do surfactants and capping agents help in controlling particle size?

A3: Surfactants and capping agents are molecules that adsorb onto the surface of newly formed nanoparticles. They play a critical role in size control through two primary mechanisms:

  • Preventing Aggregation: By forming a protective layer around the nanoparticles, these agents create steric or electrostatic repulsion between particles, preventing them from clumping together (agglomeration).[5][13]

  • Controlling Growth: They can passivate the nanoparticle surface, which limits further growth by preventing the addition of more precursor material. The choice and concentration of the surfactant are key factors in determining the final particle size and shape.[12][14] Plant extracts in green synthesis methods contain biomolecules that can act as natural capping agents.[6]

Q4: What are the essential characterization techniques for verifying the size and properties of synthesized SrO nanoparticles?

A4: To confirm the successful synthesis and to characterize the properties of SrO nanoparticles, the following techniques are essential:

  • X-ray Diffraction (XRD): Used to determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles using the Debye-Scherrer formula.[1][4][7][9]

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the morphology (shape), size, and aggregation state of the nanoparticles.[1][6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the chemical bonds present in the sample, confirming the formation of Sr-O bonds.[1][7]

  • Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and size distribution of nanoparticles suspended in a liquid.[8]

  • UV-Vis Spectroscopy: This method can provide information about the optical properties and can sometimes be used to estimate the particle size based on the absorption spectrum.[8][15]

Troubleshooting Guides

Here are some common problems encountered during SrO nanoparticle synthesis and their potential solutions.

Problem 1: The synthesized nanoparticles are too large.

Potential Cause Suggested Solution
High Reaction/Calcination Temperature Lower the reaction or calcination temperature. Increased temperature often promotes crystal growth and agglomeration.[1]
High Precursor Concentration Decrease the concentration of the strontium precursor and/or the precipitating agent to slow down the particle growth rate.
Prolonged Reaction Time Reduce the overall reaction time to limit the extent of particle growth.
Ineffective Capping Agent Increase the concentration of the capping agent or try a different type of surfactant (e.g., non-ionic surfactants like Triton X-100, or polymers like PVP and PEG).[16]

Problem 2: The nanoparticle suspension shows significant aggregation.

Potential Cause Suggested Solution
Inadequate Stabilization Introduce or increase the concentration of a suitable surfactant or capping agent. Plant extracts used in green synthesis can also provide stabilizing biomolecules.[6]
Incorrect pH Adjust the pH of the solution. The surface charge of the nanoparticles is pH-dependent, and moving away from the isoelectric point can increase electrostatic repulsion and stability.
High Centrifugation Speed Optimize the centrifugation process. Use a lower speed or shorter duration to prevent irreversible aggregation of the nanoparticles.
Inefficient Redispersion After centrifugation, use sonication to aid in the redispersion of the nanoparticle pellet into the solvent.

Problem 3: The synthesized nanoparticles have a wide size distribution (high polydispersity).

Potential Cause Suggested Solution
Uncontrolled Nucleation and Growth Aim for a rapid nucleation event followed by a slower, controlled growth phase. This can sometimes be achieved by the rapid addition of the precipitating agent followed by slower stirring.
Inhomogeneous Reaction Mixture Increase the stirring speed to ensure uniform mixing of the precursors throughout the reaction.
Temperature Fluctuations Ensure precise and stable temperature control throughout the synthesis process.
Post-Synthesis Variation Employ post-synthesis fractionation techniques such as fractional centrifugation or size-exclusion chromatography to isolate nanoparticles of a more uniform size.[5]

Quantitative Data Summary

The following tables summarize the reported particle sizes of SrO nanoparticles synthesized under different conditions.

Table 1: Particle Size Control in Sol-Gel Synthesis

Strontium PrecursorPrecipitating AgentCalcination Temperature (°C)Resulting Crystalline Size (nm)
Strontium Nitrate (B79036)Sodium Hydroxide (B78521)Not specified (room temp synthesis)~80
Strontium NitrateSodium Hydroxide200Morphology change to cubic form
Strontium NitrateSodium Hydroxide400Further agglomeration
Strontium NitrateSodium Hydroxide600Cylindrical shape due to agglomeration

Data extracted from multiple sources referencing sol-gel synthesis.[1][2][11]

Table 2: Particle Size in Co-precipitation and Green Synthesis

Synthesis MethodPrecursors/ExtractKey ParametersResulting Particle Size (nm)
Co-precipitationStrontium precursor + Precipitating agentNot specified10 - 35 (average ~20)
Green SynthesisStrontium Nitrate + Albizia julibrissin leaf extractNot specified20 - 30
Green SynthesisStrontium Nitrate + Henna leaves extractRoom Temperature~40
Green SynthesisStrontium Nitrate Hexahydrate + Solanum nigrum leaf extract70 °C, 1 hour~94.8 (average)
Wet ProcessStrontium Chloride Hexahydrate + Potassium HydroxideNot specified~28.6 (mean)

Data compiled from various studies on co-precipitation and green synthesis methods.[4][6][7][8][9]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of SrO Nanoparticles

This protocol is a generalized procedure based on common sol-gel synthesis descriptions.[1][3]

  • Materials: Strontium nitrate (Sr(NO₃)₂), Sodium hydroxide (NaOH), Deionized water, Ethanol (B145695).

  • Procedure:

    • Prepare an aqueous solution of strontium nitrate.

    • Prepare an aqueous solution of sodium hydroxide.

    • Slowly add the sodium hydroxide solution to the strontium nitrate solution under constant stirring at room temperature.

    • Continue stirring for a set period (e.g., 2-4 hours) to allow for the formation of a gel.

    • Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove impurities.

    • Dry the resulting powder in an oven at a low temperature (e.g., 80-100 °C).

    • If desired, calcinate the dried powder in a muffle furnace at a specific temperature (e.g., 200-600 °C) to obtain the crystalline SrO nanoparticles. The calcination temperature will significantly influence the final particle size and crystallinity.[1]

Protocol 2: Green Synthesis of SrO Nanoparticles using Plant Extract

This protocol is adapted from green synthesis methodologies.[6][8]

  • Materials: Strontium nitrate hexahydrate (Sr(NO₃)₂·6H₂O), Plant leaves (e.g., Albizia julibrissin, Solanum nigrum), Deionized water.

  • Procedure:

    • Prepare the Plant Extract:

      • Thoroughly wash the fresh plant leaves with deionized water.

      • Boil a specific amount of leaves (e.g., 10-20 g) in a specific volume of deionized water (e.g., 100 mL) for about 15-20 minutes.

      • Cool the mixture and filter it to obtain the aqueous plant extract.

    • Nanoparticle Synthesis:

      • Prepare a solution of strontium nitrate hexahydrate in deionized water (e.g., 0.1 M).

      • Add a specific volume of the plant extract to the strontium nitrate solution under constant stirring.

      • Heat the reaction mixture to a specific temperature (e.g., 70 °C) and maintain it for a certain duration (e.g., 1 hour) with continuous stirring.[8] The formation of nanoparticles is often indicated by a color change.

    • Purification:

      • After the reaction is complete, cool the solution to room temperature.

      • Centrifuge the mixture to separate the SrO nanoparticles.

      • Wash the collected nanoparticles multiple times with deionized water to remove any unreacted precursors and biomolecules.

      • Dry the purified nanoparticles in a hot air oven.

Visualizations

experimental_workflow cluster_sol_gel Sol-Gel Synthesis Workflow sg_start Prepare Precursor Solutions (Strontium Salt and Base) sg_mix Mix Solutions (Under Stirring) sg_start->sg_mix sg_gel Gel Formation sg_mix->sg_gel sg_wash Wash Precipitate (Water & Ethanol) sg_gel->sg_wash sg_dry Drying sg_wash->sg_dry sg_calcine Calcination (Temperature Control is Key for Size) sg_dry->sg_calcine sg_end SrO Nanoparticles sg_calcine->sg_end

Caption: A flowchart illustrating the major steps in the sol-gel synthesis of this compound nanoparticles.

troubleshooting_logic problem Problem: Large Particle Size cause1 High Temperature? problem->cause1 cause2 High Precursor Concentration? problem->cause2 cause3 Ineffective Surfactant? problem->cause3 solution1 Solution: Lower Reaction/ Calcination Temp. cause1->solution1 Yes solution2 Solution: Decrease Precursor Concentration cause2->solution2 Yes solution3 Solution: Increase Surfactant Concentration or Change Surfactant cause3->solution3 Yes

Caption: A troubleshooting guide for addressing the issue of oversized this compound nanoparticles.

References

Technical Support Center: Preventing Agglomeration of Strontium Oxide Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of strontium oxide (SrO) nanoparticles during synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound nanoparticle agglomeration?

A1: this compound nanoparticles possess a high surface area-to-volume ratio, resulting in high surface energy. To minimize this energy, nanoparticles tend to agglomerate. This process is primarily driven by van der Waals forces. Factors that exacerbate agglomeration include elevated temperatures, high particle concentrations, and inappropriate pH or ionic strength of the solution.[1][2]

Q2: How can I visually identify agglomeration in my SrO nanoparticle sample?

A2: Agglomeration can be identified through several characterization techniques. In solution, visible precipitation or cloudiness is a clear indicator. Using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM), you will observe large, irregular clusters of particles instead of well-dispersed individual nanoparticles.[1][2] Dynamic Light Scattering (DLS) will show a larger hydrodynamic radius and a high polydispersity index (PDI).

Q3: What are the main strategies to prevent the agglomeration of SrO nanoparticles?

A3: The two primary strategies for preventing nanoparticle agglomeration are:

  • Electrostatic Stabilization: This involves creating a surface charge on the nanoparticles that leads to electrostatic repulsion between them. This is typically achieved by controlling the pH of the solution.

  • Steric Stabilization: This method involves coating the nanoparticles with polymers or surfactants. The coating creates a physical barrier that prevents the particles from coming into close contact.[3][4]

Q4: What is zeta potential and how does it relate to the stability of SrO nanoparticles?

A4: Zeta potential is a measure of the magnitude of the electrostatic repulsion or attraction between adjacent, similarly charged particles in a dispersion. A higher magnitude of zeta potential (either positive or negative, typically > ±30 mV) indicates greater electrostatic repulsion and, therefore, a more stable dispersion that is resistant to agglomeration.[5][6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound nanoparticles.

Problem 1: My freshly synthesized SrO nanoparticles show significant agglomeration in SEM/TEM images.

  • Potential Cause: Lack of a stabilizing agent during synthesis.

  • Solution: Introduce a capping agent or surfactant into the reaction mixture. Plant extracts used in "green synthesis" can also act as natural capping agents.[2] For example, polyvinylpyrrolidone (B124986) (PVP) is a commonly used stabilizer for metal oxide nanoparticles.[3][7][8][9][10]

  • Potential Cause: High reaction or calcination temperature.

  • Solution: Increasing the temperature can promote particle growth and fusion, leading to hard agglomerates.[1] If possible, lower the synthesis and calcination temperatures and shorten the duration of heat treatment.

  • Potential Cause: Inappropriate pH of the synthesis medium.

  • Solution: The pH of the solution affects the surface charge of the SrO nanoparticles. Adjust the pH to a value that maximizes the zeta potential, thereby increasing electrostatic repulsion. For many metal oxides, this means working at a pH away from their isoelectric point.

Problem 2: My SrO nanoparticle dispersion is unstable and precipitates over time.

  • Potential Cause: Insufficient surface charge (low zeta potential).

  • Solution: Measure the zeta potential of your nanoparticle dispersion. If the absolute value is below 30 mV, adjust the pH of the solution to increase the surface charge. For SrO, which is a basic oxide, a lower pH might increase the positive surface charge and improve stability.

  • Potential Cause: High ionic strength of the medium.

  • Solution: The presence of excess ions in the solution can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion. If possible, purify the nanoparticles by dialysis or centrifugation and resuspend them in deionized water or a low ionic strength buffer.

  • Potential Cause: Lack of steric hindrance.

  • Solution: Coat the nanoparticles with a polymer such as polyethylene (B3416737) glycol (PEG) or polyvinylpyrrolidone (PVP).[11][12][13][14][15] This will provide a protective layer that physically prevents the particles from aggregating.

Data Presentation

Table 1: Effect of Surfactant Type and Concentration on Nanoparticle Size and Stability (Illustrative Data for Metal Oxides)

SurfactantConcentration (% w/v)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
None02500.8+15
PVP (40 kDa)0.5800.3+25
PVP (40 kDa)1.0650.2+32
PEG (20 kDa)0.5950.4+22
PEG (20 kDa)1.0750.25+28
Sodium Dodecyl Sulfate (SDS)0.51200.5-35

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of this compound Nanoparticles

This protocol describes a general sol-gel method for synthesizing SrO nanoparticles.[1][18]

Materials:

Procedure:

  • Prepare a 0.5 M aqueous solution of strontium nitrate.

  • Prepare a 1.0 M aqueous solution of sodium hydroxide.

  • Slowly add the sodium hydroxide solution dropwise to the strontium nitrate solution under vigorous stirring at room temperature.

  • A white precipitate of strontium hydroxide (Sr(OH)₂) will form.

  • Continue stirring the mixture for 2-4 hours.

  • Collect the precipitate by centrifugation (e.g., 5000 rpm for 10 minutes).

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.

  • Dry the precipitate in an oven at 80-100°C for 12 hours.

  • Calcination: Transfer the dried powder to a furnace and calcine at a temperature between 400°C and 600°C for 2-4 hours to obtain this compound nanoparticles. Note that higher temperatures can lead to increased agglomeration.[1]

Protocol 2: Surface Coating of this compound Nanoparticles with Polyethylene Glycol (PEG)

This protocol provides a general method for coating metal oxide nanoparticles with PEG to enhance their stability.[11][12][13][15]

Materials:

  • Synthesized this compound nanoparticles

  • Polyethylene glycol (PEG, e.g., 20 kDa)

  • Deionized water

  • Phosphate buffer solution (PBS, pH 7.4)

Procedure:

  • Disperse the SrO nanoparticles in deionized water to a concentration of 1 mg/mL. Sonicate the dispersion for 15-30 minutes to break up any soft agglomerates.

  • Prepare a PEG solution (e.g., 10 mg/mL) in deionized water.

  • Add the PEG solution to the nanoparticle dispersion. The weight ratio of PEG to nanoparticles can be varied (e.g., 1:1, 5:1, 10:1) to optimize the coating.

  • Stir the mixture at room temperature for 12-24 hours to allow for the adsorption of PEG onto the nanoparticle surface.

  • Remove the excess, unbound PEG by repeated centrifugation and redispersion in fresh deionized water or PBS.

  • Characterize the PEG-coated nanoparticles using techniques such as DLS (to confirm an increase in hydrodynamic diameter and improved stability) and FTIR (to confirm the presence of PEG on the surface).

Visualizations

Agglomeration_Mechanism cluster_0 Initial State cluster_1 Driving Forces cluster_2 Result A Dispersed SrO Nanoparticles B High Surface Energy A->B leads to C Van der Waals Forces B->C enhances D Agglomerated SrO Nanoparticles C->D causes

Caption: Mechanism of this compound Nanoparticle Agglomeration.

Prevention_Strategies cluster_0 Problem cluster_1 Solutions cluster_2 Outcome A Agglomerated SrO Nanoparticles B Electrostatic Stabilization (pH Control, Zeta Potential > ±30mV) A->B apply C Steric Stabilization (Surface Coating with Polymers/Surfactants) A->C apply D Stable, Dispersed SrO Nanoparticles B->D results in C->D results in

Caption: Strategies to Prevent Nanoparticle Agglomeration.

Troubleshooting_Workflow rect_node rect_node start Agglomeration Observed? stabilizer Was a stabilizer used during synthesis? start->stabilizer temp Was the temperature controlled and minimized? stabilizer->temp Yes add_stabilizer Add a stabilizer (e.g., PVP, PEG) to the synthesis. stabilizer->add_stabilizer No ph Is the pH optimized for high zeta potential? temp->ph Yes lower_temp Lower the synthesis and calcination temperatures. temp->lower_temp No ionic Is the ionic strength of the medium low? ph->ionic Yes adjust_ph Adjust the pH of the solution. ph->adjust_ph No purify Purify nanoparticles (dialysis/ centrifugation) and resuspend in low ionic strength solvent. ionic->purify No stable Stable Nanoparticle Dispersion ionic->stable Yes add_stabilizer->stable lower_temp->stable adjust_ph->stable purify->stable

Caption: Troubleshooting Workflow for SrO Nanoparticle Agglomeration.

References

troubleshooting precursor decomposition in SrO synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Strontium Oxide (SrO) via precursor decomposition.

Troubleshooting Guides

This section addresses common problems encountered during the thermal decomposition of strontium precursors for SrO synthesis.

Issue 1: Incomplete Precursor Decomposition

Q1: My final product, analyzed by X-ray Diffraction (XRD), shows the presence of residual strontium carbonate (SrCO3) alongside the desired SrO phase. How can I ensure complete decomposition?

A1: Incomplete decomposition of SrCO3 is a frequent issue. To achieve complete conversion to SrO, consider the following factors:

  • Decomposition Temperature: The thermal decomposition of SrCO3 to SrO and CO2 is a high-temperature process. Studies have shown that complete decomposition in air requires temperatures of at least 1200°C.[1] One study indicated that SrCO3 fully decomposes to SrO as the temperature increases from 875°C to 1035°C.[2]

  • Dwell Time: The duration at the peak temperature is critical. A study on the kinetics of SrCO3 calcination showed that holding the temperature at 1200°C for 45 minutes resulted in complete decomposition.[1]

  • Atmosphere: The presence of CO2 in the furnace atmosphere can inhibit the decomposition of SrCO3.[3][4] Conducting the calcination in a flowing inert gas atmosphere (e.g., argon or nitrogen) can help to remove the CO2 byproduct and drive the reaction to completion.[3][5]

  • Heating Rate: A slower heating rate can sometimes allow for more uniform heat distribution and more complete decomposition, although the overall process will take longer.

Troubleshooting Workflow for Incomplete Decomposition

start Incomplete Decomposition Detected (XRD) temp Increase Calcination Temperature start->temp Low Temperature? time Increase Dwell Time start->time Short Dwell Time? atm Modify Atmosphere (e.g., use inert gas flow) start->atm Static Air Atmosphere? reanalyze Re-run Synthesis & XRD Analysis temp->reanalyze time->reanalyze atm->reanalyze reanalyze->start Problem Persists success Complete Decomposition (Pure SrO) reanalyze->success Problem Solved start Unidentified Peaks in XRD check_precursor Analyze Precursor Purity (e.g., ICP-MS, XRF) start->check_precursor check_crucible Evaluate Crucible Reactivity start->check_crucible check_atmosphere Verify Furnace Atmosphere Control start->check_atmosphere precursor_impure Precursor Impurities Detected check_precursor->precursor_impure Impurities Found crucible_reaction Crucible Reaction Suspected check_crucible->crucible_reaction Reactive Material Used atm_contamination Atmospheric Contamination Possible check_atmosphere->atm_contamination No Inert Gas Flow solution_precursor Source High-Purity Precursor precursor_impure->solution_precursor solution_crucible Use Inert Crucible Material (e.g., Platinum) crucible_reaction->solution_crucible solution_atmosphere Use High-Purity Inert Gas atm_contamination->solution_atmosphere

References

Technical Support Center: Optimization of Sintering Temperature for SrO Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sintering temperature for Strontium Oxide (SrO) ceramics.

Frequently Asked Questions (FAQs)

Q1: What is the typical sintering temperature range for oxide ceramics?

Sintering for oxide ceramics generally occurs at temperatures between 1000°C and 2000°C, which is roughly above half the melting temperature of the compound.[1] For pure compounds, an empirical guideline for sintering is to fire the material at approximately 80% of its melting temperature for a few hours.[2]

Q2: How does the sintering temperature affect the final properties of SrO ceramics?

Sintering temperature significantly influences the microstructure and, consequently, the physical and mechanical properties of the final ceramic product. As the sintering temperature increases, the following changes are typically observed:

  • Increased Density: Higher temperatures promote particle bonding and reduce porosity, leading to a denser material.[3][4]

  • Decreased Porosity: The percentage of porosity is inversely proportional to the firing temperature.[3]

  • Increased Compressive Strength: Compressive strength generally increases almost linearly with the firing temperature.[3]

  • Grain Growth: Higher temperatures can lead to an increase in grain size.[4][5]

Q3: What are the key stages of the sintering process?

The sintering process for ceramics typically involves the following stages:

  • Powder Preparation: This involves mixing the ceramic powder with additives like binders and plasticizers to form a slurry, which is then often spray-dried.[6][7]

  • Green Body Formation: The prepared powder is compacted into the desired shape, known as a "green body," through methods like pressing or slip casting.[6][7][8]

  • Binder Burnout: The green body is heated at a low temperature (e.g., up to 500°C) to slowly remove the binder and other organic additives.[7][9]

  • Sintering (Firing): The temperature is then raised to the final sintering temperature, where the ceramic particles bond together, and the material densifies.[6][9]

  • Cooling: A controlled cooling rate is crucial to prevent thermal shock and cracking.[9]

Q4: Can the heating rate influence the sintering outcome?

Yes, the heating rate is a critical parameter. High heating rates can activate grain boundary and lattice diffusion more directly, potentially leading to rapid densification.[1] Conversely, low heating rates may trigger surface diffusion first, leading to neck formation between particles which can retard the final densification.[1]

Troubleshooting Guides

Issue 1: Cracking in the Ceramic Body
Symptom Potential Cause Troubleshooting Steps
Large, single cracks running through the sample.Non-uniform density in the green body from improper pressing.- Ensure uniform filling of the press die.- Optimize pressing pressure to achieve a consistent green density.- Check for press alignment issues.[9]
Network of fine, "hairline" cracks on the surface.The surface is shrinking faster than the interior due to rapid heating or cooling.- Reduce both heating and cooling rates.- Ensure uniform heat distribution within the furnace by checking heating elements and sample placement.[9]
Internal voids or bloating accompanied by cracks.Incomplete or too rapid binder burnout, which traps gases within the ceramic body.- Increase the dwell time at the binder burnout temperature (around 250-500°C).- Reduce the heating rate during the binder burnout stage.[9]
Issue 2: Low Density or High Porosity in the Sintered Ceramic
Symptom Potential Cause Troubleshooting Steps
The final ceramic has a low relative density and feels porous.The sintering temperature was too low.- Incrementally increase the sintering temperature and observe the effect on density.
The dwell time at the peak sintering temperature was too short.- Increase the holding time at the maximum sintering temperature to allow for more complete densification.[1]
The initial green body had a very high porosity.- Optimize the powder compaction process to achieve a higher green density before sintering.[6]
Crystallization occurred before sintering was complete (in glass-ceramics).- Adjust the heating rate; a faster rate might allow densification to occur before significant crystallization.[10]

Experimental Protocols

General Protocol for Sintering SrO Ceramics

This protocol provides a general starting point for the sintering of SrO ceramics. The optimal parameters, especially the sintering temperature and dwell time, should be determined experimentally for your specific application.

  • Powder Preparation:

    • Start with high-purity SrO powder.

    • If necessary, mill the powder to achieve a fine and uniform particle size. A uniform particle size distribution is desirable for homogeneous densification.[9]

    • Mix the SrO powder with a binder solution (e.g., 3-5 wt% Polyvinyl Alcohol - PVA in water) to form a slurry.[9]

    • Granulate the mixture by passing it through a sieve and allowing it to dry.

  • Green Body Formation:

    • Press the granulated powder in a die to the desired shape and density.

  • Binder Burnout and Sintering:

    • Place the green body in a programmable furnace.

    • Binder Burnout Stage:

      • Heat from room temperature to 500°C at a slow rate of 1-2°C/minute.[9]

      • Include a dwell time of 1-2 hours at around 250-300°C.[9]

      • Include a second dwell time of 1-2 hours at around 450-500°C to ensure complete removal of the binder.[9]

    • Sintering Stage:

      • Heat from 500°C to the final sintering temperature (e.g., 1200-1450°C) at a rate of 3-5°C/minute.[9]

      • Hold at the peak temperature for 1-4 hours.[9]

    • Cooling Stage:

      • Cool from the sintering temperature to an intermediate temperature (e.g., 800°C) at a rate of 3-5°C/minute.[9]

      • Then, allow the furnace to cool down to room temperature naturally.

Data Presentation

Table 1: Effect of Sintering Temperature on Ceramic Properties (General Trends)
Sintering TemperatureRelative Density (%)Porosity (%)Compressive Strength (MPa)Grain Size
IncreasingIncreases[3][4]Decreases[3]Increases[3]Increases[4][5]

Note: This table represents general trends observed in ceramic sintering. The exact values will depend on the specific material composition, initial powder characteristics, and other processing parameters.

Table 2: Example Sintering Parameters for Different Ceramic Systems
MaterialSintering Temperature (°C)Dwell Time (hours)AtmosphereResulting Phase(s) / NotesSource
Strontium Silicate (B1173343)800 - 12002 - 5-Formation of strontium silicate phase.[9]
Ti-SrO Composite10002ArgonSintered composite with SrO peaks observed in XRD.[11]
CeO2 with SrO additive1400--Synthesis of a solid electrolyte based on a solid solution of CeO2 with this compound.[12]
Alumina (Al2O3)16256-Optimized for maximum density.[8]
Zirconia (ZrO2)1450--Achieved 98.3% relative density.[4]

Visualizations

Experimental_Workflow cluster_prep Powder Preparation cluster_forming Green Body Formation cluster_sintering Thermal Processing cluster_analysis Characterization start Start: High-Purity SrO Powder milling Milling start->milling mixing Mixing with Binder milling->mixing granulation Granulation & Drying mixing->granulation pressing Die Pressing granulation->pressing burnout Binder Burnout pressing->burnout sintering Sintering burnout->sintering cooling Controlled Cooling sintering->cooling analysis Property Analysis cooling->analysis

Caption: Experimental workflow for the sintering of SrO ceramics.

Sintering_Relationships cluster_parameters Sintering Parameters cluster_properties Ceramic Properties Temp Sintering Temperature Density Density Temp->Density Increases Porosity Porosity Temp->Porosity Decreases Strength Compressive Strength Temp->Strength Increases GrainSize Grain Size Temp->GrainSize Increases Time Dwell Time Time->Density Increases Time->Porosity Decreases Rate Heating/Cooling Rate Rate->Density Can Influence

Caption: Logical relationships between sintering parameters and ceramic properties.

References

effect of calcination temperature on SrO nanoparticle properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of calcination temperature on the properties of Strontium Oxide (SrO) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of calcination in the synthesis of SrO nanoparticles?

A1: Calcination is a crucial thermal treatment step used to convert precursor materials, such as strontium hydroxide (B78521) or strontium carbonate, into crystalline this compound (SrO). It also serves to remove volatile impurities and enhance the crystallinity of the nanoparticles. The temperature used directly influences the final properties of the SrO nanoparticles.

Q2: How does calcination temperature affect the crystal structure and crystallinity of SrO nanoparticles?

A2: Calcination temperature has a significant impact on the crystal structure. At lower temperatures, the material may be amorphous or have poor crystallinity. As the temperature increases, the nanoparticles transition to a more crystalline state.[1][2][3] Studies have shown that increasing the calcination temperature leads to sharper and more intense peaks in X-ray diffraction (XRD) patterns, which indicates an improvement in crystallinity and an increase in crystallite size.[2][4][5]

Q3: What is the general effect of increasing calcination temperature on the particle size of SrO nanoparticles?

A3: Generally, increasing the calcination temperature leads to an increase in both the crystallite size and the overall particle size.[5] This occurs due to the promotion of crystal growth and the fusion of smaller particles at higher temperatures, a phenomenon known as sintering.[6]

Q4: How does calcination temperature influence the morphology and shape of SrO nanoparticles?

A4: Calcination temperature can significantly alter the morphology of SrO nanoparticles. For instance, particles synthesized via a sol-gel method were observed to change from a pseudo-spherical shape at room temperature to a cubic form and eventually to a cylindrical shape as the temperature was increased from 200°C to 600°C.[1][3] This change is often accompanied by increased agglomeration at higher temperatures.[1][3]

Q5: What impact does calcination temperature have on the optical properties, such as the bandgap, of SrO nanoparticles?

A5: The optical properties of SrO nanoparticles are dependent on their crystalline structure and particle size, which are controlled by the calcination temperature. For example, one study reported a direct bandgap energy of 3.55 eV and an indirect bandgap of 2.88 eV for SrO nanoparticles synthesized via co-precipitation.[7] Changes in particle size and surface defects due to different annealing temperatures can cause shifts in the absorption edge.[4]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Broad or absent peaks in XRD analysis, indicating amorphous material. Calcination temperature was too low or the duration was too short for complete crystallization.Increase the calcination temperature in increments (e.g., 100°C) or prolong the calcination time. Ensure the precursor material is fully decomposed.
Excessive particle agglomeration observed in SEM/TEM images. The calcination temperature was too high, causing particle fusion and sintering.[1][3]Reduce the calcination temperature. Consider using a two-step calcination process (a lower temperature for decomposition, a slightly higher one for crystallization). Introducing a capping agent during synthesis can also help prevent agglomeration.
Final product is not pure SrO (contains precursor phases). Incomplete decomposition of the strontium precursor (e.g., strontium hydroxide, strontium nitrate).Ensure the calcination temperature is above the decomposition temperature of the specific precursor being used. Confirm decomposition with techniques like thermogravimetric analysis (TGA) if possible.
Inconsistent or wide particle size distribution. Non-uniform heating within the furnace. Inhomogeneous precursor material.Ensure the sample is placed in the center of the furnace for uniform heat distribution. Improve the mixing and homogeneity of the precursor material before calcination.
Observed morphology (e.g., spherical, cubic) is not as expected. The calcination temperature is outside the optimal range for the desired shape. The synthesis method may favor a different morphology.Adjust the calcination temperature based on literature values for the desired morphology.[1][3] The synthesis route (e.g., sol-gel, precipitation) itself is a primary determinant of the initial particle shape.[1][4]

Data Summary

The following tables summarize the quantitative effects of calcination temperature on SrO nanoparticle properties as reported in various studies.

Table 1: Effect of Calcination Temperature on SrO Nanoparticle Morphology

Calcination Temp.Synthesis MethodObserved MorphologyReference
Room TemperatureSol-GelPseudo-spherical[1][3]
200°CSol-GelAgglomerated, starts to form cubic shape[1]
400°CSol-GelCubic form with agglomeration[1][3]
600°CSol-GelCylindrical shape due to high agglomeration[1][3]
950°CWet ChemicalNot specified, increased grain size[5]
1000°CWet ChemicalNot specified, larger grain size than 950°C[5]

Table 2: Effect of Calcination Temperature on SrO Nanoparticle Crystallinity and Size

Calcination Temp.Key FindingReference
Increasing TemperatureCrystallite size and phase purity increase with temperature.[2]
Increasing TemperatureIncreased intensity of XRD peaks, indicating improved crystallinity.[4]
950°C vs. 1000°CHigher temperature (1000°C) resulted in a larger crystallite and grain size.[5]

Experimental Protocols

Protocol 1: Sol-Gel Synthesis of SrO Nanoparticles

This protocol is a generalized procedure based on common sol-gel synthesis methods.[1][3]

  • Preparation of Precursor Solution: Prepare a 0.2M solution of strontium nitrate (B79036) (Sr(NO₃)₂) in deionized water.

  • Precipitation: Add a 0.5M solution of sodium hydroxide (NaOH) drop-wise into the strontium nitrate solution while stirring continuously. A white precipitate of strontium hydroxide (Sr(OH)₂) will form.

  • Washing: The precipitate should be washed multiple times to remove ionic impurities. Use deionized water and methyl alcohol for washing.

  • Separation: Centrifuge the washed precipitate at approximately 5000 rpm for 5-10 minutes to separate the solid from the liquid.

  • Drying: Dry the obtained product in an oven or at room temperature to get a fine powder of the precursor.

  • Calcination: Place the dried powder in a muffle furnace. Calcine the material at the desired temperature (e.g., 200°C, 400°C, 600°C) for a specified duration (typically 2-4 hours) to obtain SrO nanoparticles.[1]

  • Characterization: Analyze the final product using XRD to determine crystal structure and crystallite size, SEM for morphology and particle size, and FTIR to confirm the presence of the Sr-O bond.[1][3]

Protocol 2: Co-precipitation Synthesis of SrO Nanoparticles

This protocol is a generalized procedure for the co-precipitation method.[7]

  • Precursor Solutions: Prepare aqueous solutions of a strontium salt (e.g., strontium chloride) and a precipitating agent (e.g., sodium hydroxide or ammonium (B1175870) hydroxide).

  • Reaction: Slowly add the precipitating agent solution to the strontium salt solution under vigorous stirring at a controlled temperature and pH.

  • Aging: Allow the resulting suspension to age for a period (e.g., several hours) to ensure complete precipitation and growth of the initial particles.

  • Washing and Separation: Similar to the sol-gel method, wash the precipitate repeatedly with deionized water and ethanol (B145695) to remove residual ions, followed by centrifugation or filtration.

  • Drying: Dry the precursor powder in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.

  • Calcination: Calcine the dried powder in a furnace at the selected temperature to induce the phase transformation to crystalline SrO.

  • Characterization: Characterize the nanoparticles using techniques such as XRD, SEM, TEM, and UV-Vis spectroscopy.[7]

Visualizations

The following diagrams illustrate key workflows and relationships in the synthesis of SrO nanoparticles.

experimental_workflow cluster_synthesis Synthesis Stage cluster_calcination Thermal Treatment cluster_characterization Characterization Stage start Prepare Precursors (e.g., Sr(NO₃)₂, NaOH) precipitate Precipitation (Formation of Sr(OH)₂) start->precipitate wash Wash & Centrifuge precipitate->wash dry Dry Precursor Powder wash->dry calcine Calcination (Varying Temperatures) dry->calcine xrd XRD (Crystallinity, Size) calcine->xrd sem SEM (Morphology, Size) calcine->sem ftir FTIR (Bond Confirmation) calcine->ftir logical_relationship temp Increase in Calcination Temperature cryst ↑ Crystallinity (Sharper XRD Peaks) temp->cryst size ↑ Particle & Crystallite Size temp->size agglom ↑ Agglomeration & Sintering temp->agglom morph Morphology Change (e.g., Spherical → Cubic) temp->morph size->agglom contributes to

References

Technical Support Center: Strontium Oxide (SrO) Thin Film Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing defects during the growth of strontium oxide (SrO) thin films.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in SrO thin films?

A1: this compound thin films are susceptible to several types of crystalline defects, largely influenced by growth conditions and substrate choice. The most prevalent defects include:

  • Point Defects: These include strontium vacancies (VSr), oxygen vacancies (VO), and interstitial defects. Oxygen vacancies are particularly common in oxide thin films grown under low oxygen partial pressures.

  • Dislocations: Misfit dislocations often form at the film-substrate interface to relieve strain caused by lattice mismatch. Threading dislocations can then propagate through the film.

  • Stacking Faults: These are disruptions in the sequence of atomic planes, which can be introduced during growth, especially at high deposition rates.

  • Grain Boundaries: In polycrystalline films, the interfaces between different crystalline domains are considered defects that can affect the film's electrical and optical properties.

  • Surface Defects: These include surface roughness, pinholes, and islanding (3D growth), which can be detrimental to device performance.

Q2: How does lattice mismatch between the SrO film and the substrate affect defect formation?

A2: Lattice mismatch is a primary driver of defect formation in epitaxial thin films. This compound has a rock-salt crystal structure with a lattice parameter of approximately 5.16 Å. When grown on a substrate with a different lattice parameter, the SrO film will be under either compressive or tensile strain. To relieve this strain as the film thickness increases, the film will introduce misfit dislocations at the interface. This can lead to a high density of threading dislocations that propagate through the film, degrading its crystalline quality. The large lattice mismatch between SrO and commonly used substrates like SrTiO3 (approx. 3.905 Å) makes controlling strain-related defects particularly challenging.

Q3: What is the role of substrate temperature in controlling SrO thin film quality?

A3: Substrate temperature is a critical parameter that influences several aspects of film growth:

  • Adatom Mobility: Higher temperatures provide adatoms (atoms arriving at the surface) with more kinetic energy, allowing them to diffuse across the surface and find energetically favorable lattice sites. This generally leads to better crystallinity and smoother films.

  • Crystallinity: An optimal temperature window exists for achieving high-quality crystalline films. If the temperature is too low, adatoms will have insufficient mobility, resulting in an amorphous or poorly crystallized film. If the temperature is too high, it can lead to increased desorption of species, potential interfacial reactions, and the formation of secondary phases.

  • Defect Annihilation: Higher temperatures can promote the annihilation of certain types of defects, such as point defects and dislocations.

Q4: How does oxygen partial pressure influence defects in SrO thin films?

A4: The oxygen partial pressure during deposition and cooling is crucial for controlling the stoichiometry and defect chemistry of SrO thin films.

  • Oxygen Vacancies: A low oxygen partial pressure can lead to the formation of oxygen vacancies, which act as n-type dopants and can significantly alter the film's electronic and optical properties.

  • Stoichiometry: Maintaining the correct oxygen stoichiometry (Sr:O ratio of 1:1) is essential for achieving the desired material properties. An appropriate oxygen pressure helps to oxidize the strontium flux and incorporate oxygen into the growing film.

  • Surface Morphology: The oxygen pressure can also affect the surface morphology. In some oxide systems, higher oxygen pressures promote a layer-by-layer (2D) growth mode, leading to smoother films.

Troubleshooting Guides

Issue 1: High Density of Crystalline Defects (Dislocations, Stacking Faults)
Symptom Possible Cause Suggested Solution
Broadening of X-ray diffraction (XRD) peaks.High density of dislocations and stacking faults.1. Optimize Substrate Temperature: Increase the substrate temperature in increments to enhance adatom mobility and promote defect annihilation. 2. Reduce Deposition Rate: A lower deposition rate gives adatoms more time to diffuse to their proper lattice sites. 3. Introduce a Buffer Layer: A buffer layer with an intermediate lattice parameter can help to reduce the lattice mismatch between the substrate and the SrO film. 4. Post-Growth Annealing: Annealing the film in a controlled atmosphere after growth can help to reduce the density of crystalline defects.
High threading dislocation density observed in Transmission Electron Microscopy (TEM).Lattice mismatch between the film and substrate.See solutions for "Broadening of XRD peaks."
Issue 2: Poor Surface Morphology (Roughness, 3D Island Growth)
Symptom Possible Cause Suggested Solution
High root-mean-square (RMS) roughness measured by Atomic Force Microscopy (AFM).1. Sub-optimal substrate temperature. 2. High deposition rate. 3. Incorrect oxygen partial pressure.1. Fine-tune Substrate Temperature: Systematically vary the temperature to find the optimal window for 2D growth. 2. Decrease Deposition Rate: Slower growth often leads to smoother films. 3. Optimize Oxygen Pressure: The ideal oxygen pressure can promote a layer-by-layer growth mode.
Observation of 3D islands in Reflection High-Energy Electron Diffraction (RHEED) or AFM.Growth is proceeding in a Volmer-Weber (island) or Stranski-Krastanov (layer-plus-island) mode.See solutions for "High RMS roughness." Additionally, consider substrate surface preparation to ensure an atomically flat starting surface.
Issue 3: Off-Stoichiometry (Oxygen or Strontium Vacancies)
Symptom Possible Cause Suggested Solution
Film exhibits unexpected electrical conductivity or optical absorption.Presence of oxygen vacancies.1. Increase Oxygen Partial Pressure: Supply a higher flux of oxygen during deposition. 2. Post-Growth Annealing in Oxygen: Anneal the film in an oxygen-rich environment to fill oxygen vacancies.
Deviation from the expected lattice parameter.Non-stoichiometry (either Sr or O vacancies).1. Calibrate Deposition Sources: Ensure accurate and stable flux rates from your strontium and oxygen sources. 2. Optimize Growth Temperature: Temperature can affect the sticking coefficient of different species.

Experimental Protocols

Protocol 1: Molecular Beam Epitaxy (MBE) of SrO Thin Films
  • Substrate Preparation:

    • Select a suitable single-crystal substrate (e.g., SrTiO3(001), MgO(001)).

    • Degrease the substrate by sonicating in acetone, isopropanol, and deionized water.

    • Anneal the substrate in a tube furnace or in the MBE chamber to achieve an atomically flat, well-ordered surface. For SrTiO3, this often involves an HF etch followed by an oxygen anneal to achieve a TiO2-terminated surface.

  • Growth Parameters:

    • Base Pressure: Achieve a base pressure in the UHV chamber of < 1 x 10-9 Torr.

    • Strontium Source: Use a standard effusion cell for strontium evaporation. Calibrate the beam equivalent pressure (BEP) using a quartz crystal microbalance (QCM) to control the deposition rate.

    • Oxygen Source: Use a high-purity oxygen or ozone source. Control the flow rate to maintain a stable background pressure.

    • Substrate Temperature: A typical starting point is in the range of 400-700 °C. This should be optimized for the specific substrate and desired film properties.

    • Oxygen Partial Pressure: A typical starting range is 1 x 10-7 to 1 x 10-5 Torr.

  • Growth Procedure:

    • Heat the substrate to the desired growth temperature.

    • Introduce oxygen/ozone into the chamber to the desired partial pressure.

    • Open the shutter for the strontium source to begin deposition.

    • Monitor the growth in real-time using RHEED. Streaky patterns indicate 2D growth, while spotty patterns suggest 3D island formation.

  • Post-Growth:

    • Cool the sample in the same oxygen partial pressure used during growth to prevent the formation of oxygen vacancies.

Protocol 2: Pulsed Laser Deposition (PLD) of SrO Thin Films
  • Target and Substrate Preparation:

    • Use a high-purity, high-density SrO or SrCO3 target.

    • Prepare the substrate as described in the MBE protocol.

  • Growth Parameters:

    • Base Pressure: Achieve a base pressure of < 1 x 10-6 Torr.

    • Laser: A KrF excimer laser (248 nm) is commonly used.

    • Laser Fluence: A typical starting range is 1-2 J/cm2.

    • Repetition Rate: A typical starting range is 1-5 Hz.

    • Target-to-Substrate Distance: A typical starting distance is 4-6 cm.

    • Substrate Temperature: A typical starting range is 500-750 °C.

    • Oxygen Partial Pressure: A typical starting range is 1-100 mTorr.

  • Growth Procedure:

    • Mount the target and substrate in the PLD chamber.

    • Heat the substrate to the desired temperature.

    • Introduce oxygen into the chamber to the desired pressure.

    • Begin laser ablation of the target.

    • Monitor the growth using RHEED if available.

  • Post-Growth:

    • Cool the film in a high oxygen pressure (e.g., 100-760 Torr) to minimize oxygen vacancies.

Defect Reduction Workflow

start High Defect Density in SrO Film check_xrd Analyze XRD Data (Peak Broadening, Secondary Phases) start->check_xrd check_afm Analyze AFM Data (High Roughness, Islands) start->check_afm check_transport Analyze Electrical/ Optical Properties start->check_transport broad_peaks Broad Peaks? check_xrd->broad_peaks high_roughness High Roughness? check_afm->high_roughness anomalous_props Anomalous Properties? check_transport->anomalous_props optimize_temp Optimize Substrate Temperature broad_peaks->optimize_temp Yes reduce_rate Reduce Deposition Rate optimize_temp->reduce_rate use_buffer Use Buffer Layer reduce_rate->use_buffer post_anneal Post-Growth Anneal use_buffer->post_anneal optimize_temp2 Optimize Substrate Temperature high_roughness->optimize_temp2 Yes reduce_rate2 Reduce Deposition Rate optimize_temp2->reduce_rate2 optimize_o2 Optimize O2 Pressure reduce_rate2->optimize_o2 increase_o2 Increase O2 Pressure anomalous_props->increase_o2 Yes anneal_o2 Anneal in O2 increase_o2->anneal_o2 calibrate_flux Calibrate Sr Flux anneal_o2->calibrate_flux

Technical Support Center: Enhancing the Stability of Strontium Oxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strontium oxide (SrO) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the stability and performance of SrO catalysts in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, handling, and application of this compound catalysts.

Q1: My freshly synthesized SrO catalyst shows lower than expected activity. What are the possible causes?

A1: Low initial activity in a freshly prepared SrO catalyst can stem from several factors related to its synthesis and handling:

  • Incomplete Decomposition of Precursors: If the calcination temperature or duration is insufficient, precursor salts (e.g., strontium carbonate, nitrate, or hydroxide) may not fully convert to the active this compound phase. This results in a lower concentration of active sites.

  • Surface Contamination: this compound is highly basic and can readily react with atmospheric CO₂ and moisture to form strontium carbonate (SrCO₃) and strontium hydroxide (B78521) (Sr(OH)₂), respectively.[1] These species can passivate the catalyst surface, blocking active sites. Proper handling and storage under inert conditions are crucial.

  • Unfavorable Morphology: The synthesis method significantly impacts the catalyst's surface area and particle size. An unoptimized synthesis protocol can lead to larger particles with low surface area, reducing the number of accessible active sites.

Troubleshooting Steps:

  • Verify Complete Conversion: Use X-ray Diffraction (XRD) to confirm the crystalline phase of your catalyst. The absence of peaks corresponding to precursors and the presence of characteristic SrO peaks indicate complete conversion.[2] Thermogravimetric Analysis (TGA) can also be used to check for weight loss corresponding to the decomposition of residual precursors.

  • Check for Carbonation: Fourier-Transform Infrared Spectroscopy (FTIR) can detect the presence of carbonate species on the catalyst surface.

  • Optimize Synthesis Protocol: Refer to the synthesis protocols in this guide (Protocols 1-3) and the comparative data in Table 1 to select a method that yields high surface area and small particle size.

Q2: I'm observing a gradual decline in my SrO catalyst's performance over several runs. What could be the reason?

A2: A gradual loss of activity is a classic sign of catalyst deactivation. For SrO catalysts, the primary mechanisms are:

  • Sintering: At high reaction temperatures, individual SrO nanoparticles can agglomerate into larger particles. This process, known as sintering, leads to a significant and often irreversible loss of active surface area.

  • Fouling (Coking): In reactions involving organic molecules, carbonaceous deposits, or "coke," can form on the catalyst surface. These deposits physically block the active sites and pores of the catalyst.

  • Poisoning: Certain impurities in the feedstock, such as sulfur or halogen compounds, can strongly and sometimes irreversibly bind to the active sites of the catalyst, rendering them inactive.[3]

  • Leaching: In liquid-phase reactions, there is a possibility of the active SrO phase leaching into the reaction medium, which reduces the amount of active catalyst available.[4][5][6][7]

Troubleshooting Steps:

  • Investigate Sintering: Compare the XRD patterns of the fresh and used catalyst. An increase in the crystallite size, calculated using the Scherrer equation, suggests sintering has occurred. Transmission Electron Microscopy (TEM) can also be used to visualize changes in particle size.

  • Quantify Coke Formation: TGA of the spent catalyst can be used to quantify the amount of coke deposited (see Protocol 5).

  • Analyze for Poisons: If poisoning is suspected, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to identify the elemental composition of the catalyst surface and detect the presence of potential poisons.

  • Test for Leaching: Analyze the reaction mixture post-reaction using Inductively Coupled Plasma (ICP) spectroscopy to detect the presence of strontium, which would confirm leaching.

Q3: How can I improve the thermal stability of my SrO catalyst and prevent sintering?

A3: Enhancing the thermal stability of SrO catalysts is crucial for high-temperature applications. Here are some effective strategies:

  • Doping with Other Metals: Introducing dopants such as Fe/Ti into the SrO lattice can improve its thermal stability and catalytic activity.[8]

  • Dispersion on a Stable Support: Dispersing SrO nanoparticles on a high-surface-area, thermally stable support material like alumina (B75360) (Al₂O₃), titania (TiO₂), or silica (B1680970) (SiO₂) can physically separate the SrO particles and prevent their agglomeration at high temperatures.[2]

  • Formation of Mixed Oxides: Creating mixed metal oxides, for instance with magnesium and aluminum, can lead to more stable catalyst structures.[9]

Q4: My SrO catalyst is used in biodiesel production. How can I test its reusability effectively?

A4: Catalyst reusability is a key parameter for the economic viability of biodiesel production. A standard protocol for testing reusability involves:

  • Initial Reaction: Perform the transesterification reaction under your optimized conditions and measure the biodiesel yield.

  • Catalyst Recovery: After the reaction, separate the solid catalyst from the reaction mixture by centrifugation or filtration.

  • Washing and Drying: Wash the recovered catalyst with a solvent like methanol (B129727) or hexane (B92381) to remove any adsorbed products and byproducts, then dry it thoroughly in an oven.

  • Subsequent Runs: Reuse the dried catalyst for subsequent reaction cycles under the same conditions.

  • Performance Monitoring: Measure the biodiesel yield for each cycle. A stable catalyst should maintain a high yield for several cycles. A significant drop in yield indicates deactivation.

Refer to Protocol 6 for a detailed reusability testing procedure.

Data Presentation

Table 1: Comparison of SrO Nanoparticle Properties by Synthesis Method

Synthesis MethodPrecursorsTypical Crystallite Size (nm)BET Surface Area (m²/g)Key AdvantagesReference
Co-precipitationStrontium Nitrate, Sodium Hydroxide15 - 35~32Simple, cost-effective, good for large-scale production[10]
Sol-GelStrontium Nitrate, Sodium Hydroxide~80-Simple, cost-effective[4]
HydrothermalStrontium Nitrate, Iron Chloride, Titanium Chloride28 - 35-Good control over crystal structure[8]
Green SynthesisStrontium Nitrate, Plant Extracts~40-Environmentally friendly, cost-effective[11]

Table 2: Performance of SrO-based Catalysts in Biodiesel Production

Catalyst SystemFeedstockReaction Temp. (°C)Methanol:Oil RatioCatalyst Loading (wt%)Biodiesel Yield (%)Reference
SrOSoybean Oil6512:1395.0[1]
SrOPalm Oil609:1591.0[12]
BaOPalm Oil609:1595.4[12]
SrO/γ-Al₂O₃-30040:11097.54[13]
SrO-ZnO/MOFHigh Acid Value Oils80--99.5[13]

Table 3: Photocatalytic Degradation Efficiency of SrO-based Nanoparticles

CatalystTarget PollutantDegradation Efficiency (%)Time (min)Light SourceReference
SrO4-bromophenol99.9140-[10]
SrOCephalexin99.8140-[10]
Fe/Ti-doped SrO (3%)Methyl Orange9890-[8]
Graphene-SrO (0.25G-SrO)Methylene Blue99.570UV[14]
Activated Carbon-supported SrOCongo Red97.6100UV[15]

Experimental Protocols

Protocol 1: Co-precipitation Synthesis of SrO Nanoparticles

  • Precursor Solution: Prepare an aqueous solution of a strontium salt (e.g., 0.1 M Strontium Nitrate, Sr(NO₃)₂).

  • Precipitation: While stirring vigorously, add a precipitating agent (e.g., 0.2 M Sodium Hydroxide, NaOH) dropwise to the strontium salt solution until a white precipitate of Strontium Hydroxide (Sr(OH)₂) is formed.

  • Aging: Age the resulting slurry at room temperature for a specified time (e.g., 2 hours) to ensure complete precipitation.

  • Washing: Separate the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol (B145695) to remove any unreacted precursors and impurities.

  • Drying: Dry the washed precipitate in an oven at a temperature of around 80-100 °C overnight.

  • Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 700-900 °C) for a few hours (e.g., 3-5 hours) to decompose the strontium hydroxide into this compound.

Protocol 2: Sol-Gel Synthesis of SrO Nanoparticles

  • Alkoxide Solution: Dissolve a strontium alkoxide precursor in an appropriate alcohol solvent.

  • Hydrolysis: Add a controlled amount of water to the alkoxide solution under vigorous stirring to initiate hydrolysis and condensation reactions, leading to the formation of a sol.

  • Gelation: Continue stirring until the sol transforms into a gel.

  • Aging: Age the gel at room temperature for a period (e.g., 24 hours) to allow for the completion of the polycondensation reactions.

  • Drying: Dry the gel in an oven at a low temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: Calcine the dried gel at a high temperature (e.g., 600-800 °C) to obtain the final SrO nanoparticles.[4]

Protocol 3: Hydrothermal Synthesis of SrO Nanoparticles

  • Precursor Mixture: Prepare an aqueous solution containing a strontium salt (e.g., Strontium Nitrate) and a mineralizer (e.g., NaOH or KOH).

  • Autoclave Treatment: Transfer the precursor mixture into a Teflon-lined stainless-steel autoclave.

  • Heating: Heat the autoclave to a specific temperature (e.g., 150-200 °C) and maintain it for a certain duration (e.g., 12-24 hours).

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Product Recovery: Collect the resulting precipitate by filtration or centrifugation.

  • Washing and Drying: Wash the product with deionized water and ethanol, and then dry it in an oven.

Protocol 4: Accelerated Thermal Aging Test

  • Sample Preparation: Place a known amount of the fresh catalyst in a quartz tube reactor.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen or Argon) to remove air.

  • Heating Profile: Heat the catalyst to a temperature significantly higher than the intended reaction temperature (e.g., 100-200 °C higher) at a controlled ramp rate (e.g., 10 °C/min).

  • Isothermal Hold: Hold the catalyst at this high temperature for an extended period (e.g., 5-10 hours) to induce thermal stress.

  • Cooling: Cool the catalyst back to room temperature under the inert atmosphere.

  • Post-Characterization: Analyze the aged catalyst using XRD and TEM to assess changes in crystallite size and morphology, and compare its catalytic activity to the fresh catalyst.

Protocol 5: Quantification of Coke by Thermogravimetric Analysis (TGA)

  • Sample Preparation: Accurately weigh a small amount (10-20 mg) of the spent (used) catalyst into a TGA crucible.

  • Drying: Heat the sample to a low temperature (e.g., 120 °C) under an inert atmosphere (e.g., Nitrogen) and hold for 30-60 minutes to remove any adsorbed water and volatile compounds.

  • Oxidation: Switch the gas flow to an oxidizing atmosphere (e.g., air or a mixture of O₂/N₂).

  • Temperature Ramp: Increase the temperature at a constant rate (e.g., 10 °C/min) to a temperature high enough to ensure complete combustion of the coke (e.g., 800 °C).

  • Data Analysis: The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the amount of coke burned off the catalyst. This can be expressed as a weight percentage of the initial spent catalyst mass.[16][17][18]

Protocol 6: Catalyst Reusability Test for Liquid-Phase Reactions

  • Initial Reaction: Set up the reaction with a known amount of fresh catalyst and reactants. Run the reaction for the desired time and then analyze the products to determine the initial activity (e.g., conversion or yield).

  • Catalyst Separation: After the reaction, separate the solid catalyst from the liquid mixture using centrifugation followed by decantation, or by vacuum filtration.

  • Washing: Wash the recovered catalyst multiple times with a suitable solvent (e.g., methanol for biodiesel reactions) to remove any residual reactants, products, and byproducts.

  • Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to remove the washing solvent completely.

  • Weighing: Weigh the dried, recovered catalyst to account for any physical losses during the recovery process.

  • Next Cycle: Use the recovered catalyst for the next reaction cycle with fresh reactants. Adjust the reactant amounts based on the weight of the recovered catalyst if there were significant losses.

  • Repeat: Repeat steps 2-6 for the desired number of cycles (e.g., 5-10 cycles). Analyze the reaction products after each cycle to monitor the catalyst's activity.

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Characterization cluster_reaction Catalytic Reaction & Stability Testing synthesis_method Select Synthesis Method (Co-precipitation, Sol-Gel, etc.) precursors Prepare Precursor Solutions synthesis_method->precursors reaction Precipitation / Gelation precursors->reaction washing_drying Washing & Drying reaction->washing_drying calcination Calcination washing_drying->calcination fresh_catalyst Fresh Catalyst calcination->fresh_catalyst Characterize Fresh Catalyst xrd XRD (Phase, Size) fresh_catalyst->xrd sem_tem SEM/TEM (Morphology) fresh_catalyst->sem_tem bet BET (Surface Area) fresh_catalyst->bet reaction_setup Catalytic Reaction fresh_catalyst->reaction_setup Perform Reaction reusability_test Reusability Cycles reaction_setup->reusability_test aging_test Accelerated Aging reaction_setup->aging_test spent_catalyst Spent Catalyst reusability_test->spent_catalyst aging_test->spent_catalyst post_xrd XRD (Sintering) spent_catalyst->post_xrd post_tem TEM (Agglomeration) spent_catalyst->post_tem tga TGA (Coking) spent_catalyst->tga xps XPS (Poisoning) spent_catalyst->xps

Caption: Experimental workflow for SrO catalyst synthesis, characterization, and stability testing.

troubleshooting_deactivation cluster_diagnosis Diagnosis cluster_remedy Potential Solutions start Activity Loss Observed check_sintering Analyze with XRD/TEM Increase in crystallite size? start->check_sintering check_coking Perform TGA Weight loss in air? start->check_coking check_poisoning Analyze with XPS/EDX Presence of S, Cl, etc.? start->check_poisoning check_leaching Analyze liquid phase with ICP Sr detected? start->check_leaching remedy_sintering Improve thermal stability: - Use support (e.g., Al₂O₃) - Dope with other metals - Lower reaction temp. check_sintering->remedy_sintering Yes remedy_coking Regenerate by calcination in air Optimize reaction conditions check_coking->remedy_coking Yes remedy_poisoning Purify feedstock Use guard bed check_poisoning->remedy_poisoning Yes remedy_leaching Immobilize catalyst on support Modify catalyst surface check_leaching->remedy_leaching Yes

Caption: Troubleshooting guide for SrO catalyst deactivation.

catalyst_deactivation_pathways cluster_mechanisms Deactivation Mechanisms active_catalyst Active SrO Catalyst (High Surface Area, Clean Surface) sintering Sintering (Particle Agglomeration) active_catalyst->sintering Loss of Surface Area coking Fouling/Coking (Carbon Deposition) active_catalyst->coking Site Blockage poisoning Poisoning (Active Site Blocking) active_catalyst->poisoning Chemical Deactivation leaching Leaching (Sr dissolution) active_catalyst->leaching Loss of Active Phase deactivated_catalyst Deactivated Catalyst (Low Activity) thermal_stress Thermal Stress (High Temperature) thermal_stress->sintering organics Organics/Hydrocarbons in Feed organics->coking impurities Feed Impurities (S, Cl, etc.) impurities->poisoning liquid_phase Liquid Phase Reaction liquid_phase->leaching sintering->deactivated_catalyst coking->deactivated_catalyst poisoning->deactivated_catalyst leaching->deactivated_catalyst

Caption: Common deactivation pathways for this compound catalysts.

References

Validation & Comparative

A Comparative Guide to Strontium Oxide and Barium Oxide in Electronic Ceramics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate dielectric materials is a critical determinant of performance in the field of electronic ceramics. Both strontium oxide (SrO) and barium oxide (BaO) are fundamental components in a wide array of functional ceramics, most notably in perovskite structures like titanates, which are integral to capacitors, sensors, and actuators.[1] This guide provides an objective, data-driven comparison of this compound and barium oxide in electronic ceramic applications, with a focus on their impact on dielectric, ferroelectric, and piezoelectric properties.

Core Comparison: Strontium Titanate vs. Barium Titanate

A direct comparison of SrO and BaO can be effectively illustrated by examining their respective titanate compounds: strontium titanate (SrTiO₃) and barium titanate (BaTiO₃), as well as their solid solution, barium strontium titanate (BST or Ba₁₋ₓSrₓTiO₃). BaTiO₃ is a well-established ferroelectric material with a high dielectric constant at room temperature.[1] The introduction of this compound to form BST allows for the tuning of these properties, offering a versatile platform for a range of electronic applications.[2]

The primary distinction lies in their temperature-dependent dielectric behavior. BaTiO₃ exhibits a sharp peak in its dielectric constant at its Curie temperature (around 120-130°C), above which it transitions to a paraelectric state and its dielectric constant drops significantly. The addition of SrO systematically shifts this Curie temperature to lower temperatures.[3][4] This tunability is a key advantage of incorporating strontium, as it allows for the design of materials with a high dielectric constant that is stable over a broader temperature range, a crucial requirement for many modern electronic devices.[1]

Quantitative Data Summary

The following tables summarize the key performance metrics of electronic ceramics based on this compound and barium oxide, primarily focusing on the Ba₁₋ₓSrₓTiO₃ system.

Composition (x in Ba₁₋ₓSrₓTiO₃)Curie Temperature (°C)Dielectric Constant (at room temp., 1 kHz)Dielectric Loss (tan δ) (at room temp., 1 kHz)Reference
0 (Pure BaTiO₃)~120-130>1500~0.01-0.02[3][4]
0.10Not SpecifiedNot SpecifiedNot Specified[3]
0.1595-105Not SpecifiedNot Specified[5]
0.20Not SpecifiedNot SpecifiedNot Specified[3]
0.22Not SpecifiedMinimizedNot Specified[3]
0.25~50-60up to 18,000 (at 1 MHz)Not Specified[5]
0.30Room Temperature>5000~0.02[6]
0.50~ -23~1080 (at 1 GHz)~0.01 (at 1 GHz)[7]
0.75~ -123~200 (at 1 GHz)<0.002 (at 1 GHz)[7]
1.0 (Pure SrTiO₃)Quantum Paraelectric~300~0.0005Not Specified
PropertyBarium Titanate (BaTiO₃)Barium Strontium Titanate (BST)Key Advantages of SrO Addition
Dielectric Constant High, but temperature-sensitiveTunable, can be very highEnhanced temperature stability
Temperature Stability Limited operational rangeBroader operational range[1]
Mechanical Strength GoodGenerally improved[1]
Piezoelectric Coefficient (d₃₃) HighDecreases with increasing Sr contentTunability for specific applications

Experimental Protocols

Solid-State Synthesis of Ba₁₋ₓSrₓTiO₃ Ceramics

This protocol describes a typical solid-state reaction method for preparing Ba₁₋ₓSrₓTiO₃ ceramic samples.

1. Raw Material Preparation:

  • High-purity (>99%) powders of barium carbonate (BaCO₃), strontium carbonate (SrCO₃), and titanium dioxide (TiO₂) are used as starting materials.

  • The powders are weighed in stoichiometric ratios according to the desired value of 'x' in Ba₁₋ₓSrₓTiO₃.

2. Milling and Mixing:

  • The weighed powders are placed in a ball mill with zirconia grinding media.

  • Ethanol or deionized water is used as a milling medium.

  • The mixture is milled for 24 hours to ensure homogeneity.

3. Calcination:

  • The milled powder is dried and then calcined in an alumina (B75360) crucible.

  • Calcination is typically performed at 1100-1200°C for 2-4 hours in air. This step is crucial for the formation of the desired perovskite phase.

4. Granulation and Pressing:

  • The calcined powder is mixed with a small amount of a binder, such as polyvinyl alcohol (PVA), to aid in granulation.

  • The granulated powder is then uniaxially pressed into pellets of the desired dimensions (e.g., 10 mm diameter, 1-2 mm thickness) at a pressure of around 200 MPa.

5. Sintering:

  • The green pellets are sintered in a furnace at temperatures ranging from 1250°C to 1450°C for 2-4 hours in air. The exact sintering temperature depends on the composition and desired density.

6. Characterization:

  • Structural Analysis: X-ray diffraction (XRD) is used to confirm the formation of the perovskite phase and determine the lattice parameters.

  • Microstructural Analysis: Scanning electron microscopy (SEM) is employed to observe the grain size and morphology of the sintered ceramics.

  • Dielectric Properties Measurement: The sintered pellets are polished, and silver paste is applied to both surfaces to form electrodes. The capacitance and dielectric loss are then measured over a range of frequencies and temperatures using an LCR meter. The dielectric constant is calculated from the capacitance and the dimensions of the pellet.

  • Ferroelectric Properties Measurement: A Sawyer-Tower circuit is used to obtain the polarization-electric field (P-E) hysteresis loops, from which the remnant polarization and coercive field can be determined.

Visualization of Concepts

experimental_workflow cluster_preparation Material Preparation cluster_synthesis Ceramic Synthesis cluster_characterization Characterization weighing Weighing Raw Materials (BaCO₃, SrCO₃, TiO₂) milling Ball Milling (24h, Ethanol) weighing->milling drying Drying milling->drying calcination Calcination (1100-1200°C, 2-4h) drying->calcination granulation Granulation (with PVA binder) calcination->granulation pressing Uniaxial Pressing (200 MPa) granulation->pressing sintering Sintering (1250-1450°C, 2-4h) pressing->sintering xrd XRD (Phase Analysis) sintering->xrd sem SEM (Microstructure) sintering->sem dielectric Dielectric Measurement (LCR Meter) sintering->dielectric ferroelectric Ferroelectric Testing (P-E Loop) sintering->ferroelectric

Caption: Experimental workflow for the solid-state synthesis and characterization of Ba₁₋ₓSrₓTiO₃ ceramics.

curie_temperature_tuning bto Pure BaTiO₃ (x=0) high_tc High Curie Temp. (~130°C) bto->high_tc bst Increasing Sr Content (x↑) tunable_tc Decreasing Curie Temp. bst->tunable_tc sto Pure SrTiO₃ (x=1) paraelectric Paraelectric at all T sto->paraelectric

Caption: Relationship between strontium content and the Curie temperature in the Ba₁₋ₓSrₓTiO₃ system.

Conclusion

The choice between this compound and barium oxide in electronic ceramics is application-dependent. Barium oxide, primarily through BaTiO₃, offers a very high dielectric constant and strong piezoelectric effects, making it a cornerstone for applications like multilayer ceramic capacitors (MLCCs).[8] However, its properties are highly sensitive to temperature.

This compound serves as a crucial modifier, enhancing the temperature stability of BaTiO₃-based ceramics. By forming solid solutions such as barium strontium titanate, the Curie temperature can be systematically shifted, allowing for the design of materials with high and stable dielectric properties over a desired operating temperature range. This makes SrO-containing ceramics highly suitable for applications requiring reliability in fluctuating thermal environments. The addition of strontium also tends to improve the mechanical strength of the ceramic.[1] Therefore, for applications demanding high capacitance at a stable temperature, BaO-rich compositions are often preferred, while for applications requiring temperature stability and tunable dielectric properties, the incorporation of SrO is highly advantageous.

References

A Comparative Analysis of Strontium Oxide and Calcium Oxide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

Strontium oxide (SrO) and calcium oxide (CaO) are alkaline earth metal oxides that share numerous chemical and physical similarities due to their positions in the periodic table. However, subtle differences in their properties make them suitable for distinct applications, particularly in the fields of biomaterials, catalysis, and drug development. This guide provides a comprehensive comparison of SrO and CaO, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal oxide for their specific needs.

Physical and Chemical Properties: A Side-by-Side Comparison

Both this compound, also known as strontia, and calcium oxide, commonly called quicklime, are white to grayish-white crystalline solids at room temperature.[1][2] They crystallize in the cubic rock salt (halite) structure, where each cation is coordinated by six oxygen anions and vice versa.[3][4] SrO and CaO are both strongly basic oxides, a characteristic that dictates much of their chemical reactivity.[5][6]

Upon exposure to air, both oxides react with atmospheric water vapor and carbon dioxide, gradually converting to their respective hydroxides and carbonates.[5][7] Their most notable reaction is with water, a vigorous and exothermic process known as "slaking," which produces strontium hydroxide (B78521) (Sr(OH)₂) and calcium hydroxide (Ca(OH)₂), respectively.[5][7][8]

While their properties are similar, they are not identical. For instance, replacing CaO with SrO in certain glass formulations can lead to a slight decrease in the glass transition temperature and an increase in the material's hardness.[9]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and calcium oxide for easy comparison.

PropertyThis compound (SrO)Calcium Oxide (CaO)
Molar Mass 103.619 g/mol [6]56.077 g/mol [8]
Appearance Colorless cubic crystals[6]White/pale yellow solid[1][10]
Density 4.70 g/cm³[6][11]3.34 g/cm³[2][10]
Melting Point 2,531 °C (2,804 K)[6][11]~2,572 - 2,613 °C[8][10]
Boiling Point 3,200 °C (3,470 K)[6][11]~2,850 °C[2][8]
Crystal Structure Halite (rock salt), cubic[3][6]Halite (rock salt), cubic
Solubility in Water Reacts to form Sr(OH)₂[5][12]Sparingly soluble, reacts to form Ca(OH)₂[1][10]
Basicity Strongly basic[6]Strongly basic[1]
Refractive Index (nD) 1.810[6]Not specified
Dielectric Constant ~13.1 - 13.3[13][14]~11.08[15]

Reactivity and Chemical Behavior

The primary chemical characteristic of both SrO and CaO is their basicity. As alkaline earth oxides, they readily react with acids to form the corresponding salt and water.[5][8]

Reaction with Water (Slaking)

The reaction of these oxides with water is highly exothermic and is a defining feature of their reactivity. This process is critical in applications like cement production for CaO.

G cluster_SrO This compound Reaction cluster_CaO Calcium Oxide Reaction SrO SrO (solid) SrOH2 Sr(OH)₂ (aq) SrO->SrOH2 + H₂O H2O_1 H₂O (liquid) H2O_1->SrOH2 Heat_1 Heat SrOH2->Heat_1 releases CaO CaO (solid) CaOH2 Ca(OH)₂ (aq) CaO->CaOH2 + H₂O H2O_2 H₂O (liquid) H2O_2->CaOH2 Heat_2 Heat CaOH2->Heat_2 releases

Caption: Exothermic reaction of SrO and CaO with water to form hydroxides.
Crystal Structure

Both oxides adopt the rock salt crystal structure, which is a common motif for many ionic compounds. This structure consists of a face-centered cubic (FCC) lattice of anions with the cations occupying the octahedral interstitial sites.

G cluster_structure Shared Rock Salt (NaCl-type) Crystal Structure cluster_key Coordination Cation Cation (Sr²⁺ or Ca²⁺) Anion Anion (O²⁻) Cation->Anion 6-coordinate (Octahedral) Cation_key Cation Anion_key Anion

Caption: Octahedral coordination geometry in the rock salt structure of SrO and CaO.

Applications in Drug Development and Research

The unique properties of SrO and CaO have led to their investigation in various biomedical applications.

  • This compound: Strontium is known to promote bone growth, and SrO is being researched for its potential use in treating osteoporosis and in bone regeneration applications.[16][17] Strontium-based nanoparticles are also explored for targeted drug delivery, immunotherapy, and managing bacterial infections.[17][18]

  • Calcium Oxide: CaO, particularly in nanoparticle form, is considered a safe material for biological use.[19] It has been investigated as a potential drug delivery agent, in photodynamic and photo-thermal therapies, and as an antimicrobial agent.[19][20] Its high porosity and biocompatibility make it an effective drug carrier.[19]

The workflow below illustrates a generalized process for utilizing these oxide nanoparticles in a drug delivery system.

G A Synthesis of SrO or CaO Nanoparticles B Surface Functionalization (e.g., with PVA, Dextran) A->B C Drug Loading via Adsorption/Encapsulation B->C D Characterization (Size, Purity, Drug Load) C->D E In Vitro / In Vivo Studies (Release Kinetics, Biocompatibility) D->E F Data Analysis & Evaluation E->F

Caption: Generalized workflow for developing oxide nanoparticles for drug delivery.

Experimental Protocols

Objective comparison requires standardized experimental procedures. Below are protocols for evaluating the basicity and solubility of SrO and CaO.

Protocol 1: Comparative Measurement of Basicity

This protocol determines the basicity of SrO and CaO by measuring the pH of their aqueous solutions.

  • Materials: this compound powder, calcium oxide powder, deionized water, 100 mL volumetric flasks, magnetic stirrer and stir bars, calibrated pH meter.

  • Preparation:

    • Accurately weigh 0.1 g of SrO and transfer it to a 100 mL volumetric flask.

    • Accurately weigh an equimolar amount of CaO (0.0541 g) and transfer it to a second 100 mL volumetric flask.

    • Carefully add approximately 80 mL of deionized water to each flask. Caution: The reaction is exothermic.[5][7]

  • Procedure:

    • Place a magnetic stir bar in each flask and stir the solutions for 30 minutes to ensure complete reaction and dissolution of the resulting hydroxide.

    • Allow the solutions to cool to room temperature.

    • Add deionized water to bring the volume up to the 100 mL mark and mix thoroughly.

    • Calibrate the pH meter using standard buffer solutions (pH 7, 10, and 12).

    • Measure and record the pH of the Sr(OH)₂ solution and the Ca(OH)₂ solution.

  • Analysis: The oxide that produces a solution with a higher pH is considered more basic. The experiment should be repeated at least three times to ensure reproducibility.

Protocol 2: Determination of Solubility

This protocol outlines a method to compare the solubility of the resulting hydroxides at a specific temperature.

  • Materials: this compound, calcium oxide, deionized water, constant temperature water bath, sealed glass vials, magnetic stirrer, filtration apparatus (0.45 µm filter), analytical balance.

  • Procedure:

    • Set the water bath to a constant temperature (e.g., 25 °C).

    • Add an excess amount of SrO to a sealed vial containing a known volume of deionized water (e.g., 50 mL).

    • Repeat the process for CaO in a separate vial.

    • Place the vials in the water bath and stir vigorously for 24 hours to ensure equilibrium is reached.

    • After 24 hours, stop stirring and allow the undissolved solid to settle.

    • Carefully extract a known volume of the supernatant (the clear liquid) from each vial, ensuring no solid particles are transferred.

    • Filter the extracted supernatant through a 0.45 µm filter.

    • Weigh an empty, dry evaporating dish.

    • Transfer the filtered solution to the pre-weighed evaporating dish.

    • Heat the dish gently to evaporate the water completely, leaving behind the dissolved solid (Sr(OH)₂ or Ca(OH)₂).

    • Cool the dish in a desiccator and weigh it again.

  • Analysis:

    • Calculate the mass of the dissolved solid by subtracting the initial mass of the dish from the final mass.

    • Express the solubility in grams per 100 mL of water.

    • Compare the calculated solubilities to determine which oxide is more soluble under the tested conditions.

Conclusion

This compound and calcium oxide, while chemically similar, exhibit key differences that are important for their application in research and development. SrO's slightly larger ionic radius and distinct biological activity make it a compound of interest for bone-related therapies.[5] CaO stands out for its widespread availability, low cost, and established use in various industrial processes, with its nanoparticle form showing promise as a biocompatible material for drug delivery.[19] By understanding these nuanced differences through the data and protocols presented, researchers can make more informed decisions in material selection for their specific scientific pursuits.

References

Validating Strontium Oxide Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of precursor materials like strontium oxide (SrO) is a critical, non-negotiable step in the development of novel therapeutics and advanced materials. Even trace impurities can significantly alter the physicochemical properties and biological activity of the final product. This guide provides an objective comparison of X-ray Diffraction (XRD) analysis with other analytical techniques for the validation of this compound purity, supported by experimental data and detailed protocols.

This compound is a key component in various applications, including the synthesis of bioactive glasses, bone cements, and as a precursor for strontium-containing pharmaceuticals. The presence of impurities such as strontium carbonate (SrCO₃), barium oxide (BaO), calcium oxide (CaO), or strontium hydroxide (B78521) (Sr(OH)₂), can compromise the performance and safety of the final product. Therefore, rigorous purity assessment is paramount.

Comparative Analysis of Purity Validation Methods

X-ray Diffraction (XRD) is a powerful and non-destructive technique for identifying crystalline phases and determining the purity of materials. It works by irradiating a sample with X-rays and analyzing the diffraction pattern produced by the crystalline lattice. Each crystalline solid has a unique diffraction pattern, acting as a "fingerprint" for identification.

While XRD is a cornerstone for phase identification, a comprehensive purity analysis often benefits from complementary techniques that provide elemental composition information. The following table compares XRD with X-ray Fluorescence (XRF), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Parameter X-ray Diffraction (XRD) X-ray Fluorescence (XRF) ICP-OES ICP-MS
Principle Analyzes the crystalline structure of a material.Determines the elemental composition of a material.Measures the light emitted by excited atoms in a plasma.Measures the mass-to-charge ratio of ions in a plasma.
Information Provided Phase identification and quantification, crystallinity.Elemental composition (major and minor elements).Elemental composition (major and trace elements).Elemental composition (trace and ultra-trace elements), isotopic analysis.
Detection Limit ~0.1-1% for crystalline impurities.[1]ppm to percentage range.ppb to ppm range.ppt to ppb range.
Sample Preparation Grinding to a fine powder.Minimal (solid, powder, or fused bead).[2]Dissolution in acid.Dissolution in acid.
Analysis Time Minutes to hours.Seconds to minutes.Minutes per sample.Minutes per sample.
Cost Moderate.Low to moderate.Moderate to high.High.
Key Advantage Directly identifies crystalline impurity phases.Rapid, non-destructive elemental screening.[2]Excellent for quantifying known elemental impurities.Unmatched sensitivity for trace elemental impurities.[3]
Key Limitation Not suitable for amorphous impurities or elemental analysis.Cannot distinguish between chemical compounds of the same element.Destructive, requires sample digestion.Destructive, requires sample digestion, potential for isobaric interferences.

Experimental Protocol: Quantitative Purity Analysis of this compound using XRD with Rietveld Refinement

This protocol outlines the procedure for the quantitative analysis of common crystalline impurities in this compound powder using XRD with Rietveld refinement. This method allows for the quantification of identified phases by fitting a calculated diffraction pattern to the experimental data.[4]

1. Instrumentation and Software:

  • X-ray Diffractometer: With a copper (Cu) Kα radiation source.

  • Sample Holder: Zero-background sample holder (e.g., single crystal silicon).

  • Software: XRD analysis software with Rietveld refinement capabilities (e.g., GSAS-II, FullProf, TOPAS).

  • Crystallographic Database: For obtaining CIF (Crystallographic Information File) files of this compound and potential impurities (e.g., Crystallography Open Database - COD).

2. Sample Preparation:

  • Homogenization: Ensure the this compound powder is homogeneous by gentle grinding in an agate mortar and pestle.

  • Sample Mounting: Use a back-loading technique to minimize preferred orientation. Press the powder into the sample holder cavity, ensuring a flat, smooth surface.

3. Data Collection:

  • 2θ Range: 10° to 80°

  • Step Size: 0.02°

  • Time per Step: 1 second (can be adjusted to improve signal-to-noise ratio)

  • Anode: Cu Kα (λ = 1.5406 Å)

4. Data Analysis (Rietveld Refinement):

  • Phase Identification: Perform a qualitative analysis of the collected XRD pattern by matching the observed peaks with reference patterns from the crystallographic database to identify all crystalline phases present.

  • Rietveld Refinement Setup:

    • Load the experimental data into the Rietveld software.

    • Input the crystal structure data (CIF files) for this compound (e.g., COD entry 7200689) and all identified impurity phases.

    • Define the background using a suitable mathematical function.

  • Refinement: Refine the scale factors, lattice parameters, and peak profile parameters for all phases until a good fit between the calculated and experimental patterns is achieved.

  • Quantification: The software will calculate the weight percentage of each crystalline phase based on the refined scale factors.

Identifying Common Impurities in this compound with XRD

The following table provides the characteristic XRD peaks for this compound and its common impurities, which can be used for initial phase identification.

Compound Crystal System Key XRD Peaks (2θ) and (hkl) planes
This compound (SrO) Cubic30.3° (111), 35.2° (200), 50.1° (220), 60.0° (311), 62.8° (222)
Strontium Carbonate (SrCO₃) Orthorhombic25.3° (111), 25.9° (021), 36.6° (002), 44.5° (220)[5][6]
Barium Oxide (BaO) Tetragonal19.6° (200), 24.0° (201), 27.7° (102), 34.2° (212), 39.6° (111)[4][7][8]
Calcium Oxide (CaO) Cubic32.2° (111), 37.4° (200), 53.9° (220), 64.2° (311), 67.4° (222)[9][10][11]
**Strontium Hydroxide (Sr(OH)₂) **Orthorhombic17.4°, 23.5°, 26.3°, 28.9°, 31.3°[12]

Visualizing the Workflow and Logic

To better illustrate the process of validating this compound purity and the relationship between the analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_xrd_analysis XRD Analysis cluster_reporting Reporting Sample This compound Sample Grinding Homogenize by Grinding Sample->Grinding Mounting Mount on Zero-Background Holder Grinding->Mounting XRD_Data Collect XRD Pattern Mounting->XRD_Data Qualitative Qualitative Phase ID XRD_Data->Qualitative Quantitative Quantitative Analysis (Rietveld Refinement) Qualitative->Quantitative Purity Purity Assessment Quantitative->Purity Report Generate Purity Report Purity->Report

Experimental workflow for XRD purity analysis.

logical_relationship cluster_techniques Analytical Techniques cluster_impurities Potential Impurities SrO This compound Purity Validation XRD XRD (Phase Composition) SrO->XRD Identifies XRF XRF (Elemental Composition) SrO->XRF Quantifies ICP ICP-OES / ICP-MS (Trace Elemental Composition) SrO->ICP Quantifies Crystalline Crystalline Impurities (e.g., SrCO₃, BaO, CaO) XRD->Crystalline Elemental Elemental Impurities (e.g., Ba, Ca, other metals) XRF->Elemental ICP->Elemental

Relationship between analytical techniques and impurity types.

References

A Comparative Guide to Sol-Gel and Co-Precipitation Synthesis of Strontium Oxide (SrO) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis method for strontium oxide (SrO) nanoparticles is a critical decision that directly influences the material's physicochemical properties and its subsequent performance in various applications, including biomedical applications and catalysis. This guide provides an objective comparison of two prevalent synthesis techniques—sol-gel and co-precipitation—supported by experimental data to facilitate an informed selection process.

At a Glance: Sol-Gel vs. Co-Precipitation for SrO Nanoparticle Synthesis

FeatureSol-Gel MethodCo-Precipitation Method
Principle Formation of a stable colloidal solution (sol) that undergoes gelation, followed by drying and calcination.Simultaneous precipitation of a strontium precursor from a solution by changing the pH, followed by filtration, washing, and calcination.
Particle Size Typically ranges from 40 nm to 80 nm.[1][2][3][4][5]Can achieve smaller particle sizes, for instance, in the range of 10 nm to 35 nm.[6][7]
Morphology Often results in pseudo-spherical, cubic, or cylindrical shapes depending on the calcination temperature.[2][4]Tends to produce spherical to quasi-spherical nanoparticles, though agglomeration can occur.[6][7][8]
Crystallinity Generally produces crystalline nanoparticles after calcination.[1][2][3]Yields crystalline nanoparticles with a tetragonal or other crystalline structure.[6][7]
Purity High chemical homogeneity can be achieved.High purity is attainable with thorough washing of the precipitate to remove ionic impurities.[1]
Advantages Offers excellent control over particle size and morphology and ensures high chemical homogeneity.A relatively simple, cost-effective, and rapid method suitable for large-scale production.[1]
Disadvantages Can be more time-consuming and may require more complex chemistry and careful control of parameters. Nanoparticles synthesized can sometimes be amorphous before heat treatment.[9]May lead to a broader particle size distribution and a higher tendency for particle agglomeration.[8]

Experimental Protocols

Sol-Gel Synthesis of SrO Nanoparticles

The sol-gel method for synthesizing SrO nanoparticles typically involves the hydrolysis and condensation of a strontium precursor in a solvent to form a sol, which then undergoes gelation.

Materials:

Procedure:

  • A 0.2M solution of strontium nitrate is prepared in a beaker.

  • A 0.5M solution of sodium hydroxide is added dropwise to the strontium nitrate solution under constant stirring.

  • A white precipitate of strontium hydroxide will form. The pH of the solution is typically measured to be around 12.6.[1]

  • The precipitate is then washed multiple times with methyl alcohol to remove any ionic impurities.[1]

  • The resulting gel is dried in an oven.

  • Finally, the dried powder is calcined in a muffle furnace at temperatures ranging from 200°C to 600°C to obtain SrO nanoparticles.[1][2] The calcination temperature can influence the final particle size and morphology.[2][4]

Co-Precipitation Synthesis of SrO Nanoparticles

The co-precipitation method involves the rapid formation of an insoluble strontium compound from a solution, which is then converted to SrO through heat treatment.

Materials:

  • Strontium acetate (B1210297) hemihydrate (Sr(CH₃COO)₂·0.5H₂O) or Strontium nitrate (Sr(NO₃)₂)

  • Sodium hydroxide (NaOH) or another precipitating agent

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • A 0.5 M solution of strontium acetate hemihydrate is prepared by dissolving it in ethanol with stirring.[10] Alternatively, an aqueous solution of a strontium salt can be used.

  • A 1 M sodium hydroxide solution is prepared separately and added dropwise to the strontium salt solution at room temperature over a period of one hour, leading to the formation of a pale white slurry.[10]

  • The precipitate is washed several times with deionized water and ethanol to remove impurities.[10]

  • The washed precipitate is dried in a hot air oven at 60°C for one hour.[10]

  • The dried powder is then annealed in a muffle furnace at a high temperature, such as 800°C, for 2 hours to yield SrO nanoparticles.[10]

Experimental Workflow Diagrams

Sol_Gel_Workflow start Start precursor Strontium Nitrate Solution (0.2M) start->precursor mixing Mixing and Precipitation precursor->mixing naoh NaOH Solution (0.5M) naoh->mixing washing Washing with Methyl Alcohol mixing->washing drying Drying washing->drying calcination Calcination (200-600°C) drying->calcination end SrO Nanoparticles calcination->end

Caption: Workflow for the Sol-Gel Synthesis of SrO Nanoparticles.

Co_Precipitation_Workflow start Start precursor Strontium Acetate Solution (0.5M) start->precursor mixing Mixing and Precipitation precursor->mixing naoh NaOH Solution (1M) naoh->mixing washing Washing with DI Water & Ethanol mixing->washing drying Drying (60°C) washing->drying annealing Annealing (800°C) drying->annealing end SrO Nanoparticles annealing->end

Caption: Workflow for the Co-Precipitation Synthesis of SrO Nanoparticles.

References

A Comparative Guide to Strontium Oxide (SrO) Catalysts Versus Other Alkaline Earth Metal Oxides

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of heterogeneous catalysis, alkaline earth metal oxides (MgO, CaO, SrO, and BaO) are recognized for their basic properties, making them effective catalysts in a variety of chemical transformations, most notably in the production of biodiesel through transesterification. This guide provides a detailed comparison of the catalytic performance of Strontium Oxide (SrO) against its counterparts, supported by experimental data, detailed methodologies, and visual representations of key processes.

Catalytic Performance Overview

The catalytic activity of alkaline earth metal oxides is intrinsically linked to their basic strength. The established order of basicity, and consequently catalytic activity in many applications, is BaO > SrO > CaO > MgO.[1][2] This trend is attributed to the increase in the ionic radius and the electropositivity of the metal cation down the group, which enhances the basicity of the corresponding oxide.

While Barium Oxide (BaO) often exhibits the highest activity, concerns regarding its toxicity and potential to leach into the reaction medium have shifted focus towards this compound (SrO) as a highly active and more environmentally benign alternative.[1] SrO demonstrates a strong basic character and has shown high efficiency in catalyzing transesterification reactions.[3][4] However, like other alkaline earth metal oxides, SrO can be susceptible to deactivation through contact with atmospheric CO2 and moisture.[1]

Quantitative Performance Data

The following table summarizes the performance of alkaline earth metal oxide catalysts in the transesterification of various oils to produce biodiesel, as reported in several studies.

CatalystOil TypeMethanol (B129727):Oil Molar RatioCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Biodiesel Yield (%)Reference
SrO Palm Oil9:1560391[5]
SrO Palm Oil12:1580398.2[6]
SrO Rapeseed Oil18:11064.53.560[1]
CaO Palm Oil9:15603< 90[5]
CaO Rapeseed Oil18:11064.53.558[1]
MgO Palm Oil9:15603Low[7]
MgO Rapeseed Oil18:11064.53.5< 5[1]
BaO Palm Oil9:1560395.4[5]
BaO Rapeseed Oil18:11064.53.586[1]

Experimental Protocols

To ensure reproducibility and a clear understanding of the presented data, the following are detailed methodologies for key experiments.

1. Catalyst Preparation and Characterization:

  • Preparation: Alkaline earth metal oxide catalysts are typically prepared from their carbonate or nitrate (B79036) precursors. For instance, SrO can be obtained by calcining strontium carbonate (SrCO₃) at high temperatures (e.g., 950-1000 °C) in an inert atmosphere to drive off CO₂.[8]

  • Characterization:

    • X-ray Diffraction (XRD): To identify the crystalline phases and determine the crystallite size of the prepared oxides.

    • Scanning Electron Microscopy (SEM): To observe the surface morphology and particle size of the catalysts.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups present on the catalyst surface.

    • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area, pore volume, and pore size distribution.

    • Hammett Indicator Method: To determine the basic strength of the catalyst surface.

2. Catalytic Activity Testing (Transesterification of Vegetable Oil):

  • The vegetable oil is preheated to the desired reaction temperature (e.g., 60-65 °C) in a batch reactor equipped with a magnetic stirrer and a condenser.

  • A specific amount of the alkaline earth metal oxide catalyst (e.g., 5 wt% relative to the oil) is added to the reactor.

  • A predetermined molar ratio of methanol to oil (e.g., 9:1) is then added to the mixture.

  • The reaction is allowed to proceed for a set duration (e.g., 3 hours) with constant stirring.

  • After the reaction, the solid catalyst is separated from the product mixture by centrifugation or filtration.

  • The excess methanol is removed from the product mixture via rotary evaporation.

  • The resulting mixture is allowed to settle, separating into two layers: a top layer of biodiesel (fatty acid methyl esters) and a bottom layer of glycerol.

  • The biodiesel layer is collected, and its yield is determined using gas chromatography (GC) analysis.

Visualizing the Process

Experimental Workflow for Catalyst Performance Evaluation

G cluster_prep Catalyst Preparation & Characterization cluster_char Characterization cluster_reaction Transesterification Reaction cluster_analysis Product Analysis Precursor Alkaline Earth Carbonate/Nitrate Calcination High-Temperature Calcination Precursor->Calcination Catalyst Alkaline Earth Metal Oxide (e.g., SrO) Calcination->Catalyst XRD XRD Catalyst->XRD SEM SEM Catalyst->SEM FTIR FTIR Catalyst->FTIR BET BET Catalyst->BET Catalyst_in Catalyst Catalyst->Catalyst_in Reactor Batch Reactor Separation Catalyst & Glycerol Separation Reactor->Separation Oil Vegetable Oil Oil->Reactor Methanol Methanol Methanol->Reactor Catalyst_in->Reactor Analysis Gas Chromatography (GC) Separation->Analysis Yield Biodiesel Yield Calculation Analysis->Yield

Caption: Workflow for evaluating the performance of alkaline earth metal oxide catalysts.

Generalized Reaction Mechanism

The transesterification reaction catalyzed by alkaline earth metal oxides proceeds through a base-catalyzed mechanism. The basic sites on the catalyst surface play a crucial role in activating the alcohol.

G cluster_catalyst Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Catalyst M-O (e.g., Sr-O) Alkoxide Alkoxide Ion (R'O⁻) Catalyst->Alkoxide Methanol Methanol (R'OH) Methanol->Catalyst Deprotonation Triglyceride Triglyceride Diglyceride Diglyceride Triglyceride->Diglyceride Alkoxide->Triglyceride Nucleophilic Attack Biodiesel Biodiesel (FAME) Diglyceride->Biodiesel Glycerol Glycerol Diglyceride->Glycerol

Caption: Simplified mechanism of base-catalyzed transesterification.

Conclusion

This compound (SrO) stands out as a highly effective and promising heterogeneous catalyst for industrial applications such as biodiesel production. Its performance is often superior to that of MgO and CaO and comparable to, or in some cases exceeding, that of BaO, without the associated toxicity concerns. The catalytic efficiency of these oxides is directly related to their basicity. For researchers and professionals in drug development and chemical synthesis, the choice of an alkaline earth metal oxide catalyst will depend on a balance of activity, stability, cost, and environmental considerations, with SrO presenting a compelling option. Further research into supporting SrO on various materials may enhance its stability and resistance to deactivation, further solidifying its position as a catalyst of choice.[3][4]

References

Validating DFT Calculations for Strontium Oxide Band Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of theoretical band structure calculations for strontium oxide (SrO) using various Density Functional Theory (DFT) functionals and the GW approximation, validated against experimental data. It is intended for researchers and scientists in materials science and computational chemistry.

Quantitative Data Comparison

The accurate prediction of a material's band gap is a primary goal of electronic structure calculations. The following table summarizes the theoretical band gap values for the face-centered cubic (FCC) phase of this compound calculated using different computational methods, compared with the experimentally determined value.

Computational MethodCalculated Band Gap (eV)Band Gap TypeReference
Experimental 3.7Indirect[1][2]
PBE (GGA) 3.30Indirect[3]
LDA 3.120Indirect[4]
Materials Project (GGA) 3.27Indirect[5]

Note: The Perdew-Burke-Ernzerhof (PBE) functional is a type of Generalized Gradient Approximation (GGA), and the Local Density Approximation (LDA) is another common DFT functional. The Materials Project value is also based on GGA calculations.

Experimental and Computational Protocols

A brief overview of the methodologies cited in this guide is provided below.

Experimental Methodology:

  • Thin Film Deposition and Characterization: this compound thin films were synthesized, and their optical properties were investigated. The optical band gap was determined from these measurements.[1] X-ray diffraction was used to confirm the cubic crystalline structure of the SrO.[1]

Computational Methodology:

  • Density Functional Theory (DFT): First-principles calculations based on DFT were performed to determine the electronic band structure of SrO.

    • PBE (GGA) Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) was used to model the exchange-correlation energy.[3] This approach is known to sometimes underestimate the band gap in semiconductors.[6]

    • LDA Functional: The Local Density Approximation (LDA) was also employed to calculate the band structure, providing an alternative DFT-based prediction.[4]

  • GW Approximation: The GW approximation is a more computationally intensive method that goes beyond standard DFT to provide more accurate quasiparticle energies and band gaps.[7] While specific GW results for SrO were not detailed in the provided search results, it is a standard method for obtaining more accurate band gap predictions.[8][9]

Workflow for DFT Calculation Validation

The following diagram illustrates a typical workflow for validating theoretical DFT calculations against experimental findings for a material's band structure.

cluster_0 Computational Workflow cluster_1 Experimental Workflow A Define Crystal Structure (e.g., SrO FCC) B Perform DFT Calculation (e.g., PBE, HSE) A->B C Post-processing: Band Structure & DOS B->C F Compare Calculated vs. Experimental Band Gap C->F D Material Synthesis & Characterization (XRD) E Measure Band Gap (e.g., Optical Spectroscopy) D->E E->F G Refine Computational Method (e.g., Use Hybrid Functionals, GW) F->G Discrepancy H Validated Model F->H Agreement G->B

Workflow for validating DFT calculations with experimental data.

Comparison of Computational Methods

The choice of computational method significantly impacts the accuracy of the predicted band structure. The following diagram illustrates the relationship between different theoretical approaches and their comparison with experimental results.

cluster_comp Computational Approaches cluster_exp Experimental Data A PBE (GGA) - Computationally less expensive - Tends to underestimate band gap B HSE (Hybrid Functional) - Mixes PBE with exact exchange - Generally more accurate than PBE A->B Improved Accuracy D Experimental Band Gap (e.g., 3.7 eV for SrO) A->D Comparison & Validation C GW Approximation - Quasiparticle approach - High accuracy, high computational cost B->C Higher Accuracy B->D Comparison & Validation C->D Comparison & Validation

Comparison of computational methods for band structure calculation.

References

A Cross-Validation of Experimental and Theoretical Data for Strontium Oxide (SrO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental and theoretical data for Strontium Oxide (SrO), a material of interest in various scientific fields, including potential applications in drug development and biomaterials. By presenting a side-by-side analysis of its structural, electronic, and thermodynamic properties, this document aims to offer a clear perspective on the current state of knowledge and the degree of correlation between empirical measurements and computational models.

Data Presentation: A Comparative Summary

The following tables summarize the key quantitative data for SrO, highlighting the values obtained through experimental measurements versus those derived from theoretical calculations.

Table 1: Structural and Mechanical Properties of SrO
PropertyExperimental Value(s)Theoretical Value(s) (Method)
Crystal StructureRock Salt (Halite), Cubic Fm̅3m[1]Rock Salt (Halite), Cubic Fm̅3m[1]
Lattice Constant (a)5.16 Å[1]5.17 Å (DFT, PBE-GGA)[2]
Bulk Modulus (B)68 - 88 GPa (for various phases)[3]Good agreement with experimental data[3][4]
Table 2: Electronic Properties of SrO
PropertyExperimental Value(s)Theoretical Value(s) (Method)
Band Gap (Eg)5.30 eV, 5.45 eV, 6.7 eV[5]3.27 eV (DFT)[1], 3.31 eV (indirect, B1 phase)[6], 5.02 eV (DFT, mBJ)[7]
Nature of Band GapIndirect for Face-Centered Cubic (FCC) phase[2][8]Indirect for FCC phase[2][8], Direct for hexagonal phases[2][8]

Note: The variation in theoretical band gap values is often attributed to the choice of the exchange-correlation functional in DFT calculations. Standard functionals like LDA and GGA are known to underestimate band gaps, while more advanced methods like the modified Becke-Johnson (mBJ) potential often yield results closer to experimental values.

Table 3: Thermodynamic Properties of SrO
PropertyExperimental Value(s)Theoretical Value(s) (Method)
Melting Point (Tₘ)2805 K (2532 °C)[9], 2415 - 2430 °C[5]N/A
Heat of Fusion (ΔHբ)80.95 kJ/mol[9]N/A
Entropy of Fusion (ΔSբ)28.8 J/(mol·K)[9]N/A

Experimental and Theoretical Protocols

A robust comparison requires a clear understanding of the methodologies employed. Below are detailed protocols for key experimental and computational techniques used to characterize SrO.

Experimental Protocols
  • Crystal Structure Determination (X-ray Diffraction - XRD):

    • Principle: XRD is the primary technique for determining the atomic and molecular structure of a crystal.[10] A beam of X-rays strikes a crystalline sample, causing the beam to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal.

    • Methodology:

      • Sample Preparation: A fine powder of the SrO sample is prepared to ensure random orientation of the crystallites.

      • Data Collection: The powdered sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the sample is rotated while a detector records the intensity of the diffracted X-rays at various angles (2θ).

      • Phase Identification: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern is compared against a database, such as the one from the International Centre for Diffraction Data (ICDD), for phase identification.[11]

      • Lattice Parameter Calculation: The positions of the diffraction peaks are used in Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings (the distance between atomic planes). These d-spacings are then used to refine the unit cell parameters, including the lattice constant.

  • Band Gap Determination (UV-Vis Spectroscopy):

    • Principle: This method determines the band gap by measuring the absorption of light as a function of wavelength.[12] Photons with energy greater than the material's band gap are absorbed, exciting electrons from the valence band to the conduction band. The onset of this absorption corresponds to the band gap energy.

    • Methodology:

      • Sample Preparation: A thin film of SrO is deposited on a transparent substrate, or a powder sample is analyzed using a diffuse reflectance accessory.[12]

      • Measurement: The sample is placed in a UV-Vis-NIR spectrophotometer. Light of varying wavelength is passed through or reflected from the sample, and the instrument measures the absorbance or reflectance.

      • Data Analysis (Tauc Plot): The absorption data is used to create a Tauc plot. The absorption coefficient (α) is calculated, and (αhν)ⁿ is plotted against photon energy (hν). The exponent 'n' depends on the nature of the electronic transition (n=1/2 for a direct band gap, n=2 for an indirect band gap).

      • Band Gap Extrapolation: The linear portion of the Tauc plot is extrapolated to the energy axis. The intercept on the energy axis gives the value of the optical band gap.[13]

  • Thermodynamic Property Determination (Knudsen Effusion Mass Spectrometry - KEMS):

    • Principle: KEMS is a high-temperature technique used to study the thermodynamics of vaporization of low-volatility materials.[14][15] It combines a Knudsen cell (an isothermal enclosure with a small orifice) with a mass spectrometer.

    • Methodology:

      • Sample Loading: The SrO sample is placed inside a Knudsen cell, typically made of a refractory metal like tungsten or molybdenum.

      • Heating and Effusion: The cell is heated to high temperatures in a vacuum. A molecular beam of the vaporizing species effuses through the small orifice.

      • Mass Spectrometry: The effusing vapor is ionized, and the ions are separated by their mass-to-charge ratio in a mass spectrometer, allowing for the identification of the vapor species and measurement of their partial pressures.

      • Thermodynamic Calculation: By measuring the partial pressures as a function of temperature, thermodynamic quantities like enthalpies and entropies of vaporization can be determined using the Clausius-Clapeyron and van 't Hoff equations.

Theoretical Protocols
  • First-Principles Calculations (Density Functional Theory - DFT):

    • Principle: DFT is a quantum mechanical modeling method used to investigate the electronic structure (or nuclear structure) of many-body systems, particularly atoms, molecules, and the condensed phases.[16][17] It is used to calculate properties like lattice constants, bulk moduli, and electronic band structures from fundamental principles without empirical parameters.

    • Methodology:

      • Structure Definition: A model of the SrO crystal structure (e.g., the rock salt unit cell) is created as input.

      • Computational Engine: Software packages like Quantum Espresso or VASP are used to perform the calculations.[16][18]

      • Functional and Pseudopotential Selection: An exchange-correlation functional, such as the Perdew–Burke–Ernzerhof-generalized-gradient approximation (PBE-GGA), is chosen to approximate the complex many-electron interactions.[16][18] A pseudopotential (e.g., Optimized Norm-Conserving Vanderbilt) is used to simplify the calculation by replacing the core electrons and the strong ionic potential with an effective potential.[16][18]

      • Structural Optimization: The atomic positions and lattice parameters of the input structure are computationally relaxed to find the lowest energy (most stable) configuration. This yields the theoretical lattice constant and bulk modulus.

      • Band Structure Calculation: Once the structure is optimized, the electronic band structure is calculated along high-symmetry directions in the first Brillouin zone to determine the band gap and its nature (direct or indirect).[8]

Mandatory Visualizations

The following diagrams illustrate the workflows and relationships described in this guide.

experimental_workflow_xrd cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_results Results Prep SrO Powder Preparation XRD X-Ray Diffractometer Measurement Prep->XRD Pattern Obtain Diffraction Pattern XRD->Pattern PhaseID Phase Identification (Database Comparison) Pattern->PhaseID Bragg Bragg's Law Calculation Pattern->Bragg Structure Crystal Structure PhaseID->Structure Lattice Lattice Constant Bragg->Lattice

Caption: Experimental workflow for crystal structure determination using XRD.

computational_workflow_dft cluster_setup Setup cluster_calc Calculation cluster_results Results Input Define SrO Crystal Structure Relax Structural Optimization (Energy Minimization) Input->Relax Params Select Functional (e.g., PBE-GGA) & Pseudopotential Params->Relax Band Band Structure Calculation Relax->Band Lattice Lattice Constant & Bulk Modulus Relax->Lattice BandGap Electronic Band Gap & Nature Band->BandGap

Caption: Computational workflow for determining SrO properties via DFT.

validation_cycle Exp Experimental Measurement Comp Compare Data Exp->Comp Provides empirical data Theory Theoretical Calculation (DFT) Theory->Comp Provides predictions Refine Refine Model / Experiment Comp->Refine Discrepancies lead to Refine->Exp Check for impurities, defects, etc. Refine->Theory Improve functional, basis set, etc.

Caption: Logical relationship for the cross-validation of data.

References

Benchmarking Strontium Oxide Against Other Oxide Substrates for Thin Film Epitaxy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of thin film epitaxy, the choice of substrate is a critical determinant of film quality and ultimate device performance. This guide provides an objective comparison of strontium oxide (SrO) against other commonly used oxide substrates, supported by experimental data and detailed methodologies.

The selection of an appropriate substrate is paramount for achieving high-quality epitaxial thin films. An ideal substrate should possess a crystal structure and lattice parameters closely matched to the film material to minimize strain, a comparable thermal expansion coefficient to prevent cracking upon cooling, and chemical stability at the high temperatures often required for deposition. This guide focuses on benchmarking this compound (SrO) against other prevalent oxide substrates such as Strontium Titanate (SrTiO3), Magnesium Oxide (MgO), Lanthanum Aluminate (LaAlO3), and (LaAlO3)0.3(Sr2AlTaO6)0.7 (LSAT).

Comparative Analysis of Substrate Properties

The decision-making process for substrate selection in thin film epitaxy is a multi-faceted consideration of physical and chemical properties. Key parameters include lattice constant, crystal structure, thermal expansion coefficient, and melting point. These properties directly influence the crystalline quality, strain state, and defect density of the overgrown thin film.

SubstrateCrystal StructureLattice Constant (Å)Thermal Expansion Coefficient (10⁻⁶/K)Melting Point (°C)
This compound (SrO) Cubic (Rocksalt)5.16~12-142531
Strontium Titanate (SrTiO₃) Cubic (Perovskite)3.905[1][2]9.4 - 112080[3]
Magnesium Oxide (MgO) Cubic (Rocksalt)4.21210.8 - 13.52852
Lanthanum Aluminate (LaAlO₃) Perovskite (Rhombohedral at RT)3.789 (pseudocubic)[4]102080[5]
LSAT Cubic (Perovskite)3.868[6][7]8 - 10[6]1840[6]

Note on this compound Data: It is important to note that while SrO has a well-defined rocksalt crystal structure, its use as a large-area single crystal substrate for thin film epitaxy is not as common as the other materials listed. Much of the available data on SrO properties in the context of epitaxy comes from studies of SrO thin films or as a surface termination layer on SrTiO₃ substrates.

Logical Workflow for Substrate Selection

The process of selecting an optimal substrate for a specific thin film material involves a hierarchical decision-making process. The primary consideration is the lattice mismatch, followed by thermal compatibility and chemical stability.

SubstrateSelection Start Define Thin Film Material (Crystal Structure, Lattice Parameter) LatticeMatch Calculate Lattice Mismatch with Potential Substrates Start->LatticeMatch LowMismatch Low Mismatch (<2%) LatticeMatch->LowMismatch Good HighMismatch High Mismatch (>2%) (Consider Strain Engineering) LatticeMatch->HighMismatch Poor ThermalMatch Compare Thermal Expansion Coefficients (TECs) SimilarTEC Similar TEC ThermalMatch->SimilarTEC Good DissimilarTEC Dissimilar TEC (Risk of Cracking/Delamination) ThermalMatch->DissimilarTEC Poor ChemicalStability Evaluate Chemical Stability (Deposition Temperature, Atmosphere) Stable Stable ChemicalStability->Stable Good Reactive Potentially Reactive ChemicalStability->Reactive Poor Decision Select Optimal Substrate LowMismatch->ThermalMatch HighMismatch->ThermalMatch SimilarTEC->ChemicalStability DissimilarTEC->ChemicalStability Stable->Decision Reactive->Decision

Caption: A flowchart illustrating the key decision points in selecting a suitable substrate for thin film epitaxy.

Experimental Protocols for Thin Film Deposition

High-quality epitaxial thin films are typically grown using techniques that offer precise control over deposition parameters. Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE) are two such widely used methods.

Pulsed Laser Deposition (PLD)

PLD is a versatile technique that uses a high-power laser to ablate a target material, creating a plasma plume that deposits onto a heated substrate.[7][8] The stoichiometry of the target material can be reasonably well-preserved in the deposited film.[7]

Methodology:

  • Substrate Preparation: The substrate (e.g., SrO, SrTiO₃, MgO, LaAlO₃, or LSAT) is first cleaned in an ultrasonic bath with acetone, followed by isopropanol, and finally deionized water to remove organic contaminants. The substrate is then mounted onto the heater in the deposition chamber.

  • Chamber Evacuation: The chamber is evacuated to a base pressure of at least 10⁻⁶ Torr to minimize impurities in the film.

  • Substrate Heating: The substrate is heated to the desired deposition temperature, typically in the range of 600-800°C, in a controlled oxygen atmosphere.

  • Deposition: A high-power excimer laser (e.g., KrF, 248 nm) is directed onto a rotating target of the material to be deposited. The laser fluence, repetition rate, and target-to-substrate distance are critical parameters that control the deposition rate and film properties.

  • Cool-down: After deposition, the film is cooled to room temperature in a specific oxygen pressure to ensure proper oxygen stoichiometry.

PLD_Workflow sub_prep Substrate Preparation (Cleaning) chamber_evac Chamber Evacuation (Base Pressure < 10⁻⁶ Torr) sub_prep->chamber_evac sub_heat Substrate Heating (600-800°C in O₂) chamber_evac->sub_heat deposition Pulsed Laser Ablation of Target sub_heat->deposition plasma Plasma Plume Generation deposition->plasma film_growth Thin Film Growth on Substrate plasma->film_growth cooldown Cool Down in Controlled O₂ Atmosphere film_growth->cooldown final_film Epitaxial Thin Film cooldown->final_film

Caption: A schematic workflow of the Pulsed Laser Deposition (PLD) process for epitaxial thin film growth.

Molecular Beam Epitaxy (MBE)

MBE is a high-vacuum deposition technique that allows for atomic-layer control over the growth process, resulting in extremely high-purity films and sharp interfaces.[9]

Methodology:

  • Substrate Preparation: Similar to PLD, the substrate is meticulously cleaned to remove any surface contaminants.

  • Ultra-High Vacuum (UHV): The MBE chamber is evacuated to an ultra-high vacuum, typically in the range of 10⁻¹⁰ to 10⁻¹¹ Torr, to ensure a mean free path for the evaporated atoms or molecules that is much longer than the source-to-substrate distance.

  • Source Evaporation: Elemental or molecular beams of the constituent materials are generated from effusion cells (Knudsen cells). The temperature of each cell is precisely controlled to achieve the desired deposition rate for each element.

  • Deposition: The molecular beams impinge on a heated, rotating substrate. The slow deposition rate (typically < 1 Å/s) allows for precise control of the film thickness and composition at the atomic level.

  • In-situ Monitoring: Reflection High-Energy Electron Diffraction (RHEED) is often used in-situ to monitor the crystal structure and surface morphology of the growing film in real-time.

  • Cool-down: After growth, the substrate is cooled down under UHV conditions.

MBE_Workflow sub_prep Substrate Preparation (Cleaning) uhv Ultra-High Vacuum (10⁻¹⁰ - 10⁻¹¹ Torr) sub_prep->uhv source_evap Source Evaporation (Effusion Cells) uhv->source_evap deposition Molecular Beams Impinge on Substrate source_evap->deposition film_growth Atomic Layer-by-Layer Growth deposition->film_growth monitoring In-situ Monitoring (RHEED) monitoring->film_growth Feedback film_growth->monitoring cooldown Cool Down in UHV film_growth->cooldown final_film High-Purity Epitaxial Film cooldown->final_film

Caption: A simplified workflow diagram of the Molecular Beam Epitaxy (MBE) process.

Chemical Stability and Interfacial Reactions

The chemical stability of the substrate at high deposition temperatures and in reactive atmospheres (like oxygen) is crucial to prevent interfacial reactions that can degrade the film quality.

  • This compound (SrO): SrO is a basic oxide and can be reactive, especially with acidic species.[10] Its stability at high temperatures in vacuum is generally good, but it can react with certain film materials.

  • Strontium Titanate (SrTiO₃): STO is known for its excellent chemical stability, making it a workhorse substrate for oxide epitaxy.[3]

  • Magnesium Oxide (MgO): MgO is a highly stable and refractory oxide with a high melting point, making it suitable for high-temperature depositions.

  • Lanthanum Aluminate (LaAlO₃): LaAlO₃ is also chemically stable, though it can exhibit surface reconstruction at high temperatures.[4]

  • LSAT: LSAT is valued for its high chemical and thermal stability, showing less tendency to form oxygen vacancies compared to SrTiO₃ under certain conditions.[6]

Conclusion

The selection of an appropriate substrate is a critical step in the successful growth of high-quality epitaxial thin films. While SrO presents an interesting option due to its simple rocksalt structure, its application as a bulk substrate is less common compared to established materials like SrTiO₃, MgO, LaAlO₃, and LSAT. The large lattice mismatch of SrO with many perovskite materials can be a significant challenge, although it could be exploited for strain engineering applications. For applications requiring high chemical and thermal stability with a good lattice match to a wide range of perovskites, SrTiO₃ and LSAT remain the substrates of choice. MgO offers a stable platform with a different lattice constant, while LaAlO₃ provides another alternative with its own set of unique properties. The ultimate decision will depend on a careful evaluation of the specific requirements of the thin film material and the intended application.

References

Validating Surface Termination in SrO Single Crystals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise control and validation of surface termination in single-crystal materials are paramount for applications ranging from epitaxial growth of novel electronic devices to understanding surface interactions in catalysis and biocompatibility. In strontium oxide (SrO) single crystals, ensuring a well-defined and pristine SrO-terminated surface is critical for predictable material performance. This guide provides an objective comparison of common ultra-high vacuum (UHV) surface analysis techniques used to validate SrO surface termination, supported by experimental data and detailed protocols.

Comparison of Surface Validation Techniques

The validation of SrO surface termination relies on a complementary suite of techniques, each providing unique information about the surface's chemical composition, crystalline structure, and topography. The four primary methods employed are X-ray Photoelectron Spectroscopy (XPS), Low-Energy Electron Diffraction (LEED), Reflection High-Energy Electron Diffraction (RHEED), and Atomic Force Microscopy (AFM).

TechniquePrinciple of OperationInformation ObtainedStrengthsLimitations
XPS Measures the kinetic energy of photoelectrons ejected by X-ray irradiation to determine their binding energy.Elemental composition, chemical oxidation states, and surface stoichiometry.Highly surface-sensitive (top 1-10 nm), provides direct chemical state information.Limited lateral resolution, can be affected by surface contamination (e.g., carbonates, hydroxides).
LEED A beam of low-energy electrons (30-200 eV) is diffracted by the crystalline surface, and the resulting pattern is imaged.Surface crystal structure, symmetry, lattice parameters, and presence of ordered superstructures.Extremely sensitive to the topmost atomic layer, provides clear indication of surface order and reconstruction.Requires a well-ordered, single-crystal surface; operates in UHV.
RHEED A high-energy electron beam (10-30 keV) strikes the surface at a grazing angle, and the diffraction pattern is observed in real-time.In-situ monitoring of crystal growth, surface roughness, and growth mode (e.g., layer-by-layer, step-flow).Real-time analysis during deposition, ideal for monitoring epitaxial growth of SrO layers.Less sensitive to detailed atomic positions than LEED; provides information averaged over a larger area.
AFM A sharp tip on a cantilever scans the surface, and the deflection is measured to create a topographical map.Surface morphology, atomic steps, terrace structure, and quantitative surface roughness.High-resolution topographical imaging in 3D, can operate in various environments (UHV, air, liquid).Tip-surface interaction can modify soft surfaces; does not provide direct chemical or crystallographic information.

Quantitative Data Summary

The following table summarizes key quantitative parameters used to validate an ideal SrO-terminated (001) surface.

TechniqueParameterTypical Value / ObservationCitation
XPS Sr 3d₅/₂ Binding EnergyLattice: ~132.4 eVSurface: ~133.3 - 133.7 eV[1][2]
O 1s Binding EnergyLattice (Sr-O): ~529 - 531 eVSurface Contaminants: >531 eV[1][3]
LEED Diffraction PatternSharp (1x1) pattern or c(2x2) superstructure for an optimal SrO layer.[4][5]
RHEED Diffraction PatternStreaky patterns indicating a smooth, 2D surface.[4][6][7]
Intensity OscillationsClear oscillations during growth correspond to the completion of single unit-cell layers.[6][7]
AFM RMS Roughness (Sq)< 0.2 nm for atomically flat surfaces.[8][9]
Step HeightInteger multiples of the SrO unit cell height (~0.4-0.5 nm).[8][10]

Experimental Workflows and Logical Relationships

The validation of SrO surface termination is a multi-step process, often involving an iterative cycle of surface preparation and characterization. The relationship between the key validation techniques is complementary, providing a holistic view of the surface.

G cluster_info Information Domain cluster_tech Validation Technique Chem Chemical Composition Struc Crystalline Structure Morph Surface Morphology XPS XPS Sr 3d, O 1s Binding Energies XPS:p1->Chem LEED LEED / RHEED Diffraction Pattern LEED:p1->Struc AFM AFM RMS Roughness Step Height AFM:p1->Morph AFM:p2->Morph

References

Unveiling the Impact of Strontium Oxide Doping: A Comparative Guide to Material Properties

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of material properties is paramount. Strontium oxide (SrO) has emerged as a versatile dopant capable of tailoring the structural, optical, electrical, and biological characteristics of a wide range of materials. This guide provides an objective comparison of the effects of SrO doping, supported by experimental data, detailed protocols, and visual representations of the underlying mechanisms and workflows.

The introduction of strontium ions into a host material lattice can induce a variety of changes, primarily owing to the ionic radius of Sr²⁺ (1.18 Å), which is larger than that of Ca²⁺ (1.00 Å) but smaller than that of Ba²⁺ (1.35 Å). This size difference, along with the electronic configuration of strontium, leads to lattice distortions, the creation of defects, and alterations in bond energies, thereby influencing the material's overall performance. This guide will delve into the specific effects of SrO doping on three key material classes: bioactive glasses, perovskite ceramics, and semiconducting metal oxides.

Structural Modifications: Lattice Expansion and Phase Transitions

The incorporation of SrO into a host lattice typically results in an expansion of the unit cell, a direct consequence of the larger ionic radius of Sr²⁺ compared to the cation it often replaces, such as Ca²⁺ or Ti⁴⁺. This structural alteration can, in turn, influence other material properties.

Quantitative Analysis of Lattice Parameter Changes

The table below summarizes the effect of SrO doping on the lattice parameters of various materials.

Host MaterialDopant ConcentrationLattice Parameter(s) (Å)Crystal SystemReference
Perovskite Ceramics
(K₀.₄₆₅Na₀.₄₆₅Li₀.₀₇)NbO₃0 mol% SrZrO₃a=5.567, b=3.945, c=5.526Orthorhombic
0.5 mol% SrZrO₃a=5.569, b=3.947, c=5.528Orthorhombic
5.0 mol% SrZrO₃a=3.955Cubic
(Bi₀.₅Na₀.₅)₀.₉₄Ba₀.₀₆TiO₃0.2 wt% SrTiO₃a=3.891, c=3.930 (c/a=1.009)Tetragonal
1.0 wt% SrTiO₃a=3.899, c=3.918 (c/a=1.005)Tetragonal
SrTiO₃0 at% Laa=3.905Cubic
20 at% Laa=3.925Cubic
Semiconducting Oxides
ZnS0 wt% Sra=3.82, c=6.26Hexagonal
9 wt% Sra=3.83, c=6.28Hexagonal

dot

Logical flow of SrO doping effects.

Tailoring Optoelectronic Properties

The introduction of SrO can significantly alter the optical and electrical behavior of materials, making it a valuable tool for developing novel sensors, electronic components, and photocatalysts.

Optical Band Gap Engineering

The optical band gap, a critical parameter for optoelectronic applications, can be tuned by SrO doping. The introduction of strontium can create new energy levels within the band structure, leading to a modification of the band gap.

Host MaterialDopant ConcentrationOptical Band Gap (eV)Trend with DopingReference
Bioactive Glasses
SrO-B₂O₃ glasses0 mol% TiO₂3.65-
0.03 mol% TiO₂3.55Decreasing
Soda Lime Silicate Glass0 wt% ZnO3.20-
30 wt% ZnO2.32Decreasing
Semiconducting Oxides
ZnS Nanoparticles0 wt% Sr3.42-
9 wt% Sr3.38Decreasing
CdO Thin Films0 wt% Ag2.50-
3 wt% Ag2.70Increasing
Modulation of Electrical Conductivity

SrO doping can have a profound impact on the electrical conductivity of materials. In ceramics, it can influence both the bulk and grain boundary conductivity.

Host MaterialDopant ConcentrationAC Conductivity (S/cm) at 500°CTrend with DopingReference
(1-x)NaNbO₃–xBiGdKZrO₃x = 0.001.2 x 10⁻⁵-
x = 0.063.8 x 10⁻⁵Increasing
(K₀.₄₆₅Na₀.₄₆₅Li₀.₀₇)NbO₃0 mol% SrZrO₃~10⁻⁶-
0.5 mol% SrZrO₃~10⁻¹⁰Decreasing

Enhancing Bioactivity in Glass Scaffolds

In the realm of biomaterials, SrO doping of bioactive glasses has garnered significant attention for its ability to enhance bone regeneration. Strontium is known to stimulate osteoblast proliferation and inhibit osteoclast activity, promoting bone formation.

dot

signaling_pathway cluster_stimulus External Stimulus cluster_cell Osteoblast Cell cluster_outcome Biological Outcome Sr_ion Sr²⁺ Ions Receptor Cell Surface Receptor Sr_ion->Receptor Signaling Intracellular Signaling (e.g., Wnt/β-catenin) Receptor->Signaling Gene_Expression Gene Expression (e.g., Runx2, ALP) Signaling->Gene_Expression Proliferation Osteoblast Proliferation & Differentiation Gene_Expression->Proliferation Bone_Formation Enhanced Bone Formation Proliferation->Bone_Formation

Simplified signaling pathway of Sr²⁺ in osteoblasts.

Experimental Protocols

The successful synthesis of SrO-doped materials is highly dependent on the chosen method and precise control over experimental parameters. Below are detailed methodologies for common synthesis techniques.

Sol-Gel Synthesis of SrO-Doped Nanoparticles

This method offers excellent control over the material's homogeneity and microstructure at low temperatures.

Protocol for SrO-Doped ZnO Nanoparticles:

  • Precursor Solution Preparation:

    • Dissolve zinc acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) in a solvent mixture of 2-methoxyethanol (B45455) and monoethanolamine (MEA).

    • Prepare a separate solution of strontium acetate (Sr(CH₃COO)₂) in the same solvent.

  • Doping:

    • Add the strontium acetate solution to the zinc acetate solution dropwise while stirring continuously. The molar ratio of Sr to Zn determines the doping concentration.

  • Hydrolysis and Condensation:

    • Stir the mixed solution at 60°C for 2 hours to facilitate hydrolysis and condensation, resulting in a clear and homogeneous sol.

  • Aging:

    • Age the sol at room temperature for 24 hours to allow for the completion of the gelation process.

  • Drying and Calcination:

    • Dry the resulting gel in an oven at 100°C for several hours to remove the solvent.

    • Calcined the dried powder in a furnace at a temperature range of 400-600°C to obtain the crystalline SrO-doped ZnO nanoparticles.

Melt-Quenching of SrO-Doped Bioactive Glass

This is a traditional method for producing bulk glassy materials.

Protocol for SrO-Doped Phosphate Glass:

  • Raw Material Mixing:

    • Weigh and thoroughly mix high-purity precursor powders, such as SiO₂, Na₂CO₃, CaCO₃, P₂O₅, and SrCO₃, in the desired molar ratios.

  • Melting:

    • Place the mixed powders in a platinum crucible and melt them in a high-temperature furnace at 1300-1500°C for 2-4 hours until a homogeneous, bubble-free melt is obtained.

  • Quenching:

    • Rapidly cool the molten glass by pouring it onto a pre-heated steel plate or into a water bath. This rapid cooling prevents crystallization and forms an amorphous glass.

  • Annealing:

    • Anneal the quenched glass at a temperature just below its glass transition temperature for several hours to relieve internal stresses.

  • Processing:

    • The resulting glass can be crushed and sieved to obtain powders of a specific particle size for further applications.

Spray Pyrolysis of SrO-Doped Thin Films

This technique is suitable for depositing uniform thin films over large areas.

Protocol for SrO-Doped SnO₂ Thin Films:

  • Precursor Solution:

    • Prepare an aqueous or alcoholic solution of tin (IV) chloride (SnCl₄) and strontium chloride (SrCl₂) with the desired molar ratio for doping.

  • Substrate Preparation:

    • Clean the substrate (e.g., glass or silicon) thoroughly using a sequence of solvents like acetone, ethanol, and deionized water in an ultrasonic bath.

  • Deposition:

    • Heat the substrate to the desired deposition temperature (typically 350-500°C).

    • Atomize the precursor solution into fine droplets using a spray nozzle and direct the spray onto the heated substrate. The carrier gas is typically compressed air.

  • Pyrolysis:

    • Upon contact with the hot substrate, the droplets undergo pyrolysis, where the precursors decompose to form a thin film of SrO-doped SnO₂.

  • Annealing:

    • Post-deposition annealing in air or a controlled atmosphere can be performed to improve the crystallinity and properties of the film.

dot

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Start Precursor Selection Doping SrO Doping Start->Doping Synthesis_Method Synthesis (Sol-Gel, Melt-Quench, etc.) Doping->Synthesis_Method Processing Post-Synthesis Processing (Annealing, Grinding) Synthesis_Method->Processing Structural Structural Analysis (XRD, SEM, TEM) Processing->Structural Optical Optical Analysis (UV-Vis, PL) Processing->Optical Electrical Electrical Analysis (Conductivity, Dielectric) Processing->Electrical Magnetic Magnetic Analysis (VSM) Processing->Magnetic Data_Analysis Data Analysis Structural->Data_Analysis Optical->Data_Analysis Electrical->Data_Analysis Magnetic->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for SrO-doped materials.

Conclusion

This compound doping is a powerful and versatile strategy for tuning the properties of a wide array of materials. By carefully controlling the doping concentration and synthesis method, researchers can achieve targeted enhancements in structural integrity, optoelectronic performance, and biocompatibility. The data and protocols presented in this guide offer a foundational understanding for scientists and engineers looking to harness the potential of SrO doping in their respective fields, from developing next-generation electronic devices to creating advanced biomaterials for tissue regeneration. Further research into the nuanced effects of co-doping and nanoscale structuring will undoubtedly unlock even greater possibilities for materials design and application.

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Strontium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents like strontium oxide are paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure a secure and compliant laboratory environment.

Immediate Safety and Handling Precautions

This compound (SrO) is a corrosive material that can cause severe skin burns and eye damage.[1][2][3] It reacts exothermically with water to form strontium hydroxide (B78521), a strong base.[1] Therefore, strict adherence to safety protocols is crucial.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Skin Protection: Chemical-resistant gloves (such as nitrile or rubber) and a lab coat or protective suit.[4]

  • Respiratory Protection: In case of dust formation, use a NIOSH/MSHA-approved respirator with a particulate filter.[5]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[2][5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.

PropertyValueCitations
Molecular Formula SrO[6]
Molecular Weight 103.62 g/mol [1]
Appearance White, crystalline powder[6]
Melting Point 2,531 °C (4,588 °F)[6]
Boiling Point 3,200 °C (5,790 °F)[6]
Solubility in Water Reacts to form strontium hydroxide (Sr(OH)₂)[1][6]
UN Number 3262[2][7]
Hazard Class 8 (Corrosive)[2][7]
Packing Group II[2][7]

Disposal Procedures

The primary and safest method for disposing of small quantities of this compound in a laboratory setting is through neutralization. This process converts the corrosive basic oxide into a more neutral and less hazardous salt solution that can be disposed of according to local regulations.

This protocol details the step-by-step procedure for neutralizing this compound waste.

Materials:

  • This compound waste

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)

  • Large beaker (at least 10 times the volume of the waste)

  • Stir bar and magnetic stir plate

  • pH meter or pH indicator strips

  • Ice bath

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation:

    • Perform the entire procedure in a certified chemical fume hood.

    • Don appropriate PPE.

    • Place the beaker in an ice bath on a magnetic stir plate to manage the exothermic reaction.

  • Initial Reaction with Water:

    • Slowly and cautiously add the this compound powder to a large volume of cold water in the beaker with continuous stirring. The recommended ratio is at least 10 parts water to 1 part this compound by weight.

    • This compound will react with water to form strontium hydroxide (SrO + H₂O → Sr(OH)₂). This reaction is exothermic, and the ice bath will help to control the temperature.

  • Neutralization:

    • Once the initial reaction with water has subsided and the mixture has cooled, begin the neutralization process.

    • Slowly add the dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) to the strontium hydroxide slurry while continuously stirring.

    • Monitor the pH of the solution regularly using a pH meter or pH strips.

    • Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Disposal of the Neutralized Solution:

    • The resulting solution contains a strontium salt (strontium chloride or strontium sulfate).

    • Consult your institution's environmental health and safety (EHS) office for guidance on the proper disposal of the neutralized strontium salt solution. Depending on local regulations, it may be permissible to dispose of it down the drain with copious amounts of water. However, always verify this with your EHS department.

  • Decontamination:

    • Thoroughly clean all equipment used in the neutralization process.

    • Dispose of any contaminated materials (e.g., gloves, weighing paper) as hazardous waste according to your institution's guidelines.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

StrontiumOxideDisposal cluster_prep Preparation & Assessment cluster_neutralization Neutralization Protocol cluster_disposal Final Disposal start This compound Waste assess_hazards Assess Hazards (Corrosive, Reacts with Water) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe setup_fume_hood Work in a Chemical Fume Hood don_ppe->setup_fume_hood add_water Slowly Add to Cold Water in Ice Bath with Stirring setup_fume_hood->add_water form_hydroxide Formation of Strontium Hydroxide (Exothermic Reaction) add_water->form_hydroxide add_acid Slowly Add Dilute Acid (e.g., 1M HCl) form_hydroxide->add_acid monitor_ph Monitor pH (Target: 6.0 - 8.0) add_acid->monitor_ph monitor_ph->add_acid pH > 8.0 consult_ehs Consult Institutional EHS for Final Disposal Guidance monitor_ph->consult_ehs 6.0 ≤ pH ≤ 8.0 drain_disposal Drain Disposal (with copious water, if permitted) consult_ehs->drain_disposal EHS Approval waste_pickup Hazardous Waste Pickup consult_ehs->waste_pickup EHS Direction end Disposal Complete drain_disposal->end waste_pickup->end

Caption: Workflow for the safe neutralization and disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always prioritize safety and consult your institution's specific guidelines and regulations.

References

Personal protective equipment for handling Strontium oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Strontium oxide (SrO).

Hazard Identification and Personal Protective Equipment

This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is crucial to wear appropriate personal protective equipment (PPE) to prevent any direct contact.[3][4]

Table 1: Personal Protective Equipment for this compound

PPE CategorySpecificationsRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][4]To protect against dust particles and chemical splashes that can cause severe eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile or rubber), and a complete protective suit.[1][4]To prevent skin contact which can lead to severe burns.
Respiratory Protection NIOSH/MSHA approved respirator.[5]To avoid inhalation of dust, which is irritating to the respiratory tract.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the stability of this compound and ensure a safe laboratory environment.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[3][4]

  • Avoid Dust Formation: Take measures to avoid the formation of dust and aerosols during handling.[2][6]

  • Moisture Sensitivity: this compound is moisture-sensitive and reacts violently with water.[1][4] It should be handled under a dry, inert gas and stored in a tightly closed container in a cool, dry place.[4][7]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3] Contaminated clothing should be removed immediately and laundered before reuse.[2][3]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary to mitigate harm.

Emergency Response Protocol:

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3] Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration.[2][6] Seek medical attention.[2]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water and seek immediate medical attention.[2][6]

For spills, evacuate the area and ensure adequate ventilation.[6] Wearing full PPE, sweep up the spilled material and place it in a suitable, closed container for disposal.[2] Do not flush with water.[2]

Disposal Plan

This compound waste must be disposed of in accordance with local, state, and federal regulations.[4] It is recommended to contact a licensed professional waste disposal service.[2] One disposal method involves mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Don Appropriate PPE B Ensure Proper Ventilation A->B C Weigh/Measure this compound B->C D Perform Experiment C->D E Clean Work Area D->E F Dispose of Waste Properly E->F G Doff PPE F->G H Exposure Event I Administer First Aid H->I J Seek Medical Attention I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.